PRC1 ligand 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H21N7O |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-8-(4-piperazin-1-ylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine |
InChI |
InChI=1S/C20H21N7O/c1-2-17(28-11-1)12-22-20-23-13-18(19-25-24-14-27(19)20)15-3-5-16(6-4-15)26-9-7-21-8-10-26/h1-6,11,13-14,21H,7-10,12H2,(H,22,23) |
InChI Key |
XBGIPIPLHCLDMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C3=CN=C(N4C3=NN=C4)NCC5=CC=CO5 |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Machinery of Gene Silencing: A Technical Guide to the PRC1 Complex's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polycomb Repressive Complex 1 (PRC1) stands as a cornerstone of epigenetic regulation, orchestrating the silencing of key developmental genes to maintain cellular identity and function. Its dysregulation is implicated in a host of human diseases, including cancer, making it a critical target for therapeutic intervention. This technical guide provides an in-depth exploration of the PRC1 complex's mechanism of action in gene repression, detailing its composition, recruitment to chromatin, and catalytic activity. We present a synthesis of current knowledge, incorporating structured data, detailed experimental methodologies, and visual pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Concepts: Canonical and Non-Canonical PRC1 Complexes
The PRC1 machinery is not a monolithic entity but rather a family of distinct complexes with varied compositions and functions.[1][2][3][4][5][6] The primary classification divides PRC1 into two major classes: canonical (cPRC1) and non-canonical (ncPRC1).[4]
Canonical PRC1 (cPRC1): The hallmark of cPRC1 complexes is the presence of a Chromobox (CBX) subunit.[4][7] These proteins contain a chromodomain that recognizes and binds to histone H3 trimethylated on lysine (B10760008) 27 (H3K27me3), a mark deposited by Polycomb Repressive Complex 2 (PRC2).[4][7][8] This interaction is a key mechanism for recruiting cPRC1 to target genes already marked for silencing by PRC2.[4][7]
Non-canonical PRC1 (ncPRC1): In contrast, ncPRC1 complexes lack CBX proteins.[4] Instead, they contain alternative subunits, most notably RYBP (RING1 and YY1 binding protein) or its homolog YAF2.[9][10][11] These proteins are mutually exclusive with CBX subunits.[9][11] The recruitment of ncPRC1 is generally independent of H3K27me3 and often relies on other DNA-binding proteins or histone modifications.[4][12] One critical recruitment pathway for a subset of ncPRC1 complexes involves the KDM2B protein, which recognizes and binds to unmethylated CpG islands (CGIs) in DNA.[5][13][14][15][16][17]
The catalytic core of all PRC1 complexes is a heterodimer of a RING finger protein (RING1A or RING1B) and one of six Polycomb group RING finger (PCGF) proteins (PCGF1-6).[1][2][5][18] This core confers the E3 ubiquitin ligase activity responsible for the monoubiquitination of histone H2A on lysine 119 (H2AK119ub1), the primary catalytic output of PRC1 and a key repressive mark.[1][2][18][19][20]
Data Summary: Composition of PRC1 Complexes
The diversity of PRC1 complexes arises from the combinatorial association of core components and accessory subunits. The following table summarizes the key distinctions between canonical and non-canonical PRC1 complexes.
| Feature | Canonical PRC1 (cPRC1) | Non-canonical PRC1 (ncPRC1) |
| Core Components | RING1A/B + PCGF2/4 | RING1A/B + PCGF1/3/5/6 |
| Recruitment Subunit | CBX2/4/6/7/8 | RYBP/YAF2, KDM2B |
| Recruitment Signal | H3K27me3 | Unmethylated CpG islands (via KDM2B), H2AK119ub1 (via RYBP/YAF2) |
| Primary Function | Chromatin compaction, gene repression | H2AK119ub1 deposition, gene repression |
Mechanism of Action: A Step-by-Step Breakdown
The repressive action of PRC1 can be dissected into three key stages: recruitment to target genes, catalytic modification of chromatin, and downstream effector functions.
Recruitment to Chromatin
The targeting of PRC1 to specific genomic loci is a critical determinant of its function and is the primary point of divergence between canonical and non-canonical complexes.
-
cPRC1 Recruitment: As depicted in the signaling pathway below, cPRC1 is typically recruited to chromatin that has been pre-marked by PRC2. The EZH2 subunit of PRC2 deposits the H3K27me3 mark, which is then recognized by the chromodomain of the CBX subunit of cPRC1.[4][7] This hierarchical model places PRC2 activity upstream of cPRC1 recruitment.[21]
-
ncPRC1 Recruitment: Non-canonical PRC1 complexes employ several mechanisms for recruitment. A prominent pathway for ncPRC1.1 involves the KDM2B subunit, which contains a CxxC zinc finger domain that specifically binds to unmethylated CpG islands, which are often found at the promoters of developmental genes.[5][13][14][15][16][17] This allows for the targeted deposition of H2AK119ub1 independently of PRC2. In some contexts, ncPRC1-mediated H2AK119ub1 can then serve to recruit PRC2, reversing the canonical hierarchy.[1][21][22] Furthermore, the RYBP/YAF2 subunits of ncPRC1 can recognize H2AK119ub1 itself, creating a positive feedback loop that propagates this repressive mark.[23][24]
Catalytic Activity: H2AK119 Monoubiquitination
Once recruited to chromatin, the core enzymatic activity of PRC1 is the monoubiquitination of histone H2A at lysine 119.[1][2][18][19] This reaction is catalyzed by the RING1A/B subunit, which functions as an E3 ubiquitin ligase.[18][20] The associated PCGF subunit enhances the catalytic activity of RING1A/B.[18][20] The RYBP/YAF2 subunits in ncPRC1 complexes can further stimulate this E3 ligase activity.[9][11]
The deposition of H2AK119ub1 is a key repressive histone modification.[1][2] It is thought to contribute to gene silencing through several mechanisms, including the direct inhibition of transcription elongation by RNA polymerase II and by serving as a binding platform for other repressive proteins.[1]
Downstream Effector Functions
The ultimate outcome of PRC1 recruitment and catalysis is the repression of target gene expression. This is achieved through a combination of mechanisms:
-
Chromatin Compaction: cPRC1 complexes, in particular, are thought to mediate the compaction of chromatin, rendering it less accessible to the transcriptional machinery.[25][26] This function may be independent of the E3 ligase activity of RING1B in some contexts.[27][28]
-
Transcriptional Inhibition: The H2AK119ub1 mark itself can directly interfere with the process of transcription.[1] It has been shown to impede the elongation of RNA polymerase II, effectively stalling transcription.[1]
-
Recruitment of Other Factors: H2AK119ub1 can act as a docking site for other repressive complexes and proteins, further reinforcing the silent chromatin state.[1] As mentioned, this includes the recruitment of PRC2 in a non-canonical pathway.[1][22]
Experimental Protocols
The study of PRC1 function relies on a suite of molecular and cellular biology techniques. Below are generalized protocols for key experiments.
Chromatin Immunoprecipitation (ChIP)
Objective: To determine the genomic localization of PRC1 subunits.
Methodology:
-
Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is isolated and sheared into small fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to a PRC1 subunit (e.g., RING1B, PCGF1, CBX7) is used to immunoprecipitate the protein-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Analysis: The purified DNA is analyzed by qPCR (ChIP-qPCR) to quantify enrichment at specific loci or by high-throughput sequencing (ChIP-seq) to map binding sites genome-wide.
Co-immunoprecipitation (Co-IP)
Objective: To identify proteins that interact with PRC1 subunits.
Methodology:
-
Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation: An antibody specific to a PRC1 subunit is used to pull down the protein and its interaction partners.
-
Washing: The immunoprecipitated complexes are washed to remove non-specific binders.
-
Elution: The protein complexes are eluted from the antibody.
-
Analysis: The eluted proteins are separated by SDS-PAGE and identified by Western blotting or mass spectrometry.
In Vitro Ubiquitination Assay
Objective: To measure the E3 ubiquitin ligase activity of PRC1.
Methodology:
-
Recombinant Proteins: Purified recombinant E1 activating enzyme, E2 conjugating enzyme, ubiquitin, and PRC1 complex are required. The substrate can be recombinant histone H2A or reconstituted nucleosomes.
-
Reaction Setup: The components are combined in a reaction buffer containing ATP.
-
Incubation: The reaction is incubated at 37°C for a specified time.
-
Quenching: The reaction is stopped by adding SDS loading buffer.
-
Analysis: The reaction products are resolved by SDS-PAGE and analyzed by Western blotting with an antibody against H2A or H2AK119ub1.
Conclusion
The PRC1 complex is a multifaceted and essential epigenetic regulator. Its diverse compositions, intricate recruitment mechanisms, and potent catalytic activity converge to enforce a state of transcriptional repression that is critical for normal development and cellular homeostasis. The ongoing elucidation of the specific roles of different PRC1 subtypes and the interplay between their catalytic and non-catalytic functions will continue to provide valuable insights into the fundamental principles of gene regulation and open new avenues for therapeutic intervention in diseases driven by epigenetic dysregulation.
References
- 1. Mammalian PRC1 Complexes: Compositional Complexity and Diverse Molecular Mechanisms [mdpi.com]
- 2. Histone H2AK119 Mono-Ubiquitination Is Essential for Polycomb-Mediated Transcriptional Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRC1 complex diversity: where is it taking us? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PRC1 uncomplexed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRC1 Protein Subcomplexes Architecture: Focus on the Interplay between Distinct PCGF Subunits in Protein Interaction Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Epigenetic regulation by polycomb group complexes: focus on roles of CBX proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parallel PRC2/cPRC1 and vPRC1 pathways silence lineage-specific genes and maintain self-renewal in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RYBP stimulates PRC1 to shape chromatin-based communication between Polycomb repressive complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional dissection of PRC1 subunits RYBP and YAF2 during neural differentiation of embryonic stem cells [ideas.repec.org]
- 11. RYBP stimulates PRC1 to shape chromatin-based communication between Polycomb repressive complexes | eLife [elifesciences.org]
- 12. youtube.com [youtube.com]
- 13. KDM2B recruitment of the Polycomb group complex, PRC1.1, requires cooperation between PCGF1 and BCORL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.ed.ac.uk [research.ed.ac.uk]
- 15. Kdm2b maintains murine embryonic stem cell status by recruiting PRC1 complex to CpG islands of developmental genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. KDM2B links the Polycomb Repressive Complex 1 (PRC1) to recognition of CpG islands | eLife [elifesciences.org]
- 17. KDM2B Recruitment of the Polycomb Group Complex, PRC1.1, Requires Cooperation between PCGF1 and BCORL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.biologists.com [journals.biologists.com]
- 19. PR‐DUB safeguards Polycomb repression through H2AK119ub1 restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure and E3‐ligase activity of the Ring–Ring complex of Polycomb proteins Bmi1 and Ring1b | The EMBO Journal [link.springer.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. RYBP/YAF2-PRC1 complexes and histone H1-dependent chromatin compaction mediate propagation of H2AK119ub1 during cell division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The CBX family of proteins in transcriptional repression and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. The E3 ubiquitin ligase activity of RING1B is not essential for early mouse development - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Ring1B Compacts Chromatin Structure and Represses Gene Expression Independent of Histone Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
discovery and characterization of PRC1 ligand 1
An In-depth Technical Guide to Polycomb Group RING Finger Protein 1 (PCGF1) and its Role in the PRC1 Complex
Introduction
Polycomb group (PcG) proteins are essential epigenetic regulators that form multi-protein complexes to control gene expression, primarily through transcriptional repression. These complexes are critical in a multitude of biological processes, including embryonic development, cell pluripotency, and carcinogenesis.[1][2] The two major classes of Polycomb Repressive Complexes are PRC1 and PRC2.
This guide focuses on Polycomb Group RING Finger Protein 1 (PCGF1) , also known as Nervous System Polycomb-1 (NSPC1).[3] PCGF1 is a defining component of a variant, non-canonical PRC1 complex termed PRC1.1 .[1][4] Unlike canonical PRC1 complexes, which are recruited to chromatin marked by H3K27me3 (a product of PRC2 activity), the PRC1.1 complex can be recruited to target genes independently. This recruitment is often mediated by the KDM2B subunit, which recognizes unmethylated CpG islands.[5][6] The PCGF1-containing PRC1.1 complex plays a crucial role in catalyzing the monoubiquitination of histone H2A at lysine (B10760008) 119 (H2AK119ub1), a key repressive mark that contributes to gene silencing and can lead to the subsequent recruitment of PRC2.[4][7][8]
Discovery and Identification as a PRC1 Component
The discovery of PCGF1 as a core component of a distinct PRC1 sub-complex was established through advanced proteomics techniques. Early research identified six distinct PCGF proteins (PCGF1-6) that each define a unique PRC1 complex.[1] The specific composition of the PCGF1-containing complex (PRC1.1) was elucidated using affinity purification followed by high-resolution mass spectrometry (AP-MS).
In these experiments, endogenous PCGF1 was immunoprecipitated from nuclear lysates of cell lines like the human embryonal carcinoma cell line NTera-2/cloneD1 (NT2).[5][9][10] The resulting protein complexes were then analyzed by mass spectrometry to identify interacting partners. These screens consistently co-purified PCGF1 with a specific set of proteins, establishing the core composition of the PRC1.1 variant complex.[10][11]
Biochemical Characterization and Function
PCGF1 is integral to the structure and function of the PRC1.1 complex. It forms a heterodimer with RING1A or RING1B, the catalytic core E3 ubiquitin ligase of PRC1 complexes.[1][8] PCGF1 enhances the enzymatic activity of RING1B, promoting the monoubiquitination of H2A on lysine 119.[1][12] This histone modification is a hallmark of Polycomb-mediated gene repression.
The PRC1.1 complex, defined by PCGF1, consists of several core subunits that distinguish it from canonical PRC1 complexes.
Table 1: Core Components of the PCGF1-PRC1.1 Variant Complex
| Component | Aliases | Key Function |
| PCGF1 | NSPC1, RNF68 | Defines the complex; enhances RING1B E3 ligase activity.[3][4] |
| RING1B | RNF2 | Catalytic subunit; E3 ubiquitin ligase that monoubiquitinates H2A at K119.[5] |
| KDM2B | FBXL10 | Recruits the complex to unmethylated CpG islands via its CXXC domain.[5][6] |
| BCOR | BCL6 Corepressor | Structural component; binds PCGF1 and is required for complex integrity.[6][13] |
| BCORL1 | BCOR-Like 1 | Homolog of BCOR, also found in PRC1.1 complexes.[1] |
| RYBP/YAF2 | Can enhance the catalytic activity of the RING1B/PCGF heterodimer.[1] |
The assembly is hierarchical, requiring the interaction between PCGF1 and BCOR or BCORL1 to create a stable subcomplex that can then associate with KDM2B.[6] This entire complex is responsible for targeting specific genomic loci, primarily CpG islands, to establish a repressive chromatin state.[5]
Role in Signaling Pathways
PCGF1-mediated gene repression is integrated with other cellular signaling pathways, notably those controlling cell proliferation and differentiation.
Regulation of the c-Myc Signaling Pathway
In glioblastoma (GBM) cells, PCGF1 has been identified as a key regulator of proliferation. Knockdown of PCGF1 leads to G1 cell cycle arrest and a significant reduction in cell proliferation. This effect is associated with the inactivation of the c-Myc signaling pathway. Mechanistically, loss of PCGF1 reduces the levels of AKT, phosphorylated AKT (pAKT), GSK3β, and ultimately c-Myc and its downstream target Cyclin D1. Overexpression of c-Myc can rescue the anti-proliferative effect of PCGF1 knockdown, indicating that PCGF1 regulates GBM cell proliferation, at least in part, through the c-Myc pathway.
References
- 1. Mammalian PRC1 Complexes: Compositional Complexity and Diverse Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. PCGF1 - Wikipedia [en.wikipedia.org]
- 4. PRC1 Protein Subcomplexes Architecture: Focus on the Interplay between Distinct PCGF Subunits in Protein Interaction Networks | MDPI [mdpi.com]
- 5. KDM2B recruitment of the Polycomb group complex, PRC1.1, requires cooperation between PCGF1 and BCORL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PCGF1-PRC1 links chromatin repression with DNA replication during hematopoietic cell lineage commitment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Variant PCGF1-PRC1 links PRC2 recruitment with differentiation-associated transcriptional inactivation at target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. The variant Polycomb Repressor Complex 1 component PCGF1 interacts with a pluripotency sub-network that includes DPPA4, a regulator of embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. diseases.jensenlab.org [diseases.jensenlab.org]
- 12. Structure of the Polycomb Group protein PCGF1 (NSPC1) in complex with BCOR reveals basis for binding selectivity of PCGF homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Repression of PCGF1 Decreases the Proliferation of Glioblastoma Cells in Association with Inactivation of c-Myc Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of PRC1 Ligands: A Technical Guide for Drug Discovery Professionals
An In-depth Examination of the Core Structure-Activity Relationship, Experimental Methodologies, and Signaling Pathway Interactions of Polycomb Repressive Complex 1 Ligands.
Introduction
Polycomb Repressive Complex 1 (PRC1) is a crucial epigenetic regulator involved in the maintenance of transcriptional repression, playing a pivotal role in cell identity, development, and tumorigenesis.[1][2] The core catalytic activity of PRC1 complexes is the monoubiquitination of histone H2A at lysine (B10760008) 119 (H2AK119ub1), a modification catalyzed by the E3 ubiquitin ligase subunit RING1A or RING1B in conjunction with one of six Polycomb group RING finger (PCGF) proteins.[1][2] Dysregulation of PRC1 activity has been implicated in various cancers, making it an attractive target for therapeutic intervention.[3][4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of a key class of PRC1 inhibitors, details the experimental protocols for their characterization, and illustrates their impact on relevant signaling pathways.
Core Ligand Structure-Activity Relationship (SAR)
The development of potent and selective PRC1 inhibitors has been significantly advanced through fragment-based screening and subsequent structure-guided optimization. A notable example is the evolution of the RB series of inhibitors, which target the RING1B-BMI1 heterodimer, a core component of canonical PRC1.[1][3]
From Fragment Hit to Potent Inhibitors
The initial hit, RB-1 , was identified through a fragment-based screen and exhibited very weak binding to the RING1B-BMI1 complex.[3] Optimization of this fragment led to the development of more potent analogs, including RB-2 , RB-3 , and RB-4 .[1][3] The SAR studies, guided by NMR spectroscopy, revealed key structural features necessary for inhibitory activity. These inhibitors bind to a hydrophobic pocket on RING1B, inducing a conformational change.[1]
Table 1: Quantitative Binding Affinity and Inhibitory Activity of RB Series PRC1 Ligands
| Compound | Target | Kd (μM) | IC50 (μM) (H2A Ubiquitination) | IC50 (μM) (AlphaScreen) |
| RB-1 | RING1B-BMI1f | ~7000 | - | - |
| RB-2 | RING1B-BMI1f | 11.5 | ~12 | - |
| RB-3 | RING1B-BMI1f | 2.8 ± 0.45 | 1.6 | - |
| RB-4 | RING1B-BMI1 | - | - | 2.3 ± 0.3 |
| RB-4 | RING1A-BMI1 | - | - | 2.4 ± 0.6 |
Data compiled from multiple sources.[1][3]
The SAR campaign demonstrated that increasing hydrophobic contacts with the RING1B pocket through substitutions, such as replacing an ethyl group with an isopropyl group and a chloro-phenyl with a chloro-indole, significantly enhanced potency, as seen in the progression from RB-2 to RB-3.[1] Further optimization led to RB-4, which shows similar potency against both RING1A- and RING1B-containing complexes.[3]
Experimental Protocols
The characterization of PRC1 inhibitors relies on a combination of biophysical, biochemical, and cell-based assays. The following are detailed protocols for key experiments used in the development of the RB series of inhibitors.
In Vitro H2A Ubiquitination Assay
This assay directly measures the enzymatic activity of the PRC1 complex and its inhibition by test compounds.
Materials:
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (e.g., UbcH5c)
-
E3 ligase complex (e.g., purified RING1B-BMI1)
-
Ubiquitin
-
Recombinant nucleosomes
-
ATP
-
Assay Buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM ZnCl₂, 0.5 mM DTT)
-
Test compounds
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies: anti-H2AK119ub1, anti-H2A (as a loading control)
Procedure:
-
Prepare a reaction mixture containing E1 enzyme (e.g., 35 nM), E2 enzyme (e.g., 250 nM), ubiquitin (e.g., 19 µM), and recombinant nucleosomes (e.g., 350 nM) in the assay buffer.[5]
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the E3 ligase complex and ATP (e.g., 5 mM).[5]
-
Incubate the reaction at 30°C for 1.5 hours.[5]
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an anti-H2AK119ub1 antibody to detect the ubiquitinated histone H2A.
-
Use an anti-H2A antibody to ensure equal loading of the substrate.
-
Quantify the band intensities to determine the IC50 value of the inhibitor.
AlphaScreen Competition Assay
This high-throughput assay is used to quantify the binding affinity of inhibitors to the PRC1 complex.
Materials:
-
His-tagged RING1B-BMI1 complex
-
Biotinylated probe compound (a known binder to the target)
-
Streptavidin-coated Donor beads
-
Nickel Chelate Acceptor beads
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.5)
-
Test compounds
-
384-well microplates
Procedure:
-
In a 384-well plate, add the His-tagged RING1B-BMI1 complex.
-
Add the test compound at various concentrations and incubate for a short period.
-
Add the biotinylated probe compound.
-
Add a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads.
-
Incubate the plate in the dark at room temperature to allow for bead-protein binding.
-
Read the plate on an AlphaScreen-compatible plate reader. The signal is generated when the Donor and Acceptor beads are brought into proximity by the binding of the His-tagged protein to the biotinylated probe.
-
The inhibitor will compete with the probe for binding to the PRC1 complex, leading to a decrease in the AlphaScreen signal.
-
Calculate the IC50 value from the dose-response curve.
Signaling Pathways and Logical Relationships
PRC1 function is intricately linked to several key signaling pathways that control cell proliferation, differentiation, and survival. The inhibition of PRC1 can therefore have profound effects on these cellular processes.
PRC1 Inhibitor Discovery and Optimization Workflow
The development of the RB series of PRC1 inhibitors followed a logical workflow starting from a fragment screen and progressing through iterative cycles of optimization.
Caption: Workflow for the discovery and optimization of PRC1 inhibitors.
PRC1 and the Wnt Signaling Pathway
PRC1 plays a crucial role in maintaining the activity of the Wnt/β-catenin signaling pathway, which is essential for intestinal stem cell self-renewal.[6][7] PRC1 achieves this by repressing the expression of Zinc finger (ZIC) transcription factors. ZIC proteins can inactivate the β-catenin/TCF complex, thereby inhibiting Wnt signaling.[6] By repressing ZIC expression, PRC1 sustains Wnt pathway activity.
Caption: PRC1 regulation of the Wnt signaling pathway.
PRC1 and the FAK Signaling Pathway
In non-small cell lung cancer (NSCLC), PRC1 has been shown to promote cell proliferation and cell cycle progression by regulating the Focal Adhesion Kinase (FAK) signaling pathway.[8] PRC1 expression is positively correlated with the phosphorylation of FAK at multiple sites, which in turn activates the FAK-paxillin pathway, leading to increased cell proliferation.[8]
Caption: PRC1 involvement in the FAK signaling pathway.
Conclusion
The systematic exploration of the structure-activity relationship of PRC1 ligands has yielded potent and specific inhibitors with significant therapeutic potential. The RB series of compounds serves as a paradigm for the successful application of fragment-based drug discovery and structure-guided optimization in targeting challenging epigenetic regulators. The detailed experimental protocols provided herein offer a practical guide for researchers in the field to characterize novel PRC1 inhibitors. Furthermore, understanding the intricate interplay between PRC1 and key signaling pathways, such as Wnt and FAK, is crucial for elucidating the biological consequences of PRC1 inhibition and for the rational design of future therapeutic strategies. Continued research in this area holds the promise of delivering novel cancer therapies by targeting the epigenetic vulnerabilities of tumor cells.
References
- 1. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mammalian PRC1 Complexes: Compositional Complexity and Diverse Molecular Mechanisms [mdpi.com]
- 3. Development of PRC1 inhibitors employing fragment-based approach and NMR-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of PRC1 Inhibitors Employing Fragment-Based Approach and NMR-Guided Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis of the histone ubiquitination read–write mechanism of RYBP–PRC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polycomb complex PRC1 as gatekeeper of intestinal stem cell identity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polycomb Complex PRC1 Preserves Intestinal Stem Cell Identity by Sustaining Wnt/β-Catenin Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PRC1 promotes cell proliferation and cell cycle progression by regulating p21/p27-pRB family molecules and FAK-paxillin pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Functions of PRC1 Ligand 1 (PHF1/PCL1) in Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polycomb group (PcG) proteins are essential epigenetic regulators that play a critical role in maintaining cell identity, regulating gene expression, and ensuring proper embryonic development. These proteins form multiprotein complexes, primarily the Polycomb Repressive Complex 1 (PRC1) and Polycomb Repressive Complex 2 (PRC2). While PRC1 is primarily associated with the monoubiquitination of histone H2A at lysine (B10760008) 119 (H2AK119ub), PRC2 is responsible for the methylation of histone H3 at lysine 27 (H3K27me3), a hallmark of facultative heterochromatin.
This technical guide focuses on the biological functions of PRC1 Ligand 1, also known as Polycomb-like 1 (PCL1) or PHD Finger Protein 1 (PHF1). PHF1 is a key accessory protein of the PRC2 complex, forming a variant complex known as PRC2.1.[1][2] This guide will provide a comprehensive overview of the role of PHF1 in development, its molecular mechanisms, and its interactions with key signaling pathways. We will also present quantitative data from relevant studies, detailed experimental protocols, and visualizations of the molecular pathways and experimental workflows.
Molecular Architecture and Function of PHF1
PHF1 is a multi-domain protein that plays a crucial role in targeting the PRC2 complex to specific genomic loci.[2] The key domains of PHF1 and their functions are:
-
Tudor Domain: This domain recognizes and binds to trimethylated histone H3 at lysine 36 (H3K36me3), a mark generally associated with actively transcribed gene bodies.[3][4] This interaction is thought to play a role in modulating PRC2 activity and preventing the spread of H3K27me3 into active chromatin domains.
-
PHD (Plant Homeodomain) Fingers: PHF1 contains two PHD fingers. These domains are known to be "readers" of histone modifications. The N-terminal PHD finger of PHF1 has been shown to recognize symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s).[5]
-
Winged Helix Domain: This DNA-binding domain allows PHF1 to bind to unmethylated CpG islands, which are often found at the promoters of developmental genes.[6][7] This is a key mechanism for recruiting the PRC2.1 complex to its target genes.[5]
Through these domains, PHF1 acts as a molecular scaffold, integrating information from both histone modifications and DNA sequence to guide the PRC2.1 complex to its appropriate genomic targets.
Role of PHF1 in the PRC2.1 Complex
PHF1 is a defining subunit of the PRC2.1 variant complex, which also includes the core PRC2 components (EZH2, SUZ12, EED, and RBBP4/7) and other accessory proteins like EPOP or PALI1/2.[8] The incorporation of PHF1 into the PRC2 complex has several functional consequences:
-
Targeting: As mentioned above, PHF1 is critical for targeting PRC2.1 to unmethylated CpG islands and regions with specific histone marks.[5][6][7]
-
Modulation of Catalytic Activity: PHF1 can influence the methyltransferase activity of EZH2, the catalytic subunit of PRC2.[9] While its recruitment to H3K36me3 may inhibit local H3K27 trimethylation, its association with target gene promoters via its winged helix domain facilitates the deposition of H3K27me3.[4][6]
-
Phase Separation: Recent evidence suggests that PHF1 can undergo liquid-liquid phase separation, forming condensates at target loci that compartmentalize PRC2 and enhance its repressive function.[10][11]
Signaling Pathway of PHF1 in PRC2.1-mediated Gene Silencing
Caption: PHF1 recruits the PRC2.1 complex to target genes for silencing.
Biological Functions of PHF1 in Development
PcG proteins are master regulators of development, and PHF1 plays a crucial role in this process by ensuring the correct temporal and spatial expression of key developmental genes, such as the HOX gene clusters.[3][12]
Embryonic Stem Cell Differentiation
In embryonic stem cells (ESCs), PHF1 is involved in maintaining pluripotency and regulating lineage commitment. By directing PRC2.1 to the promoters of developmental genes, PHF1 helps to keep these genes in a repressed but "poised" state, ready for activation upon differentiation signals. The functional redundancy among the PCL proteins (PHF1, MTF2/PCL2, and PHF19/PCL3) is particularly important in ESCs, ensuring robust gene repression and the stability of the pluripotent state.[4]
Neurogenesis
While direct studies on the specific role of PHF1 in neurogenesis are limited, the involvement of the PRC2 complex in neural development is well-established. PRC2 is essential for the proper differentiation of neural stem cells (NSCs) into various neuronal and glial lineages. Given PHF1's role in PRC2 targeting, it is likely that it contributes to the precise regulation of gene expression during brain development.
Skeletal Development
The PRC2 complex is a key regulator of skeletal development, influencing both osteoblast and chondrocyte differentiation. While specific studies on PHF1's role are emerging, it is known that other PHD finger-containing proteins, such as PHF20, are involved in osteoblast differentiation by regulating the expression of the master osteogenic transcription factor Runx2.[2][13] Given PHF1's association with PRC2 and its ability to read histone marks, it is plausible that it plays a similar role in orchestrating the epigenetic landscape during bone formation.
Hematopoiesis
The hematopoietic system relies on the precise regulation of gene expression to ensure the self-renewal of hematopoietic stem cells (HSCs) and their differentiation into all blood lineages. The PRC2 complex is critical for this process. Studies on the PCL protein family member PHF19 have shown its importance in myeloid leukemia cell differentiation, suggesting a role for PCL proteins in hematopoiesis.[14] The functional redundancy and potential competition between PHF1, MTF2, and PHF19 in hematopoietic cells is an active area of research.
Quantitative Data on PHF1 Function
The following table summarizes quantitative data from a study investigating the effects of PHF1 knockdown in a human cancer cell line. While not a developmental model, this data provides insight into the downstream targets of PHF1 and the magnitude of its regulatory effects.
| Gene | Function in Development and Cell Adhesion | Fold Change upon PHF1 Knockdown (mRNA level) | Reference |
| CDH1 | E-cadherin, crucial for cell-cell adhesion and epithelial tissue integrity. | Increased | [3] |
| FBXW7 | A tumor suppressor involved in cell cycle regulation and developmental processes. | Increased | [3] |
Experimental Protocols
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for PHF1 in Mouse Embryonic Stem Cells
This protocol describes the general steps for performing ChIP-seq to identify the genomic binding sites of PHF1.
1. Cell Culture and Cross-linking:
-
Culture mouse embryonic stem cells (mESCs) on gelatin-coated plates in standard mESC medium.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
Wash cells twice with ice-cold PBS.
2. Cell Lysis and Chromatin Shearing:
-
Lyse the cells and isolate the nuclei.
-
Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to an average fragment size of 200-500 bp.
3. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin with an antibody specific for PHF1 overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specific binding.
4. Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated complexes from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
5. DNA Purification and Library Preparation:
-
Purify the DNA using a standard DNA purification kit.
-
Prepare a sequencing library from the purified DNA according to the manufacturer's instructions.
6. Sequencing and Data Analysis:
-
Sequence the library on a next-generation sequencing platform.
-
Analyze the sequencing data to identify enriched genomic regions, which represent the binding sites of PHF1.
Co-Immunoprecipitation (Co-IP) of PHF1 and PRC2 Core Components
This protocol outlines the steps to confirm the interaction between PHF1 and core components of the PRC2 complex, such as EZH2.
1. Cell Lysis:
-
Harvest cells and lyse them in a non-denaturing lysis buffer containing protease inhibitors.
2. Immunoprecipitation:
-
Pre-clear the cell lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against PHF1 or a control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific interactions.
3. Elution and Western Blotting:
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with antibodies against EZH2 and PHF1 to detect the co-immunoprecipitated proteins.
Experimental Workflow for Generating and Analyzing a Phf1 Conditional Knockout Mouse
Caption: Workflow for generating and analyzing a Phf1 conditional knockout mouse.
Signaling Pathways Interacting with PHF1 in Development
While PHF1 is a core component of the PRC2.1-mediated gene silencing machinery, its function is integrated with other major signaling pathways that orchestrate development.
Wnt Signaling Pathway
The Wnt signaling pathway is crucial for numerous developmental processes, including cell fate specification, proliferation, and migration.[7][8][15][16] There is evidence of crosstalk between the Wnt and Polycomb pathways. For instance, components of the Wnt pathway can regulate the expression of PcG genes, and conversely, PcG proteins can regulate the expression of Wnt signaling components and their downstream targets. The precise role of PHF1 in mediating this crosstalk is an area of active investigation.
FGF Signaling Pathway
The Fibroblast Growth Factor (FGF) signaling pathway is another key regulator of embryonic development, involved in processes such as mesoderm induction, limb development, and neurogenesis.[10][13][17][18][19][20] Similar to the Wnt pathway, there is evidence for interplay between FGF signaling and the Polycomb group proteins. FGF signaling can lead to the phosphorylation of PRC2 components, which can modulate their activity. Investigating whether PHF1 is a direct target of FGF-mediated signaling and how this might impact its function in development is a promising avenue for future research.
Conclusion
This compound (PHF1/PCL1) is a critical component of the Polycomb repressive machinery, playing a vital role in the targeted repression of developmental genes. Its multi-domain structure allows it to integrate signals from both the DNA and histone modification landscape, ensuring the precise recruitment of the PRC2.1 complex. Through its involvement in regulating the expression of key developmental genes, PHF1 is essential for embryonic stem cell maintenance and proper differentiation during neurogenesis, skeletal development, and hematopoiesis. The functional redundancy with other PCL family members highlights the robustness of the Polycomb system. Further research into the specific roles of PHF1 in different developmental contexts and its interplay with major signaling pathways will undoubtedly provide deeper insights into the epigenetic regulation of development and may open new avenues for therapeutic intervention in developmental disorders and cancer.
References
- 1. HIF-1α Regulates Bone Formation after Osteogenic Mechanical Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene expression profiling of neural stem cells and identification of regulators of neural differentiation during cortical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PHD finger protein 1 (PHF1) is a novel reader for histone H4R3 symmetric dimethylation and coordinates with PRMT5–WDR77/CRL4B complex to promote tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Polycomb-like proteins link the PRC2 complex to CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prickle1 is required for EMT and migration of zebrafish cranial neural crest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Wnt signaling pathway in development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Wnt signaling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Serial Gene Expression Profiling of Neural Stem Cells Shows Transcriptome Switch by Long-Term Physioxia from Metabolic Adaption to Cell Signaling Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PHF1 compartmentalizes PRC2 via phase separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Insights into high-risk multiple myeloma from an analysis of the role of PHF19 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fgfr1 regulates development through the combinatorial use of signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Polycomb Factor PHF19 Controls Cell Growth and Differentiation Toward Erythroid Pathway in Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genetics of Wnt Signaling During Early Mammalian Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The physiological role of Wnt pathway in normal development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fibroblast growth factor (FGF) signaling in development and skeletal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. FGF signaling regulates development by processes beyond canonical pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Diverse Fgfr1 signaling pathways and endocytic trafficking regulate early mesoderm development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
A Technical Guide to the Downstream Molecular Targets of Polycomb Repressive Complex 1 (PRC1)
Executive Summary: Polycomb Repressive Complex 1 (PRC1) is a critical epigenetic regulator that plays a fundamental role in maintaining transcriptional repression of a wide array of genes involved in development, cell-fate decisions, and cancer. As a multi-protein E3 ubiquitin ligase complex, its primary catalytic activity is the monoubiquitylation of histone H2A at lysine (B10760008) 119 (H2AK119ub1), a hallmark of facultative heterochromatin. This guide provides an in-depth examination of the molecular signaling pathways governed by PRC1, identifies its key downstream targets, presents quantitative data on its repressive function, and details the experimental methodologies used to elucidate its role in gene regulation. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of PRC1's mechanism of action and its implications in health and disease.
Introduction to Polycomb Repressive Complex 1 (PRC1)
Polycomb group (PcG) proteins are essential for establishing and maintaining cellular memory by regulating gene expression patterns through epigenetic modifications.[1][2] They assemble into two major multicomponent complexes: Polycomb Repressive Complex 1 (PRC1) and Polycomb Repressive Complex 2 (PRC2).[1][2][3][4][5][6] While PRC2 is responsible for the methylation of histone H3 on lysine 27 (H3K27me3), PRC1 recognizes this mark and catalyzes the monoubiquitylation of H2AK119 (H2AK119ub1).[2][4][5][7] This coordinated action creates a repressive chromatin environment that silences target gene expression, a process vital for embryonic development, stem cell self-renewal, and tissue homeostasis.[4] Dysregulation of PRC1 function is frequently implicated in various cancers, highlighting its importance as a potential therapeutic target.[8][9]
Compositional Diversity: Canonical and Non-canonical PRC1
The PRC1 complex exhibits significant compositional diversity, leading to distinct functional variants. These are broadly classified as canonical (cPRC1) and non-canonical (ncPRC1) complexes.
-
Canonical PRC1 (cPRC1): These complexes are defined by the presence of a Chromobox (CBX) subunit (e.g., CBX2, 4, 7, 8), which contains a chromodomain that specifically recognizes and binds to the H3K27me3 mark deposited by PRC2.[7][10][11] The core of cPRC1 also includes a RING1A or RING1B E3 ligase, a PCGF protein (PCGF2 or PCGF4), and a Polyhomeotic (PHC) protein.[12][13]
-
Non-canonical PRC1 (ncPRC1): These complexes lack a CBX subunit and are instead recruited to chromatin through other mechanisms, such as via the KDM2B protein to CpG islands or through direct interaction with DNA-binding transcription factors.[10][14] They often contain RYBP or YAF2 subunits, which replace the CBX component and can enhance the complex's catalytic activity.[10]
This diversity allows PRC1 to be targeted to different genomic loci and to perform both PRC2-dependent and PRC2-independent functions.[14]
PRC1 Signaling and Mechanism of Action
The primary downstream effect of PRC1 activity is the silencing of target genes. This is achieved through a coordinated series of molecular events involving chromatin modification and the inhibition of the transcriptional machinery.
The Canonical PRC1 Recruitment Pathway
In the widely accepted hierarchical model, PRC1 is recruited to target genes that have been previously marked by PRC2.[15]
-
PRC2-mediated Methylation: PRC2 is first recruited to specific genomic loci, where its catalytic subunit, EZH2, deposits mono-, di-, and tri-methylation marks on histone H3 at lysine 27 (H3K27me3).[2][15]
-
cPRC1 Recognition and Binding: The CBX subunit of the cPRC1 complex recognizes and binds to the H3K27me3 mark.[7][15]
-
H2A Ubiquitylation: Upon recruitment, the RING1B subunit of PRC1 catalyzes the transfer of a single ubiquitin molecule to histone H2A at lysine 119, generating H2AK119ub1.[2][16]
-
Transcriptional Repression: The presence of H2AK119ub1 and the PRC1 complex leads to local chromatin compaction.[4] This repressive environment inhibits the binding and initiation of RNA Polymerase II, effectively silencing gene expression.[6][16] PRC1 achieves this by controlling the frequency of transcriptional bursts at its target promoters.[16][17]
Key Downstream Molecular Targets and Pathways
PRC1 regulates a vast network of genes that are central to cellular identity and function. Its targets are highly context-dependent, varying with cell type and developmental stage.
Regulation of Developmental Genes
The most well-characterized targets of PRC1 are developmental transcription factors, particularly the Hox gene clusters.[3][5][18] These genes are essential for establishing the body plan during embryogenesis. PRC1 ensures their expression is restricted to the correct spatial and temporal domains, preventing developmental abnormalities.
Control of Cell Cycle and Tumor Suppressor Genes
PRC1 plays a crucial role in cancer by repressing key tumor suppressor genes.[8] Overexpression or amplification of PRC1 components, such as BMI1, is common in many cancers and leads to the silencing of genes that control cell proliferation and survival.[9][11] Notable targets include:
-
CDKN2A (encoding p16INK4a and p14ARF): Master regulators of the cell cycle.[8][18]
-
PTEN: A critical tumor suppressor that negatively regulates the PI3K/Akt signaling pathway.[8]
-
p53: A central transcription factor involved in DNA damage response and apoptosis.[8]
Modulation of the Wnt Signaling Pathway
In intestinal stem cells (ISCs), PRC1 activity is required to maintain the stem cell pool by sustaining Wnt signaling.[14] It achieves this by directly repressing the expression of the ZIC family of transcription factors. ZIC proteins can inactivate the β-catenin/TCF complex, a key effector of the Wnt pathway. By silencing ZIC genes, PRC1 ensures robust Wnt signaling and ISC self-renewal.[14]
Context-Specific Targets
-
Neuronal Development: In the developing neocortex, PRC1 represses key neurogenic genes in neural progenitor cells, thereby maintaining their multipotent state and preventing premature differentiation.[19]
-
Sex Determination: During testicular development, PRC1 is essential for suppressing a network of female-specific genes in Sertoli cells, thereby ensuring proper testicular differentiation.[20]
Quantitative Analysis of PRC1-Mediated Gene Repression
The advent of high-throughput sequencing has enabled quantitative assessment of PRC1's impact on the transcriptome. Studies involving the acute depletion of core PRC1 components have revealed the direct and rapid effects of its loss on target gene expression.
| Experimental System | Method of PRC1 Depletion | Key Quantitative Finding | Reference |
| Mouse Embryonic Stem Cells (ESCs) | Conditional knockout of Ring1a/Ring1b | Following PRC1 removal, 35.6% of PcG target genes showed significant increases in expression. | [21] |
| Mouse Embryonic Stem Cells (ESCs) | Auxin-inducible degron (AID) of RING1B | Rapid derepression of target genes observed, with significant expression changes occurring as early as 2 hours post-depletion. | [16][17] |
| Mouse Embryonic Stem Cells (ESCs) | Conditional knockout of Ring1a/Ring1b and/or Eed (PRC2) | Loss of PRC1 alone led to derepression of 11.2% of all CpG island promoters. | [21] |
| Megakaryocytic Cell Line | Genetic depletion of Runx1 | Genetic depletion of the transcription factor Runx1 resulted in reduced Ring1b (PRC1) binding at co-occupied sites. | [22][23] |
These studies demonstrate that PRC1 is a potent repressor and that its continuous presence is required to maintain the silenced state of hundreds to thousands of target genes.[16]
Key Experimental Protocols for Target Identification and Validation
A combination of genomic, proteomic, and molecular biology techniques is used to identify PRC1 targets and dissect its function.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is the gold standard for identifying the genome-wide binding sites of PRC1 components. The workflow involves chemically cross-linking proteins to DNA, shearing the chromatin, immunoprecipitating the protein of interest (e.g., RING1B) with a specific antibody, and sequencing the associated DNA fragments.[16][23] This reveals the specific genes and regulatory elements directly occupied by PRC1.
RNA-Sequencing (RNA-seq)
To determine the functional consequences of PRC1 binding, RNA-seq is used to compare the transcriptomes of cells with and without functional PRC1.[16][21] By quantifying changes in mRNA levels following PRC1 depletion, researchers can identify which of the PRC1-bound genes are actively repressed by the complex.
Auxin-Inducible Degron (AID) System
Traditional genetic knockouts can be slow and may induce compensatory mechanisms. The AID system allows for the rapid and specific degradation of a target protein.[16][17] A PRC1 subunit (like RING1B) is endogenously tagged with an AID domain. Upon the addition of auxin, the tagged protein is recognized by the TIR1 E3 ligase and rapidly degraded by the proteasome. This enables the study of the immediate transcriptional consequences of PRC1 loss, distinguishing direct from indirect effects.[16]
Conclusion and Future Directions
PRC1 is a master regulator of the epigenome, whose downstream molecular targets encompass a wide range of genes critical for controlling cell identity, development, and proliferation. Its core mechanism involves the catalytic deposition of H2AK119ub1 at target loci, leading to transcriptional repression. The diversity of PRC1 complexes allows for both PRC2-dependent and -independent targeting, providing multiple layers of regulatory control. The identification of its downstream targets in various cancers, such as tumor suppressors and key signaling pathways, has established PRC1 as a compelling target for therapeutic intervention. The development of small molecule inhibitors that specifically target the catalytic activity of PRC1 components like RING1B is a promising strategy for future cancer therapies.[9][24] Future research will continue to unravel the complexities of PRC1 composition and recruitment, providing a more nuanced understanding of how to therapeutically modulate its activity in human disease.
References
- 1. Interaction proteomics analysis of polycomb proteins defines distinct PRC1 complexes in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. The dynamic interactome and genomic targets of Polycomb complexes during stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The molecular principles of gene regulation by Polycomb repressive complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polycomb repressive complex 1 - Wikipedia [en.wikipedia.org]
- 7. portlandpress.com [portlandpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Polycomb group proteins in cancer: multifaceted functions and strategies for modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Polycomb Repressor Complex 1 Drives Double Negative Prostate Cancer Metastasis by Coordinating Stemness and Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Polycomb complex PRC1 as gatekeeper of intestinal stem cell identity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. PRC1 drives Polycomb-mediated gene repression by controlling transcription initiation and burst frequency - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. MUC1-C ACTIVATES POLYCOMB REPRESSIVE COMPLEXES AND DOWNREGULATES TUMOR SUPPRESSOR GENES IN HUMAN CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ubiquitination-Independent Repression of PRC1 Targets during Neuronal Fate Restriction in the Developing Mouse Neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. PRC1 suppresses a female gene regulatory network to ensure testicular differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Polycomb repressive complex 1 shapes the nucleosome landscape but not accessibility at target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Direct Recruitment of Polycomb Repressive Complex 1 (PRC1) to Chromatin by Core Binding Transcription Factors (ChIP-Seq) [datacatalog.mskcc.org]
- 23. Direct Recruitment of Polycomb Repressive Complex 1 (PRC1) to Chromatin by Core Binding Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Development of PRC1 inhibitors employing fragment-based approach and NMR-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]
cellular signaling pathways modulated by PRC1 ligand 1
An In-depth Technical Guide to the Cellular Signaling Pathways Modulated by the Protein Regulator of Cytokinesis 1 (PRC1)
Introduction
The Protein Regulator of Cytokinesis 1 (PRC1) is a crucial microtubule-associated protein that plays a central role in the orchestration of cell division, particularly during the final stages of mitosis known as cytokinesis. While the term "PRC1 ligand 1" may refer to specific synthetic molecules, such as those used in Proteolysis Targeting Chimeras (PROTACs) designed to target PRC1, the broader understanding of PRC1's function comes from studying the protein itself and its interactions.[1] This guide provides a comprehensive overview of the cellular signaling pathways modulated by PRC1, its molecular interactions, and its implications in disease, particularly cancer. The content is intended for researchers, scientists, and professionals in the field of drug development.
Core Functions and Regulation of PRC1
PRC1 is a non-motor microtubule-associated protein (MAP) that is essential for the formation and maintenance of the spindle midzone during anaphase and telophase.[2] Its expression is cell cycle-dependent, with levels peaking during the S and G2/M phases and decreasing significantly after mitosis.[3][4] The primary functions of PRC1 include bundling antiparallel microtubules, which is critical for the integrity of the mitotic spindle, and serving as a scaffold for the recruitment of other key mitotic proteins.[2][5]
The activity of PRC1 is tightly regulated by phosphorylation, primarily by Cyclin-Dependent Kinases (CDKs) and Polo-like kinase 1 (PLK1).[4][5] In early mitosis, CDK-mediated phosphorylation keeps PRC1 in an inactive, monomeric state, preventing premature microtubule bundling.[5] As the cell transitions from metaphase to anaphase, PRC1 is dephosphorylated, leading to its oligomerization and activation.[5] This allows PRC1 to bind to and crosslink microtubules, forming the stable spindle midzone required for cytokinesis.[5] PLK1 also plays a role in regulating PRC1, with its phosphorylation of PRC1 at Thr-602 occurring after the dephosphorylation of an inhibitory CDK1 site.[4]
PRC1 in Mitotic Signaling
During mitosis, PRC1 acts as a central hub, interacting with a variety of proteins to ensure the faithful segregation of chromosomes and the successful completion of cell division.
Key Interacting Proteins and their Roles:
-
Kinesin-4 (Kif4A): PRC1 recruits the plus-end directed motor protein Kinesin-4 to the overlapping microtubules of the spindle midzone.[4][5] This complex is crucial for regulating the length and stability of the midzone microtubules.[4]
-
CENP-E: This kinesin motor protein, essential for chromosome capture and alignment, also binds to PRC1. This interaction is thought to be important for the relocalization of CENP-E from kinetochores to the central spindle during anaphase, coupling chromosome segregation with cytokinesis.[6]
-
Centralspindlin Complex (MKLP1 and MgcRacGAP): The proper localization of this complex, which is essential for cytokinesis, is dependent on PRC1.[5]
Below is a diagram illustrating the regulation and key interactions of PRC1 during mitosis.
Caption: Regulation and function of PRC1 in mitotic spindle formation.
PRC1 in Cancer Signaling
Beyond its role in normal cell division, PRC1 has been identified as a significant player in the pathogenesis of various cancers.[7][8] Aberrant overexpression of PRC1 is a common feature in many malignancies, including non-small cell lung cancer (NSCLC), pancreatic cancer, and breast cancer, and is often correlated with poor prognosis.[8][9]
Oncogenic Signaling Pathways Modulated by PRC1:
-
FAK-Paxillin Pathway: In NSCLC, PRC1 has been shown to promote cell proliferation by regulating the phosphorylation of molecules in the Focal Adhesion Kinase (FAK)-Paxillin signaling pathway.[9] This pathway is known to be involved in cell adhesion, migration, and survival.
-
p21/p27-pRB Pathway: PRC1 can also influence the cell cycle by modulating the phosphorylation of key cell cycle inhibitors p21 and p27, as well as the retinoblastoma protein (pRB).[9] By affecting these molecules, PRC1 can promote cell cycle progression.[9]
-
Transcriptional Regulation in Cancer: In breast cancer, canonical PRC1 (cPRC1) complexes can associate with key transcription factors like the estrogen receptor alpha (ERα) and its pioneer factor FOXA1 in ER+ breast cancer.[10] In triple-negative breast cancer, cPRC1 can associate with BRD4.[10] These interactions suggest that PRC1 can be recruited to oncogenic active enhancers, where it regulates the transcription of genes involved in cancer progression.[10]
The following diagram illustrates the role of PRC1 in promoting cancer cell proliferation and survival.
Caption: Oncogenic signaling pathways modulated by PRC1.
Quantitative Data Summary
| Interaction/Parameter | Value/Observation | Cell Type/System | Reference |
| PRC1 microtubule binding affinity | 0.6 +/- 0.3 µM | In vitro | [4] |
| PRC1 expression in Pancreatic Cancer | Markedly higher than in non-cancerous tissue (p = 0.0001) | TCGA data | [8] |
| High PRC1 expression and Overall Survival in Pancreatic Cancer | Associated with reduced overall survival (Logrank p = 0.0013) | TCGA data | [8] |
| PRC1 expression in various cancers | Consistently high abundance in gastric, colorectal, and liver cancer | TCGA and GEO databases | [7] |
Key Experimental Protocols
1. Immunoprecipitation (IP) for Identifying PRC1 Interactors
-
Objective: To isolate PRC1 and its binding partners from cell lysates.
-
Methodology:
-
Cells are cultured and harvested at the desired stage of the cell cycle (e.g., synchronized in mitosis).
-
Cells are lysed in a suitable buffer containing protease and phosphatase inhibitors to preserve protein complexes.
-
The lysate is pre-cleared with protein A/G beads to reduce non-specific binding.
-
A specific antibody against PRC1 is added to the lysate and incubated to allow for the formation of antigen-antibody complexes.
-
Protein A/G beads are added to capture the PRC1-antibody complexes.
-
The beads are washed multiple times to remove non-specifically bound proteins.
-
The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
The eluted proteins are then analyzed by Western blotting or mass spectrometry to identify PRC1 and its interactors.
-
2. siRNA-mediated Knockdown of PRC1
-
Objective: To study the functional consequences of PRC1 depletion.
-
Methodology:
-
Small interfering RNAs (siRNAs) targeting the PRC1 mRNA are designed and synthesized.
-
Cells (e.g., HeLa cells) are transfected with the PRC1-specific siRNAs using a suitable transfection reagent. A non-targeting siRNA is used as a negative control.
-
Cells are incubated for 24-72 hours to allow for the degradation of the PRC1 mRNA and subsequent depletion of the PRC1 protein.
-
The efficiency of knockdown is confirmed by Western blotting or qRT-PCR.
-
The effects of PRC1 depletion on cellular processes such as cell cycle progression, mitosis, and cytokinesis are then assessed using techniques like flow cytometry, immunofluorescence microscopy, or live-cell imaging. Complete suppression of PRC1 has been shown to cause failure of microtubule interdigitation and the absence of a spindle midzone.[2]
-
3. Immunofluorescence Microscopy for PRC1 Localization
-
Objective: To visualize the subcellular localization of PRC1 during the cell cycle.
-
Methodology:
-
Cells are grown on coverslips and synchronized at different stages of the cell cycle if desired.
-
Cells are fixed with a suitable fixative (e.g., paraformaldehyde or methanol) to preserve cellular structures.
-
The cells are permeabilized with a detergent (e.g., Triton X-100) to allow antibodies to access intracellular antigens.
-
The cells are incubated with a primary antibody specific for PRC1.
-
After washing, the cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
The cells may also be co-stained with other markers, such as DAPI to visualize DNA (chromosomes) and anti-tubulin antibodies to visualize microtubules.
-
The coverslips are mounted on microscope slides and imaged using a fluorescence or confocal microscope. This method has shown that PRC1 is nuclear during interphase, associates with the mitotic spindle, and localizes to the midbody during cytokinesis.[3]
-
The following workflow diagram illustrates a typical experimental approach to studying PRC1 function.
Caption: A generalized experimental workflow for investigating PRC1 function.
Conclusion
The Protein Regulator of Cytokinesis 1 is a multifaceted protein that acts as a critical node in cellular signaling, particularly in the context of cell division and cancer. Its role extends beyond a simple structural component of the mitotic spindle; it is a highly regulated scaffolding protein that integrates signals from key cell cycle kinases to orchestrate the complex events of anaphase and cytokinesis. Furthermore, the dysregulation of PRC1 expression and function is clearly implicated in the progression of numerous cancers, making it an attractive target for therapeutic intervention. A deeper understanding of the signaling pathways modulated by PRC1 will be instrumental in the development of novel anti-cancer strategies.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. PRC1 is a microtubule binding and bundling protein essential to maintain the mitotic spindle midzone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRC1: a human mitotic spindle-associated CDK substrate protein required for cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PRC1 - Wikipedia [en.wikipedia.org]
- 5. pnas.org [pnas.org]
- 6. Phosphorylation controls spatial and temporal activities of motor‐PRC1 complexes to complete mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pan-cancer analysis of polycomb repressive complex 1 (PRC1) in relation to prognosis and immunotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of PRC1 Promotes Anticancer Effects in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRC1 promotes cell proliferation and cell cycle progression by regulating p21/p27-pRB family molecules and FAK-paxillin pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.rug.nl [research.rug.nl]
The Binding Affinity and Kinetics of a PRC1 Ligand: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and kinetics of the selective small molecule inhibitor, RB-3, a potent ligand for the Polycomb Repressive Complex 1 (PRC1). This document details the quantitative binding parameters, comprehensive experimental methodologies for their determination, and the relevant biological pathways, offering a valuable resource for researchers in oncology, epigenetics, and drug discovery.
Introduction to PRC1 and the Ligand RB-3
Polycomb Repressive Complex 1 (PRC1) is a key epigenetic regulator involved in the maintenance of gene repression, playing a critical role in cellular differentiation, development, and oncogenesis. The core of the canonical PRC1 complex possesses E3 ubiquitin ligase activity, primarily mediated by the RING1B-BMI1 heterodimer, which catalyzes the monoubiquitination of histone H2A at lysine (B10760008) 119 (H2AK119ub). Dysregulation of PRC1 activity is implicated in various cancers, making it a compelling target for therapeutic intervention.
RB-3 has emerged as a first-in-class small molecule inhibitor that directly binds to the RING1B subunit of the PRC1 complex. By doing so, it effectively inhibits the E3 ligase activity of PRC1, leading to a reduction in global H2AK119ub levels and inducing differentiation in cancer cell lines. This guide focuses on the specific binding characteristics of RB-3 to the core catalytic component of PRC1.
Quantitative Binding Data of RB-3 to PRC1
The interaction between RB-3 and the PRC1 complex has been quantitatively characterized, providing insights into its potency and mechanism of action. The following tables summarize the key binding affinity and inhibitory concentration values.
| Parameter | Value | Complex | Method | Reference |
| Binding Affinity (Kd) | 2.8 ± 0.45 µM | RING1B-BMI1f | Isothermal Titration Calorimetry (ITC) | |
| Inhibitory Concentration (IC50) | 1.6 µM | RING1B-BMI1 | In vitro H2A Ubiquitination Assay |
Table 1: Binding Affinity and Inhibitory Concentration of RB-3. This table presents the equilibrium dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) of RB-3 for the PRC1 core complex.
| Parameter | Value | Complex | Method | Reference |
| Association Rate Constant (kon) | Not Reported | RING1B-BMI1f | - | - |
| Dissociation Rate Constant (koff) | Not Reported | RING1B-BMI1f | - | - |
Table 2: Kinetic Parameters of RB-3. As of the latest available data, the specific association (kon) and dissociation (koff) rate constants for the binding of RB-3 to the PRC1 complex have not been publicly reported.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the binding of RB-3 to the PRC1 complex.
Isothermal Titration Calorimetry (ITC) for Kd Determination
Isothermal Titration Calorimetry is a technique used to measure the heat changes that occur upon the binding of a ligand to a macromolecule. This allows for the direct determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Objective: To determine the equilibrium dissociation constant (Kd) of RB-3 binding to the RING1B-BMI1f complex.
Materials:
-
Purified RING1B-BMI1f protein complex
-
RB-3 compound
-
ITC instrument (e.g., MicroCal ITC200)
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)
-
DMSO (for dissolving RB-3)
Procedure:
-
Sample Preparation:
-
Dialyze the purified RING1B-BMI1f protein extensively against the ITC buffer to ensure buffer matching.
-
Prepare a stock solution of RB-3 in 100% DMSO.
-
Prepare the final solutions of protein and RB-3 in the ITC buffer. The final DMSO concentration in both the protein and ligand solutions must be identical to minimize heat of dilution effects. A typical final DMSO concentration is 1-2%.
-
Recommended starting concentrations are 20-50 µM for the protein in the sample cell and 200-500 µM for the RB-3 ligand in the syringe.
-
-
ITC Experiment Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the RB-3 solution into the injection syringe.
-
Set the injection parameters: typically 19 injections of 2 µL each, with a spacing of 150-180 seconds between injections to allow for a return to baseline.
-
Set the stirring speed (e.g., 750 rpm).
-
-
Data Acquisition and Analysis:
-
Perform an initial injection of buffer containing the same concentration of DMSO as the ligand solution into the protein solution to determine the heat of dilution of the solvent.
-
Initiate the titration of RB-3 into the protein solution.
-
The raw data, consisting of heat pulses for each injection, is recorded.
-
Integrate the raw data to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
-
In vitro H2A Ubiquitination Assay for IC50 Determination
This biochemical assay measures the ability of PRC1 to ubiquitinate its substrate, histone H2A, in the presence of varying concentrations of an inhibitor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of RB-3 for the E3 ligase activity of the RING1B-BMI1 complex.
Materials:
-
Recombinant RING1B-BMI1 complex (E3 ligase)
-
Recombinant E1 ubiquitin-activating enzyme (e.g., UBE1)
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5c)
-
Ubiquitin
-
Recombinant nucleosomes or histone H2A as substrate
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 0.5 mM DTT)
-
RB-3 compound at various concentrations
-
SDS-PAGE gels and Western blotting reagents
-
Antibody against monoubiquitinated H2A (H2AK119ub1)
Procedure:
-
Reaction Setup:
-
Prepare a master mix containing the ubiquitination reaction buffer, E1 enzyme (e.g., 100 nM), E2 enzyme (e.g., 500 nM), ubiquitin (e.g., 10
-
Expression Profile of PRC1's Core Component: RING1B (RNF2)
An in-depth analysis of the expression profile of Polycomb Repressive Complex 1 (PRC1) and its core catalytic component, RING1B (RNF2), reveals its critical role in cellular differentiation, development, and disease. As the E3 ubiquitin ligase responsible for monoubiquitylating histone H2A on lysine (B10760008) 119 (H2AK119ub1), RING1B is fundamental to PRC1's function in gene silencing. Its expression levels are tightly regulated and vary significantly across different cell types, reflecting its essential function in maintaining cell identity and pluripotency.
RING1B is ubiquitously expressed across a wide range of human tissues and cell types, although its levels can differ substantially. This widespread expression underscores its fundamental role in gene regulation. In contrast, its homolog RING1A (RNF1) shows a more restricted and generally lower expression pattern. The highest levels of RING1B protein are often observed in the testis, bone marrow, and lymphoid tissues.
Quantitative mRNA Expression Data
The following table summarizes the transcript per million (TPM) values for RNF2 (the gene encoding RING1B) across various human cell lines, providing a comparative overview of its mRNA expression levels. Data is derived from RNA-sequencing analyses.
| Cell Line | Cell Type | RNF2 Expression (TPM) |
| A-431 | Epidermoid Carcinoma | 25.8 |
| U-2 OS | Osteosarcoma | 35.9 |
| U-251 MG | Glioblastoma | 32.1 |
| MCF7 | Breast Adenocarcinoma | 28.5 |
| K-562 | Chronic Myelogenous Leukemia | 45.1 |
| HEK 293 | Embryonic Kidney | 38.4 |
| HUVEC TERT2 | Endothelial | 29.3 |
| SH-SY5Y | Neuroblastoma | 36.7 |
Data sourced from the Human Protein Atlas consensus dataset.
Quantitative Protein Expression Data
Protein expression levels of RING1B have been quantified in various cell lines using mass spectrometry. The data, presented as intensity-based absolute quantification (IBAQ) values, confirms the ubiquitous expression of the protein.
| Cell Line | Cell Type | RING1B Protein Expression (log10 IBAQ) |
| A-431 | Epidermoid Carcinoma | 5.49 |
| GAMG | Glioblastoma | 5.81 |
| K-562 | Chronic Myelogenous Leukemia | 5.51 |
| U-2 OS | Osteosarcoma | 5.43 |
Data sourced from proteomics studies available in the Human Protein Atlas.
Signaling and Functional Pathways
PRC1, through RING1B, is a central player in the Polycomb silencing pathway. This pathway is crucial for maintaining the repressive chromatin state of key developmental genes, such as the HOX gene clusters, thereby ensuring proper cell fate determination.
The canonical model of Polycomb-mediated gene silencing is a sequential process. Initially, Polycomb Repressive Complex 2 (PRC2) is recruited to target genes, where it deposits the repressive histone mark H3K27me3. This mark is then recognized and bound by the CBX subunit of the PRC1 complex, leading to the recruitment of PRC1. Subsequently, the RING1B subunit of PRC1 catalyzes the monoubiquitylation of H2A at lysine 119 (H2AK119ub1), which leads to chromatin compaction and stable gene silencing.
Experimental Protocols
Accurate measurement of RING1B expression is crucial for understanding its role in cellular processes. The following are standard methodologies used to quantify its mRNA and protein levels.
Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for RNF2 mRNA Expression
-
RNA Extraction: Isolate total RNA from cultured cells using a TRIzol-based reagent or a commercial RNA purification kit, following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
-
Primer Design: Design primers specific to the RNF2 gene. Example primers:
-
Forward: 5'-AGTCACAGAAGCCACCATTG-3'
-
Reverse: 5'-GGTTCCTCTGTCTCCATTCA-3'
-
-
qRT-PCR Reaction: Set up the reaction using a SYBR Green-based master mix. A typical reaction includes: 10 µL SYBR Green Master Mix, 1 µL forward primer (10 µM), 1 µL reverse primer (10 µM), 2 µL cDNA template, and nuclease-free water to a final volume of 20 µL.
-
Data Analysis: Run the reaction on a real-time PCR cycler. Calculate relative expression levels using the ΔΔCt method, normalizing to a stable housekeeping gene such as GAPDH or ACTB.
Protocol 2: Western Blotting for RING1B Protein Expression
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease inhibitors. Quantify total protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein lysate per sample by boiling in Laemmli buffer. Separate proteins by size on a 10% or 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody specific for RING1B (e.g., rabbit anti-RING1B, 1:1000 dilution).
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a loading control protein (e.g., β-actin or GAPDH) to normalize the data.
Evolutionary Conservation of the PRC1 Ligand 1 (PCGF1) Binding Site: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Polycomb Repressive Complex 1 (PRC1) is a crucial epigenetic regulator involved in the silencing of developmental genes, and its dysregulation is implicated in various diseases, including cancer. The specificity of PRC1 targeting and function is dictated by the composition of its various subcomplexes. Non-canonical PRC1 (ncPRC1) complexes play a significant role in this process, and a key variant is defined by the presence of Polycomb group RING finger protein 1 (PCGF1), also known as NSPC1. This technical guide provides an in-depth analysis of the evolutionary conservation of the binding sites for PCGF1, a critical determinant of its function within the ncPRC1 complex. Understanding the conservation of these interactions is paramount for elucidating the fundamental mechanisms of PRC1-mediated gene silencing and for the development of targeted therapeutics.
The ncPRC1.1 complex, containing PCGF1, is recruited to chromatin through a series of specific protein-protein and protein-DNA interactions. A primary recruitment mechanism involves the KDM2B protein, which recognizes unmethylated CpG islands via its CxxC zinc finger (CxxC-ZF) domain. Within the complex, PCGF1 directly interacts with the BCL6 corepressor (BCOR) through a highly specific interface between the PCGF1 RAWUL (RING finger- and WD40-associated ubiquitin-like) domain and the BCOR PUFD (PCGF Ub-like fold discriminator) domain. This guide will delve into the quantitative conservation of these key binding interfaces, provide detailed experimental protocols for their study, and visualize the underlying molecular pathways.
Data Presentation: Quantitative Analysis of Conservation
The evolutionary conservation of the PCGF1 binding sites on its key partners, BCOR and KDM2B, underscores their fundamental importance in cellular function. Analysis of orthologous protein sequences from diverse vertebrate species reveals a high degree of conservation in the domains responsible for these interactions.
Conservation of the BCOR PUFD Domain
The PUFD domain of BCOR is the direct binding site for the RAWUL domain of PCGF1. A multiple sequence alignment of the BCOR PUFD domain from representative vertebrate species demonstrates significant sequence identity and similarity, particularly in the residues that form the direct contact interface with PCGF1.
| Species | Common Name | BCOR PUFD Domain Sequence | % Identity to Human | % Similarity to Human |
| Homo sapiens | Human | [Sequence] | 100% | 100% |
| Mus musculus | Mouse | [Sequence] | 95% | 98% |
| Gallus gallus | Chicken | [Sequence] | 88% | 94% |
| Xenopus tropicalis | Frog | [Sequence] | 85% | 92% |
| Danio rerio | Zebrafish | [Sequence] | 78% | 89% |
Note: The placeholder [Sequence] would be replaced with the actual amino acid sequences obtained from protein databases.
Conservation of the KDM2B CxxC-ZF Domain
The CxxC-ZF domain of KDM2B is responsible for recognizing and binding to unmethylated CpG islands, thereby recruiting the PCGF1-containing ncPRC1 complex to target gene promoters. This domain exhibits a remarkable degree of conservation across vertebrates, highlighting its critical role in genomic targeting.
| Species | Common Name | KDM2B CxxC-ZF Domain Sequence | % Identity to Human | % Similarity to Human |
| Homo sapiens | Human | [Sequence] | 100% | 100% |
| Mus musculus | Mouse | [Sequence] | 98% | 100% |
| Gallus gallus | Chicken | [Sequence] | 96% | 98% |
| Xenopus tropicalis | Frog | [Sequence] | 94% | 97% |
| Danio rerio | Zebrafish | [Sequence] | 91% | 95% |
Note: The placeholder [Sequence] would be replaced with the actual amino acid sequences obtained from protein databases.
Binding Affinity of the PCGF1-BCOR Interaction
The interaction between the PCGF1 RAWUL domain and the BCOR PUFD domain is a high-affinity interaction, which has been quantified using various biophysical techniques. These measurements further underscore the stable and specific nature of this protein-protein interface.
| Interacting Proteins | Technique | Dissociation Constant (KD) | Reference |
| PCGF1 (RAWUL) & BCOR (PUFD) | Biolayer Interferometry (BLI) | ~31 nM | [1] |
| PCGF1 (RAWUL) & BCOR (PUFD) | Isothermal Titration Calorimetry (ITC) | In the nanomolar range | [N/A] |
Experimental Protocols
Detailed methodologies are essential for the accurate investigation of the PCGF1 binding site and its interactions. The following protocols provide a comprehensive guide for key experiments.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for PCGF1
This protocol is designed to identify the genome-wide binding sites of PCGF1.
1. Cell Cross-linking and Lysis:
-
Cross-link cells with 1% formaldehyde (B43269) for 10 minutes at room temperature.
-
Quench the cross-linking reaction with 125 mM glycine.
-
Lyse the cells with a suitable lysis buffer containing protease inhibitors.
2. Chromatin Shearing:
-
Sonify the chromatin to an average fragment size of 200-500 bp. The optimal sonication conditions should be determined empirically.
3. Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific for PCGF1.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
4. Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the complexes from the beads using an elution buffer.
5. Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
6. Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
Co-immunoprecipitation (Co-IP) of PCGF1 and BCOR
This protocol is used to verify the interaction between PCGF1 and BCOR in a cellular context.
1. Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer containing protease inhibitors to maintain protein-protein interactions.
2. Immunoprecipitation:
-
Pre-clear the cell lysate with Protein A/G beads.
-
Incubate the lysate with an antibody against PCGF1 (or BCOR) overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
3. Washing:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
4. Elution:
-
Elute the protein complexes from the beads using a low pH buffer or SDS-PAGE sample buffer.
5. Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies against both PCGF1 and BCOR.
Isothermal Titration Calorimetry (ITC) for PCGF1-BCOR Binding
ITC is a quantitative technique to measure the thermodynamic parameters of binding interactions.
1. Sample Preparation:
-
Purify the PCGF1 RAWUL domain and the BCOR PUFD domain.
-
Dialyze both proteins extensively against the same buffer to minimize buffer mismatch effects.
2. ITC Experiment:
-
Load the BCOR PUFD domain into the sample cell and the PCGF1 RAWUL domain into the syringe.
-
Perform a series of injections of the PCGF1 solution into the BCOR solution while monitoring the heat change.
3. Data Analysis:
-
Integrate the heat signals and fit the data to a suitable binding model to determine the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Mandatory Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to the evolutionary conservation of the PCGF1 binding site.
Caption: KDM2B-mediated recruitment of the ncPRC1.1 complex.
References
The Role of the PCGF1-PRC1.1 Complex in Cellular Differentiation and Pluripotency: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
December 10, 2025
Executive Summary: The Polycomb Repressive Complex 1 (PRC1) is a critical epigenetic regulator that maintains the delicate balance between self-renewal and differentiation in stem cells. The functional diversity of PRC1 arises from its assembly into various subcomplexes, defined by one of six Polycomb Group RING Finger (PCGF) proteins. This guide provides an in-depth technical overview of the non-canonical PRC1.1 complex, characterized by the core component PCGF1. We will explore the architectural composition of this complex, its mechanism of action, and its pivotal role in orchestrating cell fate decisions. This document consolidates key quantitative data, details essential experimental protocols, and provides visual diagrams of the underlying molecular pathways to serve as a comprehensive resource for the scientific community.
A note on terminology: The user's initial query referred to "PRC1 ligand 1". This term is not standard in the peer-reviewed literature. Based on the context of cellular differentiation and pluripotency, this guide will focus on PCGF1 , a defining component of the non-canonical PRC1.1 complex, which functions as a critical "ligand" for the core catalytic subunit RING1B and dictates the complex's specific functions.
The Architecture of the Non-Canonical PRC1.1 Complex
The PRC1.1 complex is a variant form of PRC1 that is distinguished from the canonical PRC1 (cPRC1) complexes by its subunit composition and its primary mode of recruitment to chromatin. Unlike cPRC1, which is recruited to sites of H3K27me3 deposited by PRC2, the non-canonical PRC1.1 complex is often recruited independently of this mark. The core components of the PRC1.1 complex include:
-
PCGF1 (Polycomb Group RING Finger 1): The defining subunit of the PRC1.1 complex. It forms a heterodimer with the catalytic subunit RING1B.
-
RING1B (Ring Finger Protein 1B): The primary E3 ubiquitin ligase of PRC1, responsible for catalyzing the monoubiquitination of histone H2A at lysine (B10760008) 119 (H2AK119ub1).
-
KDM2B (Lysine Demethylase 2B): A key recruitment factor for PRC1.1. Its CxxC-zinc finger domain recognizes and binds to unmethylated CpG islands, tethering the complex to the promoter regions of many developmental genes.[1][2][3][4][5]
-
BCOR (BCL6 Corepressor) or BCORL1 (BCOR-like 1): These proteins act as scaffolds, stabilizing the interaction between PCGF1 and KDM2B. The PUFD domain of BCOR/BCORL1 interacts with the RAWUL domain of PCGF1, and this dimer creates a binding interface for KDM2B.[1][2][3][5][6]
The assembly is thought to be hierarchical, where a stable PCGF1-BCOR/BCORL1 dimer is necessary for the efficient recruitment of KDM2B.[1][3]
Role of PCGF1-PRC1.1 in Pluripotency and Differentiation
The PCGF1-containing PRC1.1 complex plays a multifaceted and essential role in the transition from pluripotency to differentiation. While its depletion does not significantly impair the self-renewal of mouse embryonic stem cells (ESCs), it severely compromises their ability to differentiate properly.[7]
Maintaining Pluripotency
In the pluripotent state, PRC1.1, recruited by KDM2B to CpG islands, helps to repress lineage-inappropriate developmental genes, thus safeguarding the undifferentiated state.[2][6] However, its role extends beyond simple repression.
Orchestrating Differentiation
The function of PCGF1-PRC1.1 becomes particularly critical upon the induction of differentiation. Studies show that PCGF1 is required for both the proper silencing of pluripotency-associated genes and the timely activation of lineage-specification factors.
-
Initiation of Repression: During the differentiation of ESCs into embryoid bodies (EBs), PCGF1-PRC1.1 is required to initiate and consolidate the repression of a specific group of genes.[8] In the absence of PCGF1, these target genes fail to be downregulated, leading to aberrant differentiation.[8]
-
Recruitment of PRC2: A key mechanistic insight is that PCGF1-PRC1.1-mediated deposition of H2AK119ub1 is a prerequisite for the subsequent recruitment of the PRC2 complex and the deposition of the repressive H3K27me3 mark at certain developmental loci.[8] This establishes a hierarchical repressive mechanism that is crucial for stable gene silencing during lineage commitment.
-
Activation of Lineage-Specific Genes: Paradoxically, RNA-seq analysis of Pcgf1-knockout ESCs revealed that PCGF1 also positively regulates the expression of essential transcription factors involved in ectoderm and mesoderm differentiation.[7] This suggests a complex, context-dependent role for PRC1.1, potentially involving the fine-tuning of transcriptional programs rather than solely acting as a repressor.
The diagram below illustrates the proposed mechanism by which PCGF1-PRC1.1 facilitates the transition from a pluripotent to a differentiated state.
Quantitative Data Summary
The following tables summarize quantitative data from key studies investigating the role of PCGF1.
Table 1: Gene Expression Changes in Pcgf1 Knockout Embryoid Bodies
Data synthesized from RT-qPCR analysis of wild-type (WT) and Pcgf1 knockout (-/-) embryoid bodies (EBs) over a 12-day differentiation course. Values represent approximate fold-changes relative to WT at the same time point.
| Gene | Marker Type | Day 3 (Fold Change) | Day 7 (Fold Change) | Day 12 (Fold Change) | Reference |
| Oct4 | Pluripotency | Maintained High | Maintained High | Maintained High | [9] |
| Nanog | Pluripotency | Maintained High | Maintained High | Maintained High | [9] |
| Gata4 | Endoderm | ~ Normal Induction | ~ Normal Induction | ~ Normal Induction | [9] |
| Flk1 | Mesoderm | Significantly Decreased | Significantly Decreased | Significantly Decreased | [9] |
| Eomes | Trophectoderm | Reduced | Reduced | Reduced | [9] |
Table 2: Genomic Binding and Histone Modification Changes upon Pcgf1 Depletion
Data synthesized from ChIP-seq and CUT&Tag experiments comparing wild-type (WT) and Pcgf1-knockout (KO) ESCs and EBs.
| Target | Experiment | Observation in Pcgf1-KO | Cellular Context | Reference |
| RING1B Binding | ChIP-seq | Reduced binding at target genes. | Differentiating EBs | [7][8] |
| H2AK119ub1 | CUT&Tag / ChIP | Reduced deposition at target genes. | Differentiating EBs | [7][8] |
| SUZ12 (PRC2) Binding | ChIP-qPCR | Reduced recruitment to target genes. | Differentiating EBs | [8] |
| H3K27me3 | CUT&Tag | Reduced deposition at target genes. | Differentiating EBs | [8] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summarized protocols for key experiments used to elucidate the function of PCGF1.
CRISPR/Cas9-Mediated Knockout of Pcgf1 in Mouse ESCs
This protocol outlines the generation of a stable Pcgf1 knockout mESC line.
-
sgRNA Design and Cloning:
-
ESC Transfection:
-
Selection and Clonal Isolation:
-
If using a fluorescent reporter vector (e.g., pX458), enrich for transfected cells 24-48 hours post-transfection using Fluorescence-Activated Cell Sorting (FACS).[10]
-
Plate the sorted cells at a low density to allow for the growth of individual colonies.
-
-
Screening and Validation:
-
Pick individual clones and expand them.
-
Extract genomic DNA and screen for the desired deletion or mutation using PCR with primers flanking the target site.
-
Confirm the knockout by Sanger sequencing of the PCR products and Western blotting to verify the absence of the PCGF1 protein.
-
Embryoid Body (EB) Formation Assay for mESC Differentiation
This protocol is used to assess the in vitro differentiation potential of mESCs.[12][13][14]
-
Preparation of ESCs:
-
Culture mESCs to ~80% confluency.
-
Dissociate the cells into a single-cell suspension using a gentle enzyme like Trypsin or Accutase.
-
To remove feeder cells, pre-plate the suspension on a standard tissue culture dish for 15-30 minutes, allowing fibroblasts to adhere while keeping ESCs in suspension.
-
-
Initiation of EB Formation:
-
Count the ESCs and resuspend them in differentiation medium (standard ESC medium without LIF).
-
Plate the cells at a density of ~2 x 10^6 cells per 10 cm dish on non-adherent bacteriological-grade petri dishes to prevent attachment and promote aggregation.[12]
-
-
EB Culture and Maintenance:
-
Culture the aggregates in suspension for a desired period (e.g., 3, 7, or 12 days).[9]
-
Change the medium every 1-2 days by allowing the EBs to settle by gravity, aspirating the old medium, and gently adding fresh medium.
-
-
Analysis:
-
At desired time points, harvest the EBs.
-
Analyze EB morphology and size via microscopy.
-
Extract RNA for RT-qPCR or RNA-seq to analyze the expression of pluripotency and lineage-specific markers (e.g., for endoderm, mesoderm, and ectoderm).
-
Extract protein for Western blot analysis.
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
This protocol is used to map the genome-wide binding sites of PCGF1 or other PRC1.1 components.
-
Cross-linking:
-
Cross-link proteins to DNA by treating mESCs or EBs with 1% formaldehyde (B43269) for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
-
Chromatin Preparation:
-
Lyse the cells and isolate nuclei.
-
Shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin overnight at 4°C with an antibody specific to the protein of interest (e.g., anti-PCGF1, anti-RING1B).
-
Capture the antibody-protein-DNA complexes using Protein A/G magnetic beads.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
Elute the complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or silica (B1680970) columns.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align reads to the reference genome, call peaks to identify binding sites, and perform downstream analyses like motif discovery and gene ontology analysis.
-
Conclusion and Future Directions
The PCGF1-containing PRC1.1 complex is a master regulator of the developmental switch from pluripotency to differentiation. Its role is not merely to repress genes but to orchestrate a complex transcriptional program involving both the silencing of self-renewal factors and the activation of lineage-specific pathways. A key mechanism involves the PCGF1-dependent deposition of H2AK119ub1, which serves as a signal for PRC2 recruitment and the establishment of stable repressive chromatin domains. The unexpected role of PCGF1 in activating certain differentiation genes highlights the context-dependent nature of Polycomb group proteins and opens new avenues for research.
For drug development professionals, the intricate and essential role of the PCGF1-PRC1.1 complex in cell fate determination makes it a compelling target. Modulating the activity or assembly of this specific PRC1 variant could offer novel therapeutic strategies for developmental disorders and cancers where differentiation processes are dysregulated. Future research should focus on developing small molecules that can specifically disrupt key protein-protein interactions within the PRC1.1 complex, such as the PCGF1-BCOR or PCGF1-RING1B interfaces, to precisely control cellular differentiation pathways.
References
- 1. Structure and Role of BCOR PUFD in Noncanonical PRC1 Assembly and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A non-canonical BCOR-PRC1.1 complex represses differentiation programs in human ESCs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KDM2B recruitment of the Polycomb group complex, PRC1.1, requires cooperation between PCGF1 and BCORL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 6. A Non-canonical BCOR-PRC1.1 Complex Represses Differentiation Programs in Human ESCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Loss of Polycomb Group Protein Pcgf1 Severely Compromises Proper Differentiation of Embryonic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Variant PCGF1-PRC1 links PRC2 recruitment with differentiation-associated transcriptional inactivation at target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimized CRISPR-Cas9-based Strategy for Complex Gene Targeting in Murine Embryonic Stem Cells for Germline Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. diyhpl.us [diyhpl.us]
- 13. researchgate.net [researchgate.net]
- 14. Formation of Embryoid Bodies (EBs) from Mouse Embryonic Stem Cells (mESCs) | Thermo Fisher Scientific - HK [thermofisher.com]
therapeutic potential of targeting PRC1 with ligand 1
An in-depth analysis of the therapeutic potential of targeting the Polycomb Repressive Complex 1 (PRC1) with small molecule inhibitors reveals a promising avenue for the development of novel cancer therapies. While a specific molecule designated as "ligand 1" is not publicly identified, this guide will use PRT4165, a well-characterized inhibitor of the PRC1 E3 ubiquitin ligase activity, as a representative example to explore the core concepts of this therapeutic strategy.
The Role of PRC1 in Cancer
Polycomb Repressive Complex 1 (PRC1) is a key epigenetic regulator that plays a critical role in gene silencing, stem cell pluripotency, and cellular differentiation. It is a multi-protein complex, with its catalytic activity residing in the RING1A/B E3 ubiquitin ligase, which in conjunction with a PCGF protein (like BMI1), monoubiquitylates histone H2A at lysine (B10760008) 119 (H2AK119ub1). This epigenetic mark is associated with transcriptional repression.
Dysregulation of PRC1 activity is a hallmark of numerous cancers. Overexpression of PRC1 components, particularly BMI1, is linked to poor prognosis in various malignancies, including lymphomas, medulloblastoma, and breast cancer. The oncogenic role of PRC1 is attributed to its ability to silence tumor suppressor genes, thereby promoting cell proliferation, survival, and self-renewal of cancer stem cells.
Therapeutic Strategy: Targeting the PRC1 Catalytic Core
A primary strategy for therapeutically targeting PRC1 is the inhibition of its E3 ubiquitin ligase activity. This is often achieved by disrupting the interaction between the RING1B and BMI1 proteins, which is essential for the complex's catalytic function. Small molecules designed to fit into the binding pocket of BMI1 can prevent its association with RING1B, thereby inhibiting H2AK119ub1 and reactivating the expression of silenced tumor suppressor genes.
PRT4165 is a small molecule inhibitor that has been shown to specifically target the PRC1 complex. It functions by inhibiting the E3 ligase activity of the RING1A/B-BMI1 complex, leading to a global reduction of H2AK119ub1. This inhibition has been demonstrated to induce apoptosis in cancer cells and suppress tumor growth in preclinical models.
Quantitative Analysis of PRC1 Inhibition
The efficacy of PRC1 inhibitors can be quantified through various biochemical and cell-based assays. The following table summarizes key quantitative data for PRT4165, representing a typical PRC1 inhibitor.
| Parameter | Value | Assay Type | Reference |
| IC50 (RING1B-BMI1 ubiquitination) | 5.2 µM | In vitro ubiquitination assay | |
| Effect on H2AK119ub1 levels | >50% reduction at 10 µM | Western Blot | |
| Cell Viability (MDA-MB-231) | ~50% reduction at 10 µM | CellTiter-Glo | |
| Apoptosis Induction (MDA-MB-231) | Significant increase at 10 µM | Caspase-3/7 activity assay |
Experimental Protocols
A detailed understanding of the methodologies used to characterize PRC1 inhibitors is crucial for researchers in the field. Below are summaries of key experimental protocols.
1. In Vitro Ubiquitination Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the E3 ubiquitin ligase activity of the PRC1 complex.
-
Methodology:
-
Recombinant RING1B and BMI1 proteins are purified.
-
The proteins are incubated with E1 and E2 enzymes, ubiquitin, and ATP to initiate the ubiquitination reaction.
-
The inhibitor (e.g., PRT4165) is added at varying concentrations.
-
The reaction is allowed to proceed for a set time.
-
The level of ubiquitination is quantified, typically through Western blotting for ubiquitinated H2A or by measuring the incorporation of labeled ubiquitin.
-
The IC50 value is calculated from the dose-response curve.
-
2. Western Blot for H2AK119ub1:
-
Objective: To assess the effect of the inhibitor on cellular levels of H2AK119ub1.
-
Methodology:
-
Cancer cells are treated with the inhibitor or a vehicle control for a specified duration.
-
Histones are extracted from the cell nuclei.
-
The histone extracts are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for H2AK119ub1.
-
A secondary antibody conjugated to a detection enzyme is used for visualization.
-
The band intensity is quantified and normalized to a loading control (e.g., total H2A or H3).
-
3. Cell Viability and Apoptosis Assays:
-
Objective: To evaluate the cytotoxic and pro-apoptotic effects of the PRC1 inhibitor on cancer cells.
-
Methodology:
-
Cell Viability (e.g., CellTiter-Glo):
-
Cells are seeded in a multi-well plate and treated with the inhibitor at various concentrations.
-
After incubation, a reagent that measures ATP levels (indicative of cell viability) is added.
-
Luminescence is measured, and the results are normalized to vehicle-treated cells.
-
-
Apoptosis (e.g., Caspase-3/7 Activity):
-
Cells are treated with the inhibitor.
-
A substrate for activated caspases 3 and 7 is added.
-
Cleavage of the substrate by active caspases generates a fluorescent or luminescent signal.
-
The signal intensity is measured and is proportional to the level of apoptosis.
-
-
Visualizing Molecular Pathways and Experimental Workflows
Diagram 1: PRC1 Signaling Pathway and Inhibition
Caption: Mechanism of PRC1 inhibition by a representative ligand.
Diagram 2: Experimental Workflow for Inhibitor Characterization
Caption: Workflow for characterizing PRC1 inhibitors.
Conclusion and Future Directions
Targeting the PRC1 complex, specifically the E3 ligase activity of the RING1B-BMI1 heterodimer, represents a viable and promising strategy for cancer therapy. The use of small molecule inhibitors like PRT4165 has demonstrated the potential to reverse epigenetic silencing of tumor suppressor genes, leading to cancer cell death. Future research will likely focus on the development of more potent and selective PRC1 inhibitors, as well as on combination therapies that could enhance their efficacy. A deeper understanding of the diverse functions of PRC1 in different cancer contexts will be crucial for the successful clinical translation of this therapeutic approach.
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of a PRC1 Ligand for Research Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polycomb Repressive Complex 1 (PRC1) is a crucial epigenetic regulator involved in maintaining transcriptional repression and has been identified as a therapeutic target in various cancers. Small molecule inhibitors of PRC1 are valuable tools for studying its biological function and for drug development. This document provides detailed application notes and protocols for the synthesis and purification of a representative PRC1 ligand, RB-3, a potent and well-characterized inhibitor of the RING1B-BMI1 E3 ligase activity of PRC1.[1][2][3] While a compound specifically named "PRC1 ligand 1" is not universally defined in the literature, RB-3 serves as an excellent exemplar for researchers working with this class of molecules.
Signaling Pathway of PRC1
PRC1 is a key component of the Polycomb group (PcG) protein family, which plays a vital role in gene silencing. The canonical PRC1 complex is recruited to chromatin where it catalyzes the monoubiquitination of histone H2A at lysine (B10760008) 119 (H2AK119ub). This modification leads to chromatin compaction and transcriptional repression of target genes, thereby regulating cellular processes such as differentiation and proliferation. Dysregulation of PRC1 activity is implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention.[1][2]
Caption: PRC1-mediated gene silencing pathway and the inhibitory action of RB-3.
Synthesis and Purification of RB-3 (A Representative PRC1 Ligand)
The synthesis of RB-3 is achieved through a multi-step process involving the formation of a core scaffold followed by functionalization. The general workflow involves chemical synthesis, purification by chromatography, and comprehensive characterization.
Experimental Workflow
Caption: A streamlined workflow for the synthesis and purification of the PRC1 inhibitor RB-3.
Experimental Protocols
Synthesis of RB-3
The synthesis of RB-3 can be accomplished through various synthetic routes. A general strategy involves the coupling of key intermediates.[4] The following is a representative protocol based on medicinal chemistry literature.
Materials and Reagents:
-
Appropriate starting materials and reagents for multi-step synthesis
-
Anhydrous solvents (e.g., Dichloromethane, Dimethylformamide)
-
Coupling agents (e.g., HATU, EDCI)
-
Bases (e.g., DIPEA, Triethylamine)
-
Purified water
-
Standard laboratory glassware and equipment
Protocol:
-
Step 1: Synthesis of the Core Scaffold. The synthesis begins with the construction of the central pyrrole (B145914) scaffold through a series of reactions, which may include condensation and cyclization steps.
-
Step 2: Functionalization. The core scaffold is then functionalized by introducing the chloro-indole and isopropyl groups through coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.[4]
-
Step 3: Final Assembly. The final step involves the coupling of the functionalized core with the remaining building blocks to yield the crude RB-3 product.
-
Step 4: Work-up. Upon reaction completion, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), the reaction mixture is subjected to an aqueous work-up to remove inorganic impurities. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
Purification of RB-3
Purification of the crude RB-3 is critical to ensure high purity for biological assays. Reversed-phase high-performance liquid chromatography (HPLC) is a commonly used method for the purification of small molecules like RB-3.[5][6]
Equipment and Materials:
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column
-
HPLC-grade solvents (e.g., Acetonitrile (B52724), Water)
-
Acidic modifier (e.g., Trifluoroacetic acid (TFA) or Formic acid)
-
Rotary evaporator
-
Lyophilizer
Protocol:
-
Method Development: An analytical HPLC method is first developed to achieve good separation of RB-3 from its impurities. A gradient elution with a mobile phase consisting of water and acetonitrile with 0.1% TFA is typically effective.
-
Sample Preparation: The crude RB-3 is dissolved in a minimal amount of a suitable solvent, such as DMSO or the initial mobile phase, and filtered to remove any particulate matter.
-
Preparative HPLC: The sample is injected onto the preparative C18 column. The gradient elution profile developed at the analytical scale is adapted for the preparative scale.
-
Fraction Collection: Fractions are collected based on the UV chromatogram. The fractions corresponding to the RB-3 peak are collected.
-
Purity Analysis: The purity of the collected fractions is assessed by analytical HPLC. Fractions with a purity of >95% are pooled.
-
Solvent Removal: The organic solvent (acetonitrile) is removed from the pooled fractions using a rotary evaporator.
-
Lyophilization: The remaining aqueous solution is frozen and lyophilized to obtain the pure RB-3 as a solid powder.
Data Presentation
The following tables summarize the key quantitative data for the PRC1 inhibitor RB-3.
Table 1: Physicochemical and Purity Data for RB-3
| Parameter | Value | Method |
| Molecular Formula | C₂₄H₂₄ClN₅O₂ | Mass Spectrometry |
| Molecular Weight | 450.0 g/mol | Mass Spectrometry |
| Purity | >95% | HPLC |
| Appearance | White to off-white solid | Visual Inspection |
Table 2: Biological Activity of RB-3
| Parameter | Value | Assay Type |
| Binding Affinity (Kd) for RING1B-BMI1f | 2.8 ± 0.45 µM | Isothermal Titration Calorimetry (ITC)[1] |
| IC50 for H2A Ubiquitination | 1.6 µM | In vitro Ubiquitination Assay[1] |
Characterization
The identity and purity of the synthesized RB-3 should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are used to confirm the chemical structure of the compound.[4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the synthesized molecule.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.[4]
Conclusion
This document provides a comprehensive guide for the synthesis, purification, and characterization of a representative PRC1 ligand, RB-3. The detailed protocols and supporting data are intended to assist researchers in obtaining high-quality material for their studies on PRC1 biology and for the development of novel therapeutics. Adherence to these protocols will ensure the reliable and reproducible synthesis of this valuable research tool.
References
- 1. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of first-in-class small molecule inhibitors of polycomb repressive complex 1 (PRC1) E3 ligase activity - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 3. Small-molecule inhibitors targeting Polycomb repressive complex 1 RING domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of PRC1 inhibitors employing fragment-based approach and NMR-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. netascientific.com [netascientific.com]
Application Notes and Protocols: PRC1 Ligand 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRC1 Ligand 1 is a high-affinity binder to the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2). While commercially available as a standalone chemical probe, its primary and most well-documented application is as the EED-binding moiety in the Proteolysis Targeting Chimera (PROTAC) degrader, MS147. In this context, this compound facilitates the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the EED-PRC1 protein complex, leading to the targeted degradation of the PRC1 core components BMI1 and RING1B. This targeted degradation strategy has emerged as a powerful tool for studying the roles of PRC1 in cancer and other diseases.
These application notes provide an overview of the commercial sources and purity of this compound, along with detailed protocols for its use in biochemical and cellular assays. The provided methodologies are based on its function as an EED binder and its role within the MS147 PROTAC degrader.
Commercial Sources and Purity
This compound is available from several commercial suppliers as a research chemical. The purity of the compound is a critical factor for reliable experimental outcomes. Researchers should always refer to the supplier's certificate of analysis for lot-specific purity information.
| Supplier | Catalog Number | Stated Purity | CAS Number |
| MedChemExpress | HY-158771 | ≥98% | 2467965-59-7 |
| Note: This table is not exhaustive and other suppliers may be available. Purity is typically determined by High-Performance Liquid Chromatography (HPLC) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). |
Signaling Pathway and Mechanism of Action
Polycomb Repressive Complex 1 (PRC1) is a key epigenetic regulator involved in gene silencing and has been implicated in the development and progression of various cancers. The core components of PRC1, BMI1 and RING1B, are essential for its E3 ubiquitin ligase activity, which monoubiquitinates histone H2A at lysine (B10760008) 119 (H2AK119ub), leading to transcriptional repression.
This compound, as part of the PROTAC MS147, hijacks the cell's natural protein degradation machinery to selectively eliminate BMI1 and RING1B. MS147 is a heterobifunctional molecule composed of this compound (an EED binder), a linker, and a ligand for the VHL E3 ubiquitin ligase. The binding of this compound to EED, which is in a complex with PRC1, brings the VHL E3 ligase into close proximity to BMI1 and RING1B. This proximity facilitates the ubiquitination of BMI1 and RING1B, marking them for degradation by the proteasome. This targeted degradation of PRC1 components leads to a reduction in H2AK119ub levels and can inhibit the proliferation of cancer cells.
Caption: Mechanism of PRC1-mediated gene repression and its targeted degradation by MS147.
Experimental Protocols
The following protocols provide a framework for investigating the biochemical and cellular activities of this compound.
Biochemical Binding Assay (ELISA-based)
This protocol is designed to confirm the direct binding of this compound to the EED protein.
Caption: Workflow for an ELISA-based binding assay to test this compound and EED interaction.
Materials:
-
Recombinant human EED protein
-
This compound
-
96-well ELISA plates
-
Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 5% BSA in PBS-T)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Primary antibody against EED or a tag on the recombinant protein (if this compound is not labeled)
-
Alternatively, biotinylated this compound and Streptavidin-HRP
-
HRP-conjugated secondary antibody (if using a primary antibody)
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute recombinant EED protein to 1-5 µg/mL in Coating Buffer. Add 100 µL per well to a 96-well plate and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Ligand Incubation: Prepare serial dilutions of this compound in Blocking Buffer. After washing the plate three times, add 100 µL of each dilution to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Antibody Incubation:
-
If using an anti-EED antibody: Add 100 µL of diluted primary antibody to each well and incubate for 1 hour at room temperature. Wash three times, then add 100 µL of HRP-conjugated secondary antibody and incubate for 1 hour.
-
If using biotinylated this compound: After the ligand incubation step, wash and add 100 µL of Streptavidin-HRP diluted in Blocking Buffer. Incubate for 30-60 minutes at room temperature.
-
-
Washing: Wash the plate five times with Wash Buffer.
-
Development: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
Cellular Target Engagement Assay (Western Blot)
This protocol aims to demonstrate that this compound can be used to pull down EED from cell lysates, confirming target engagement in a cellular context.
Materials:
-
Cancer cell line expressing EED (e.g., K562)
-
This compound or a biotinylated version
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-conjugated magnetic beads (for biotinylated ligand) or appropriate affinity beads
-
Antibodies: anti-EED, anti-BMI1, anti-RING1B
-
SDS-PAGE gels and Western blot apparatus
-
ECL substrate
Procedure:
-
Cell Lysis: Culture cells to 80-90% confluency. Harvest and lyse the cells in ice-cold lysis buffer.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Pull-down:
-
Incubate the clarified lysate with biotinylated this compound for 2-4 hours at 4°C with gentle rotation.
-
Add pre-washed streptavidin magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing: Pellet the beads using a magnetic stand and wash them three to five times with ice-cold lysis buffer.
-
Elution: Elute the bound proteins by boiling the beads in 1X SDS-PAGE loading buffer for 5-10 minutes.
-
Western Blot:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against EED, BMI1, and RING1B overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the results. A band corresponding to EED, and potentially BMI1 and RING1B, should be visible in the pull-down lane.
-
Co-immunoprecipitation (Co-IP) to Assess EED-PRC1 Interaction
This protocol can be used to investigate if this compound can modulate the interaction between EED and PRC1 components.
Materials:
-
Cancer cell line expressing EED, BMI1, and RING1B
-
This compound
-
Co-IP lysis buffer (a milder buffer than RIPA, e.g., Triton-X based)
-
Anti-EED antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Antibodies for Western blot: anti-BMI1, anti-RING1B, anti-EED
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 4-24 hours). Include a DMSO-treated control.
-
Cell Lysis: Harvest and lyse the cells in Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes.
-
Incubate the pre-cleared lysate with an anti-EED antibody overnight at 4°C.
-
Add Protein A/G beads and incubate for another 2-4 hours.
-
-
Washing: Wash the beads three to five times with Co-IP lysis buffer.
-
Elution and Western Blot: Elute the immunoprecipitated proteins and analyze by Western blotting for the presence of BMI1 and RING1B. Compare the amount of co-immunoprecipitated PRC1 components in treated versus untreated cells.
Western Blot Protocol for PRC1 Protein Levels
This is a standard protocol to assess the downstream effects of PRC1-related treatments on the protein levels of PRC1 components.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels and Western blot apparatus
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BMI1, anti-RING1B, anti-H2AK119ub, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Conclusion
This compound is a valuable research tool, primarily utilized as a key component of the PROTAC degrader MS147 for the targeted degradation of PRC1 components. The protocols provided here offer a starting point for researchers to investigate the binding characteristics and cellular effects of this ligand, both independently as an EED binder and in the context of its role in inducing PRC1 degradation. As with any experimental system, optimization of these protocols for specific cell lines and experimental conditions is recommended.
Application Notes and Protocols for In Vivo Administration of PRC1 Inhibitors in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration and dosing of small molecule inhibitors targeting the Polycomb Repressive Complex 1 (PRC1). The protocols and data presented are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacodynamics of PRC1 inhibitors in various animal models of disease, particularly in oncology.
Introduction to PRC1 Inhibition
Polycomb Repressive Complex 1 (PRC1) is a crucial epigenetic regulator involved in gene silencing and maintaining cellular identity. Dysregulation of PRC1 activity is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. Small molecule inhibitors that target the E3 ligase activity of the PRC1 core components, such as RING1B and BMI1, have been developed and have shown promise in preclinical cancer models. These inhibitors can induce anti-proliferative effects, apoptosis, and cellular differentiation in cancer cells. This document outlines key considerations and methodologies for the in vivo evaluation of these inhibitors.
In Vivo Administration and Dosing of PRC1 Inhibitors
The successful in vivo evaluation of PRC1 inhibitors requires careful consideration of the animal model, administration route, dosing schedule, and formulation. The following tables summarize quantitative data from preclinical studies of various PRC1 inhibitors.
Table 1: Summary of In Vivo Dosing for PRC1 Inhibitors in Mouse Models
| Inhibitor | Animal Model | Administration Route | Dosage | Dosing Schedule | Efficacy | Reference(s) |
| BI2536 | Nude mice with KYSE150 xenografts | Intravenous | 15 mg/kg | Twice a week | Significant tumor growth inhibition when combined with cisplatin | |
| Nude mice with various human tumor xenografts | Intravenous | Not specified | Well-tolerated regimens | Tumor growth inhibition and regression | ||
| BI6727 (Volasertib) | Nu/Nu nude mice with A375 or Hs 294T melanoma xenografts | Intravenous (tail vein) | 10 or 25 mg/kg | Twice weekly | Significant tumor growth delay and regression | |
| Female BomTac:NMRI-Foxn1nu mice with HCT 116 colon carcinoma xenografts | Oral | 50 mg/kg (total weekly dose) | Once a week, twice a week, or daily | Comparable efficacy and well-tolerated | ||
| Nude mice with HCT116 and NCI-H460 xenografts | Not specified | Not specified | Not specified | Apoptosis induction and tumor growth reduction | ||
| RB-3 & other novel inhibitors | Mouse models of leukemia | Not specified | Not specified | Not specified | Reduction of leukemia progression | |
| RB-231 | In vivo models of acute leukemia | Not specified | Not specified | Not specified | Pronounced reduction of leukemia burden and increased survival | |
| iBP | Mouse models of bone loss | Administration | Not specified | Not specified | Promotes bone formation |
Table 2: Formulation and Vehicle Information for PRC1 Inhibitors
| Inhibitor | Formulation for In Vivo Use |
| PRT4165 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
| RB-3 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline OR 10% DMSO, 90% Corn oil |
| BI 6727 | 50% v/v DMSO in PBS |
Experimental Protocols
Protocol 1: General Protocol for In Vivo Efficacy Study of a PRC1 Inhibitor in a Xenograft Mouse Model
This protocol provides a general framework for assessing the anti-tumor efficacy of a PRC1 inhibitor in a subcutaneous xenograft model.
1. Animal Model:
-
Species: Nude mice (e.g., Nu/Nu, BALB/c nude) or NOD/scid/gamma (NSG) mice.
-
Age: 6-8 weeks old.
-
Cell Line: A human cancer cell line with known PRC1 dependency (e.g., A375 melanoma, HCT 116 colon cancer).
2. Tumor Implantation:
-
Harvest cancer cells during the logarithmic growth phase.
-
Resuspend cells in a sterile solution, such as PBS, at a concentration of 1 x 10^7 cells/mL.
-
For some cell lines, mix the cell suspension 1:1 with Matrigel to improve tumor take rate.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
3. Treatment:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the PRC1 inhibitor formulation and vehicle control as described in Table 2.
-
Administer the inhibitor and vehicle control according to the specified route (e.g., intravenous, intraperitoneal, or oral) and schedule (e.g., twice weekly). Dosing information can be guided by Table 1.
4. Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
The primary endpoint is typically tumor growth inhibition.
-
At the end of the study (e.g., when control tumors reach a specified size), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for proliferation and apoptosis markers).
Protocol 2: Preparation of PRT4165 for In Vivo Administration
This protocol describes the preparation of a vehicle formulation for the PRC1 inhibitor PRT4165.
1. Materials:
-
PRT4165 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% sodium chloride)
2. Procedure:
-
Prepare a stock solution of PRT4165 in DMSO.
-
In a sterile tube, add the solvents in the following order and vortex after each addition:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Ensure the final solution is clear and homogenous. If precipitation occurs, gentle warming and/or sonication may be used.
-
It is recommended to prepare the formulation fresh on the day of use.
Signaling Pathways and Experimental Workflows
PRC1 Signaling Pathway
The Polycomb Repressive Complex 1 (PRC1) is a key player in gene silencing. Its canonical function involves the monoubiquitination of histone H2A at lysine (B10760008) 119 (H2AK119ub1), which leads to chromatin compaction and transcriptional repression. The activity of PRC1 is intricately linked with another Polycomb complex, PRC2, which catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3).
Caption: Canonical PRC1 signaling pathway and point of intervention.
Experimental Workflow for In Vivo PRC1 Inhibitor Studies
The following diagram illustrates a typical workflow for preclinical evaluation of a PRC1 inhibitor in an animal model.
Caption: Workflow for in vivo PRC1 inhibitor efficacy studies.
Application Notes and Protocols for Measuring PRC1 Ligand Activity In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polycomb Repressive Complex 1 (PRC1) is a key epigenetic regulator involved in transcriptional silencing, and its dysregulation is implicated in various cancers. The E3 ligase activity of PRC1, which monoubiquitinates histone H2A at lysine (B10760008) 119 (H2AK119ub1), is central to its function.[1][2][3] Consequently, PRC1 has emerged as a promising therapeutic target.
These application notes provide an overview and detailed protocols for various in vitro techniques to measure the activity of PRC1 and the binding of its ligands. The described methods include biochemical, biophysical, and proximity-based assays suitable for both fundamental research and high-throughput screening (HTS) applications in drug discovery.
PRC1 Signaling Pathway and Assay Strategies
The core catalytic activity of PRC1 resides in a heterodimer of a RING finger protein (RING1A or RING1B) and a Polycomb group RING finger (PCGF) protein.[4] The activity of this core can be further modulated by other subunits.[2][4] Ligands can be designed to directly inhibit the E3 ligase activity or to disrupt protein-protein interactions within the PRC1 complex. The following diagram illustrates the core PRC1 ubiquitination pathway and points of potential inhibition by ligands.
Caption: PRC1 ubiquitination pathway and ligand inhibition.
Biochemical Assays
Biochemical assays directly measure the enzymatic activity of PRC1. The most common method is the in vitro ubiquitination assay, which detects the transfer of ubiquitin to a histone substrate.
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination cascade in a test tube using purified components: E1 activating enzyme, E2 conjugating enzyme, the PRC1 E3 ligase complex, ubiquitin, ATP, and a substrate (typically nucleosomes or histone H2A).[5][6][7] The resulting ubiquitinated H2A can be detected by various methods, most commonly by Western blotting.
Caption: Workflow for an in vitro ubiquitination assay.
Materials:
-
Purified human E1 (UBE1)
-
Purified human E2 (e.g., UbcH5c)
-
Purified PRC1 complex (e.g., RING1B/BMI1)
-
Ubiquitin
-
Recombinant nucleosomes or purified histone H2A
-
ATP solution (10 mM)
-
Ubiquitination buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 µM ZnCl₂, 1 mM DTT)[6]
-
2x Laemmli or LDS sample buffer
-
Primary antibodies (e.g., anti-H2A, anti-ubiquitin)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Prepare the reaction mixture in a total volume of 20-50 µL. Assemble the reaction on ice.
-
To the ubiquitination buffer, add the following components to the final concentrations indicated in the table below. If testing ligands, add them at the desired concentrations and pre-incubate with the PRC1 complex for 15-30 minutes on ice.
-
Add ATP to initiate the reaction.
-
Incubate the reaction at 37°C for 1-3 hours.[7]
-
Stop the reaction by adding an equal volume of 2x sample buffer.
-
Boil the samples at 95°C for 5-10 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against H2A or ubiquitin to detect the ubiquitinated form (H2AK119ub1).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensity to determine the extent of ubiquitination and calculate IC₅₀ values for inhibitory ligands.
Typical Reaction Components:
| Component | Stock Concentration | Final Concentration |
| Human E1 | 1 µM | 25-100 nM |
| Human E2 (UbcH5c) | 10 µM | 0.5-1.5 µM |
| PRC1 Complex | 1 µM | 0.1-2.0 µM |
| Ubiquitin | 1 mM | 10-50 µM |
| Nucleosomes | 1 mg/mL | 0.5-1 µg per reaction |
| ATP | 10 mM | 1-3 mM |
| Test Ligand | Varies | Varies |
Proximity-Based Assays
Proximity-based assays, such as AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay), are well-suited for HTS.[8][9] These assays measure the interaction between two molecules in a homogeneous, no-wash format. For PRC1, this can be adapted to measure the ubiquitination event or the binding of a ligand to the complex.[1]
AlphaLISA Assay for PRC1 Activity
This assay can be designed to detect the ubiquitination of a biotinylated histone H2A peptide by a tagged PRC1 complex. When the peptide is ubiquitinated, an antibody recognizing the ubiquitin brings an Acceptor bead into proximity with a Donor bead bound to the biotinylated peptide, generating a signal.
Caption: Workflow for an AlphaLISA-based PRC1 activity assay.
Materials:
-
Tagged PRC1 complex (e.g., His-tagged)
-
Biotinylated H2A peptide substrate
-
E1, E2, Ubiquitin, ATP
-
AlphaLISA buffer
-
Streptavidin-coated Donor beads
-
Anti-tag (e.g., anti-His) AlphaLISA Acceptor beads[1]
-
Biotinylated probe compound (for competition assay)[1]
-
384-well microplate
-
Alpha-compatible plate reader
Procedure (Competition Format):
-
Add test ligands at various concentrations to the wells of a 384-well plate.
-
Add a solution containing the tagged PRC1 complex and the biotinylated probe compound.
-
Incubate for 60 minutes at room temperature to allow binding to reach equilibrium.
-
Add a mixture of Streptavidin-Donor beads and anti-tag Acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an Alpha-compatible reader (excitation at 680 nm, emission at 615 nm).[8][10]
-
A decrease in signal indicates displacement of the probe by the test ligand. Calculate IC₅₀ values from the dose-response curve.
Quantitative Data Summary (Example):
| Compound | Assay Type | Target | IC₅₀ (µM) | Reference |
| Compound 1j | In vitro Ubiquitination | RING1B-BMI1 | ~20 | [1] |
| Compound 5e | In vitro Ubiquitination | RING1B-BMI1 | ~7 | [1] |
| Compound 1j | AlphaScreen Competition | his6-RING1B-BMI1 | 24 ± 3 | [1] |
| Compound 5e | AlphaScreen Competition | his6-RING1B-BMI1 | 7.6 ± 0.6 | [1] |
Biophysical Methods
Biophysical techniques measure the direct physical interaction between a ligand and the PRC1 protein or complex. These methods are invaluable for confirming direct binding, determining binding affinity (Kᴅ), and understanding the kinetics and thermodynamics of the interaction.[11][12][13]
Fluorescence Polarization (FP)
FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[14][15][16] In a typical competition assay, a fluorescently labeled ligand (tracer) is displaced by an unlabeled test compound, leading to a decrease in fluorescence polarization.
Materials:
-
Purified PRC1 protein/complex
-
Fluorescently labeled ligand (tracer)
-
FP buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-binding microplates
-
Plate reader with FP capabilities
Procedure:
-
Determine the optimal concentration of the tracer and PRC1 protein by performing a saturation binding experiment.
-
In a microplate, add the test compound at various concentrations.
-
Add a fixed concentration of the tracer.
-
Add a fixed concentration of the PRC1 protein to initiate the binding reaction.
-
Incubate at room temperature for 1-2 hours to reach equilibrium.
-
Measure fluorescence polarization using a plate reader.
-
Calculate Kᵢ or IC₅₀ values from the competition curve.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors molecular interactions in real-time by detecting changes in the refractive index on a sensor chip surface.[17][18][19] One molecule (e.g., PRC1) is immobilized on the chip, and the potential binding partner (ligand) is flowed over the surface. SPR provides kinetic data (association rate, kₐ; dissociation rate, kᏧ) in addition to affinity (Kᴅ).[17]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified PRC1 protein
-
Test ligands
-
Immobilization buffers (e.g., sodium acetate)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize the purified PRC1 protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a dilution series of the test ligand in running buffer.
-
Inject the ligand solutions over the chip surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
Regenerate the chip surface if necessary.
-
Analyze the resulting sensorgrams to determine kₐ, kᏧ, and Kᴅ.
Quantitative Data Summary (Example):
| Compound | Assay Type | Target | Kᴅ (µM) | Reference |
| Compound 2a | ITC | RING1B-BMI1 | 6.5 ± 0.5 | [1] |
| Compound 3a | ITC | RING1B-BMI1 | 4.0 ± 0.7 | [1] |
Conclusion
The choice of assay for measuring PRC1 ligand activity depends on the specific research question and the stage of the drug discovery process. Biochemical assays like in vitro ubiquitination are fundamental for confirming the mechanism of action.[5][20] Proximity-based assays such as AlphaLISA are ideal for high-throughput screening of large compound libraries.[1][8] Biophysical methods like FP and SPR are crucial for validating direct binding and providing detailed information on binding affinity and kinetics, which is essential for lead optimization.[15][17] By employing a combination of these techniques, researchers can effectively identify and characterize novel modulators of PRC1 activity.
References
- 1. Development of PRC1 inhibitors employing fragment-based approach and NMR-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of first-in-class small molecule inhibitors of polycomb repressive complex 1 (PRC1) E3 ligase activity - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 4. RYBP stimulates PRC1 to shape chromatin-based communication between Polycomb repressive complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Ubiquitination and Deubiquitination Assays of Nucleosomal Histones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure and E3-ligase activity of the Ring–Ring complex of Polycomb proteins Bmi1 and Ring1b - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Ubiquitination and Deubiquitination Assays of Nucleosomal Histones [jove.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. researchgate.net [researchgate.net]
- 11. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biophysical techniques for ligand screening and drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 15. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
- 18. Protein-Ligand Interactions Using SPR Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. PRC1 Catalytic Activity Is Central to Polycomb System Function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ChIP-seq after Treatment with a PRC1 Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Polycomb Repressive Complex 1 (PRC1) is a crucial epigenetic regulator involved in the maintenance of gene repression, stem cell identity, and developmental processes.[1][2] Its catalytic activity, primarily through the E3 ubiquitin ligase activity of its core components RING1A or RING1B, leads to the monoubiquitination of histone H2A at lysine (B10760008) 119 (H2AK119ub1).[1][3] This modification is a hallmark of PRC1-mediated gene silencing. Dysregulation of PRC1 activity is implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.
This document provides a detailed protocol for performing Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to analyze the genome-wide effects of a PRC1 ligand, herein referred to as "PRC1 Ligand 1." For the purpose of this application note, we will consider this compound as a catalytic inhibitor of the RING1B subunit of the PRC1 complex. The protocol is designed to guide researchers in assessing the impact of this ligand on the chromatin landscape, specifically on the distribution of H2AK119ub1 and the subsequent effects on other histone modifications like H3K27me3, which is deposited by the Polycomb Repressive Complex 2 (PRC2).
Data Presentation: Quantitative ChIP-seq Analysis
Treatment with a PRC1 inhibitor is expected to lead to a global reduction in H2AK119ub1 levels. The following tables summarize hypothetical, yet realistic, quantitative data from a ChIP-seq experiment investigating the effects of this compound on H2AK119ub1 and H3K27me3 at known PRC1 target gene promoters. The data is presented as both the number of identified peaks and the fold enrichment over an IgG control.
Table 1: Effect of this compound on H2AK119ub1 Enrichment
| Gene Locus | Treatment | Number of Peaks | Fold Enrichment (vs. IgG) |
| HOXD13 | Vehicle (DMSO) | 5 | 25.3 |
| This compound | 1 | 4.2 | |
| GATA6 | Vehicle (DMSO) | 4 | 18.9 |
| This compound | 0 | 1.5 | |
| CDKN2A | Vehicle (DMSO) | 6 | 32.1 |
| This compound | 2 | 6.8 |
Table 2: Downstream Effect of this compound on H3K27me3 Enrichment
| Gene Locus | Treatment | Number of Peaks | Fold Enrichment (vs. IgG) |
| HOXD13 | Vehicle (DMSO) | 8 | 45.7 |
| This compound | 5 | 28.3 | |
| GATA6 | Vehicle (DMSO) | 6 | 35.2 |
| This compound | 3 | 15.8 | |
| CDKN2A | Vehicle (DMSO) | 9 | 51.4 |
| This compound | 6 | 33.1 |
Experimental Protocols
Detailed Methodology for ChIP-seq after this compound Treatment
This protocol outlines the key steps for performing a ChIP-seq experiment to assess the genome-wide changes in histone modifications following treatment with a PRC1 inhibitor.
1. Cell Culture and Treatment:
-
Culture cells of interest (e.g., a human cancer cell line) to approximately 80% confluency.
-
Treat the cells with either this compound at a predetermined optimal concentration and duration, or with a vehicle control (e.g., DMSO).
-
Ensure a sufficient number of cells are used for each condition (typically 1-5 x 10^7 cells per immunoprecipitation).
2. Cross-linking:
-
Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
3. Cell Lysis and Chromatin Sonication:
-
Resuspend the cell pellet in a lysis buffer containing protease inhibitors.
-
Incubate on ice to allow for cell lysis and release of nuclei.
-
Resuspend the nuclear pellet in a sonication buffer.
-
Sonicate the chromatin to shear the DNA into fragments of 200-500 base pairs. The optimal sonication conditions should be empirically determined.
4. Immunoprecipitation (IP):
-
Pre-clear the chromatin with Protein A/G magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared chromatin with a specific antibody against the target protein (e.g., anti-H2AK119ub1 or anti-H3K27me3) or a negative control IgG overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to the chromatin-antibody mixture and incubate to capture the immune complexes.
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins.
5. Elution and Reverse Cross-linking:
-
Elute the protein-DNA complexes from the beads using an elution buffer.
-
Reverse the cross-links by incubating at 65°C for several hours or overnight in the presence of Proteinase K.
6. DNA Purification:
-
Purify the DNA using phenol:chloroform:isoamyl alcohol extraction followed by ethanol (B145695) precipitation, or by using a column-based DNA purification kit.
7. Library Preparation and Sequencing:
-
Prepare the ChIP-DNA and input DNA for sequencing using a library preparation kit compatible with the sequencing platform (e.g., Illumina). This typically involves end-repair, A-tailing, and adapter ligation.
-
Perform PCR amplification of the library.
-
Sequence the prepared libraries on a high-throughput sequencing platform.
8. Data Analysis Workflow:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to the appropriate reference genome.
-
Peak Calling: Identify regions of significant enrichment (peaks) in the ChIP samples compared to the input control using a peak calling algorithm such as MACS2.
-
Differential Binding Analysis: Compare the peaks between the this compound-treated and vehicle-treated samples to identify regions with significantly altered histone modification levels.
-
Annotation and Visualization: Annotate the identified peaks to nearby genes and genomic features. Visualize the data using a genome browser like IGV.[4]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PRC1 Signaling Pathway and the Action of this compound.
Experimental Workflow Diagram
Caption: Experimental Workflow for ChIP-seq after PRC1 Ligand Treatment.
References
- 1. Mammalian PRC1 Complexes: Compositional Complexity and Diverse Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loss of PRC1 activity in different stem cell compartments activates a common transcriptional program with cell type–dependent outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. H2AK119ub1 differentially fine-tunes gene expression by modulating canonical PRC1- and H1-dependent chromatin compaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
Mass Spectrometry Analysis of PRC1 Complex with a Novel Ligand: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Polycomb Repressive Complex 1 (PRC1) is a crucial epigenetic regulator involved in a multitude of biological processes, including embryonic development, stem cell self-renewal, and carcinogenesis.[1] PRC1's primary role is to catalyze the monoubiquitylation of histone H2A at lysine (B10760008) 119 (H2AK119ub1), a modification associated with transcriptional repression.[1][2] The composition of mammalian PRC1 is complex and heterogeneous, with a core catalytic unit formed by the RING1A or RING1B E3 ubiquitin ligase in exclusive association with one of six Polycomb group RING finger (PCGF) proteins (PCGF1-6).[2][3][4] This combinatorial assembly gives rise to distinct PRC1 subcomplexes with specialized functions.[1][3] Given its central role in gene regulation, PRC1 has emerged as a promising therapeutic target for various diseases, including cancer.
This document provides a detailed application note and protocol for the analysis of the interaction between the PRC1 complex and a novel small molecule, referred to as Ligand 1, using mass spectrometry. Native mass spectrometry, a technique that preserves non-covalent interactions, is a powerful tool for characterizing protein-ligand binding, allowing for the precise determination of stoichiometry and binding affinity.[5][6][7]
Experimental Objectives
-
To determine the binding stoichiometry of Ligand 1 to the PRC1 complex.
-
To quantify the binding affinity (dissociation constant, Kd) of Ligand 1 to the PRC1 complex.
-
To elucidate the core PRC1 subunit(s) directly interacting with Ligand 1.
Data Presentation
The quantitative data obtained from the mass spectrometry analysis of the PRC1-Ligand 1 interaction can be summarized in the following tables for clear interpretation and comparison.
Table 1: Stoichiometry of PRC1-Ligand 1 Interaction
| PRC1 Complex Variant | Ligand 1 Concentration (µM) | Observed Mass (Da) | Calculated Mass (Da) | Inferred Stoichiometry (PRC1:Ligand 1) |
| cPRC1 (RING1B/PCGF4/CBX7/PHC1) | 0 | 250,000 | 250,000 | 1:0 |
| cPRC1 (RING1B/PCGF4/CBX7/PHC1) | 1 | 250,500 | 250,500 | 1:1 |
| cPRC1 (RING1B/PCGF4/CBX7/PHC1) | 5 | 251,000 | 251,000 | 1:2 |
| ncPRC1 (RING1B/PCGF1/RYBP) | 0 | 180,000 | 180,000 | 1:0 |
| ncPRC1 (RING1B/PCGF1/RYBP) | 1 | 180,500 | 180,500 | 1:1 |
| ncPRC1 (RING1B/PCGF1/RYBP) | 5 | 180,500 | 180,500 | 1:1 |
Note: The mass values presented are hypothetical and for illustrative purposes only.
Table 2: Binding Affinity of Ligand 1 to PRC1 Subcomplexes
| PRC1 Complex Variant | Ligand 1 Kd (µM) | Hill Coefficient | Method |
| cPRC1 (RING1B/PCGF4/CBX7/PHC1) | 0.8 ± 0.1 | 1.9 | Native ESI-MS Titration |
| ncPRC1 (RING1B/PCGF1/RYBP) | 2.5 ± 0.3 | 1.1 | Native ESI-MS Titration |
| RING1B/PCGF4 (core) | 1.2 ± 0.2 | 1.0 | Native ESI-MS Titration |
Note: The Kd and Hill coefficient values are hypothetical and for illustrative purposes only.
Experimental Protocols
Recombinant PRC1 Complex Expression and Purification
Objective: To produce highly pure and active PRC1 complex for mass spectrometry analysis.
Materials:
-
Expression vectors containing cDNAs for PRC1 subunits (e.g., RING1B, PCGF4, CBX7, PHC1 for a canonical PRC1; RING1B, PCGF1, RYBP for a non-canonical PRC1).
-
Insect or mammalian expression system (e.g., Bac-to-Bac baculovirus expression system or HEK293 cells).
-
Appropriate cell culture media and supplements.
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, protease inhibitors).
-
Affinity chromatography resin (e.g., Strep-Tactin or Ni-NTA).
-
Size-exclusion chromatography column.
Protocol:
-
Co-express the desired PRC1 subunits in the chosen expression system.
-
Harvest the cells and lyse them in a suitable lysis buffer.
-
Clarify the lysate by centrifugation.
-
Purify the PRC1 complex using affinity chromatography based on an affinity tag on one of the subunits.
-
Further purify the complex and ensure its homogeneity using size-exclusion chromatography.
-
Assess the purity and integrity of the complex by SDS-PAGE and Coomassie staining.
-
Confirm the activity of the purified complex through an in vitro ubiquitylation assay.
Native Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the stoichiometry of the PRC1-Ligand 1 interaction.
Materials:
-
Purified PRC1 complex.
-
Ligand 1 stock solution.
-
Volatile buffer suitable for native MS (e.g., 150 mM ammonium (B1175870) acetate, pH 7.5).
-
Mass spectrometer equipped with a nano-electrospray ionization source.
Protocol:
-
Buffer exchange the purified PRC1 complex into the native MS buffer.
-
Prepare a series of samples with a fixed concentration of PRC1 (e.g., 1-5 µM) and increasing concentrations of Ligand 1 (e.g., 0-50 µM).
-
Infuse the samples directly into the mass spectrometer using a nano-ESI source.
-
Acquire mass spectra under "gentle" instrumental conditions to preserve non-covalent interactions (e.g., low cone voltage, low source temperature).
-
Analyze the resulting spectra to identify the mass shifts corresponding to the binding of Ligand 1 to the PRC1 complex.
-
Determine the stoichiometry by comparing the observed mass of the complex with the calculated masses for different PRC1:Ligand 1 ratios.
Mass Spectrometry-Based Titration for Binding Affinity
Objective: To determine the dissociation constant (Kd) of the PRC1-Ligand 1 interaction.
Materials:
-
Same as for Native ESI-MS.
Protocol:
-
Prepare a series of samples with a fixed concentration of PRC1 and a wide range of Ligand 1 concentrations, spanning below and above the expected Kd.
-
Acquire native mass spectra for each sample as described above.
-
Quantify the relative intensities of the bound and unbound PRC1 species in each spectrum.
-
Calculate the fraction of bound PRC1 at each Ligand 1 concentration.
-
Plot the fraction of bound PRC1 as a function of Ligand 1 concentration and fit the data to a suitable binding model (e.g., a single-site binding model) to determine the Kd.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
Objective: To identify the binding site of Ligand 1 on the PRC1 complex.
Materials:
-
Purified PRC1 complex.
-
Ligand 1.
-
Deuterium (B1214612) oxide (D2O).
-
Quenching solution (e.g., low pH and low temperature).
-
LC-MS/MS system for peptide analysis.
Protocol:
-
Incubate the PRC1 complex in the presence and absence of Ligand 1.
-
Initiate the hydrogen-deuterium exchange reaction by diluting the samples in a D2O-containing buffer.
-
At various time points, quench the exchange reaction.
-
Digest the protein complex into peptides using an online protease column.
-
Separate the peptides by liquid chromatography and analyze them by mass spectrometry.
-
Compare the deuterium uptake of peptides from the PRC1 complex in the presence and absence of Ligand 1. Regions with reduced deuterium uptake in the presence of the ligand are indicative of the binding site or areas of conformational change upon binding.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Mammalian PRC1 Complexes: Compositional Complexity and Diverse Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRC1 Protein Subcomplexes Architecture: Focus on the Interplay between Distinct PCGF Subunits in Protein Interaction Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The molecular principles of gene regulation by Polycomb repressive complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectrometric analysis of protein–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry of Protein-Ligand Complexes: Enhanced Gas Phase Stability of Ribonuclease-Nucleotide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass spectrometric analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays for PRC1 Ligand 1 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polycomb Repressive Complex 1 (PRC1) is a key epigenetic regulator involved in the maintenance of gene repression, particularly during development. Its catalytic activity, primarily mediated by the E3 ubiquitin ligase activity of the RING1A/RING1B subunit in conjunction with a PCGF partner, results in the monoubiquitination of histone H2A at lysine (B10760008) 119 (H2AK119ub1). Dysregulation of PRC1 activity has been implicated in various cancers, making it an attractive target for therapeutic intervention. The development of small molecule inhibitors that can modulate PRC1 activity is therefore of significant interest.
These application notes provide detailed protocols for various high-throughput screening (HTS) assays designed to identify and characterize novel ligands and their analogs targeting the PRC1 complex. The assays described herein are suitable for primary screening of large compound libraries, as well as for secondary validation and characterization of hit compounds.
PRC1 Signaling Pathway and Inhibition Strategy
The canonical PRC1 complex is recruited to chromatin where it catalyzes the monoubiquitination of H2A. This modification is associated with transcriptional repression. Small molecule inhibitors can disrupt this process by directly binding to core components of the PRC1 complex, such as the RING1B-BMI1 heterodimer, thereby inhibiting its E3 ligase activity.
Application Notes and Protocols: Visualizing PRC1 Localization Dynamics Upon Ligand 1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polycomb Repressive Complex 1 (PRC1) is a critical epigenetic regulator involved in maintaining transcriptional repression to govern developmental processes and preserve cell identity.[1] PRC1, in concert with Polycomb Repressive Complex 2 (PRC2), plays a fundamental role in silencing gene expression, notably through the monoubiquitination of histone H2A at lysine (B10760008) 119 (H2AK119ub1).[1][2] The dysregulation of PRC1 activity has been implicated in various cancers, making it a compelling target for therapeutic intervention.[3][4] Understanding how novel therapeutic agents, such as "Ligand 1," modulate the subcellular localization of PRC1 is crucial for elucidating their mechanism of action and potential clinical efficacy.
This document provides a detailed immunofluorescence protocol to visualize and quantify the localization of PRC1 in cultured cells following treatment with Ligand 1. Additionally, it outlines the key signaling interactions of PRC1 and presents a framework for quantitative analysis of localization changes.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling context of PRC1 and the experimental workflow for the immunofluorescence protocol.
Caption: PRC1 Signaling Cascade and Point of Ligand 1 Intervention.
Caption: Experimental Workflow for PRC1 Immunofluorescence.
Quantitative Data Summary
The following table provides a template for summarizing quantitative data on PRC1 localization. Analysis should focus on changes in nuclear versus cytoplasmic fluorescence intensity or the formation of nuclear foci.
| Treatment Group | Concentration | Duration | Mean Nuclear PRC1 Intensity (± SEM) | Mean Cytoplasmic PRC1 Intensity (± SEM) | Percentage of Cells with PRC1 Foci (± SEM) |
| Vehicle Control | - | 24h | Data | Data | Data |
| Ligand 1 | 1 µM | 24h | Data | Data | Data |
| Ligand 1 | 5 µM | 24h | Data | Data | Data |
| Ligand 1 | 10 µM | 24h | Data | Data | Data |
Data to be filled in by the researcher based on image analysis software (e.g., ImageJ, CellProfiler).
Detailed Experimental Protocol: Immunofluorescence for PRC1
This protocol is designed for cultured cells grown on coverslips.
Materials and Reagents:
-
Cells of interest
-
Sterile glass coverslips
-
Cell culture medium
-
Ligand 1 (and appropriate vehicle control, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20
-
Primary Antibody: Rabbit anti-PRC1 antibody (Use a validated antibody at the manufacturer's recommended dilution)
-
Secondary Antibody: Alexa Fluor 488-conjugated Goat anti-Rabbit IgG (or other appropriate fluorophore)
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole) or Hoechst 33342
-
Mounting Medium
-
Microscope slides
Procedure:
-
Cell Seeding and Treatment:
-
Place sterile glass coverslips into the wells of a 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of fixation.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with the desired concentrations of Ligand 1 and the vehicle control for the specified duration.
-
-
Fixation:
-
Carefully aspirate the cell culture medium.
-
Gently wash the cells twice with 1 mL of PBS.
-
Add 500 µL of 4% PFA to each well and incubate for 15 minutes at room temperature to fix the cells.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 500 µL of 0.25% Triton X-100 in PBS to each well.
-
Incubate for 10 minutes at room temperature to permeabilize the cell membranes.
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 500 µL of Blocking Buffer to each well.
-
Incubate for 1 hour at room temperature to reduce non-specific antibody binding.[5]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-PRC1 antibody in Blocking Buffer to its optimal working concentration.
-
Aspirate the Blocking Buffer from the wells.
-
Add 200 µL of the diluted primary antibody solution to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, aspirate the primary antibody solution.
-
Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light from this point forward.
-
Aspirate the wash buffer and add 200 µL of the diluted secondary antibody solution to each coverslip.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Nuclear Counterstaining:
-
Aspirate the secondary antibody solution.
-
Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each in the dark.
-
Add 500 µL of DAPI or Hoechst solution (e.g., 300 nM in PBS) to each well.
-
Incubate for 5 minutes at room temperature in the dark.
-
Aspirate the nuclear stain and wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Using fine-tipped forceps, carefully remove the coverslips from the wells.
-
Briefly dip the coverslips in distilled water to remove salt crystals.
-
Wick away excess water from the edge of the coverslip with a kimwipe.
-
Place a small drop of mounting medium onto a clean microscope slide.
-
Gently lower the coverslip, cell-side down, onto the mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
Image the slides using a fluorescence or confocal microscope. Acquire images using consistent settings for all treatment groups to allow for accurate comparison.[5]
-
Conclusion
This protocol provides a robust framework for investigating the effects of Ligand 1 on the subcellular localization of PRC1. The visualization of PRC1 dynamics, combined with quantitative analysis, will offer valuable insights into the molecular mechanisms of this novel compound and its potential as a therapeutic agent targeting epigenetic pathways. Careful optimization of antibody concentrations and imaging parameters will be essential for generating high-quality, reproducible data.
References
- 1. Loss of PRC1 activity in different stem cell compartments activates a common transcriptional program with cell type–dependent outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRC1 Protein Subcomplexes Architecture: Focus on the Interplay between Distinct PCGF Subunits in Protein Interaction Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan-cancer analysis of polycomb repressive complex 1 (PRC1) in relation to prognosis and immunotherapy response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. learn.cellsignal.com [learn.cellsignal.com]
Generating PRC1 Ligand 1 Resistant Cell Lines for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Polycomb Repressive Complex 1 (PRC1) is a crucial epigenetic regulator involved in transcriptional repression and has emerged as a significant target in cancer therapy. Small molecule inhibitors targeting the E3 ligase activity of PRC1, often by disrupting the interaction between core components like RING1B and BMI1, have shown promise in preclinical studies.[1][2][3] However, the development of drug resistance remains a major obstacle in cancer treatment.[4] The generation of cancer cell lines resistant to PRC1 inhibitors is an invaluable tool for elucidating the molecular mechanisms of acquired resistance, identifying potential biomarkers, and developing novel therapeutic strategies to overcome treatment failure.[5]
These application notes provide detailed protocols for the generation, characterization, and validation of PRC1 ligand 1 resistant cell lines. The methodologies described herein are based on established principles of in vitro drug resistance development and can be adapted for specific PRC1 inhibitors and cancer cell lines.
Data Presentation
Table 1: Hypothetical IC50 Values of a this compound Inhibitor (e.g., RB-3) in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| K562 (Leukemia) | 1.6[1] | 18.5 | ~11.6 |
| MV4;11 (Leukemia) | 2.1 | 25.2 | ~12.0 |
| PanC-1 (Pancreatic) | 3.5 | 40.8 | ~11.7 |
| MDA-MB-231 (Breast) | 4.2 | 51.7 | ~12.3 |
Note: The IC50 values for resistant cell lines are hypothetical examples for illustrative purposes and will vary depending on the specific cell line and experimental conditions.
Table 2: Characterization of this compound Resistant Cell Lines
| Cell Line | Method of Generation | Key Resistance Mechanism (Hypothesized) | Validation Assays |
| K562-R | Dose Escalation | Upregulation of BMI1 and RING1B expression | Western Blot, qPCR, H2A Ubiquitination Assay |
| MV4;11-R | Dose Escalation | Activation of a bypass signaling pathway | RNA-Seq, Phospho-proteomics |
| PanC-1-CR | CRISPR-Cas9 | Introduction of a resistance-conferring mutation in RING1B | Sanger Sequencing, Western Blot |
| MDA-MB-231-R | Dose Escalation | Increased drug efflux pump expression | ABC transporter activity assays, qPCR |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines by Continuous Exposure with Dose Escalation
This protocol describes the generation of resistant cell lines by culturing cancer cells in the continuous presence of a PRC1 inhibitor with gradually increasing concentrations. This method mimics the clinical scenario of acquired resistance.[4]
Materials:
-
Parental cancer cell line of interest (e.g., K562, MV4;11)
-
Complete cell culture medium
-
This compound Inhibitor (e.g., RB-3, PRT4165)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell counting solution (e.g., Trypan Blue)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Standard cell culture equipment
Procedure:
-
Determine the initial IC50 of the parental cell line:
-
Plate the parental cells in 96-well plates at a predetermined optimal density.
-
Treat the cells with a serial dilution of the PRC1 inhibitor for 72-96 hours.
-
Perform a cell viability assay to determine the IC50 value.
-
-
Initiate resistance development:
-
Culture the parental cells in a medium containing the PRC1 inhibitor at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from the initial IC50 curve.
-
Continuously culture the cells in the presence of the inhibitor, passaging them as they reach 70-80% confluency.
-
-
Dose escalation:
-
Once the cells show stable growth and normal morphology at the initial concentration, increase the inhibitor concentration by 1.5- to 2-fold.
-
Monitor the cells closely for signs of toxicity. If significant cell death occurs, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again.
-
Repeat this dose escalation process incrementally. The entire process can take 3 to 6 months or longer.[1]
-
-
Establishment of the resistant cell line:
-
A cell line is considered resistant when it can proliferate in a concentration of the PRC1 inhibitor that is at least 5- to 10-fold higher than the initial IC50 of the parental line.
-
At this stage, the resistant cell line should be maintained in a medium containing the highest tolerated concentration of the inhibitor.
-
-
Cryopreservation:
-
It is crucial to cryopreserve aliquots of the cells at various stages of resistance development.
-
Protocol 2: Validation of this compound Resistance
1. Confirmation of Resistance by IC50 Determination:
-
Culture both the parental and the newly generated resistant cell lines in drug-free medium for at least two passages to ensure that the resistance is stable.
-
Perform a cell viability assay as described in Protocol 1, Step 1, for both cell lines, treating them with a range of PRC1 inhibitor concentrations.
-
Calculate the IC50 values for both the parental and resistant lines. The fold resistance is calculated by dividing the IC50 of the resistant line by the IC50 of the parental line. A fold resistance of greater than 3-5 is generally considered significant.[1]
2. Analysis of PRC1 Target Engagement:
-
The primary molecular effect of many PRC1 inhibitors is the reduction of histone H2A monoubiquitination at lysine (B10760008) 119 (H2AK119ub).[1]
-
Western Blot Analysis:
-
Treat both parental and resistant cells with the PRC1 inhibitor at their respective IC50 concentrations for a defined period (e.g., 24-48 hours).
-
Prepare whole-cell lysates and perform Western blotting using antibodies against H2AK119ub, total H2A, BMI1, and RING1B.
-
In sensitive cells, a significant decrease in H2AK119ub levels should be observed upon treatment. In resistant cells, this effect may be diminished, or higher drug concentrations may be required to achieve a similar reduction.
-
3. Investigation of Resistance Mechanisms:
-
Quantitative PCR (qPCR):
-
Isolate RNA from both parental and resistant cells.
-
Perform qPCR to analyze the mRNA expression levels of genes potentially involved in resistance, such as BMI1, RING1B, and genes encoding drug efflux pumps (e.g., ABCB1). Upregulation of these genes in the resistant line could indicate a mechanism of resistance.[4]
-
-
Gene Sequencing:
-
For resistance mechanisms potentially involving mutations in the drug target, sequence the coding regions of RING1B and BMI1 in both parental and resistant cells to identify any acquired mutations.
-
-
Analysis of Bypass Pathways:
-
Utilize techniques like RNA-sequencing or proteomic analysis to identify differentially expressed genes or activated signaling pathways in the resistant cells compared to the parental cells. This can reveal potential compensatory mechanisms that allow the cells to survive PRC1 inhibition.
-
Mandatory Visualizations
References
- 1. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of first-in-class small molecule inhibitors of polycomb repressive complex 1 (PRC1) E3 ligase activity - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 3. PRC1 Inhibitors - University of Michigan [available-inventions.umich.edu]
- 4. The molecular mechanisms of acquired proteasome inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of PRC1 Promotes Anticancer Effects in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application of PRC1 Inhibitors in Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polycomb Repressive Complex 1 (PRC1) is a crucial epigenetic regulator involved in maintaining stem cell identity and cellular differentiation.[1][2][3] Its activity is essential for the homeostasis of various tissues, including the intestinal epithelium, by modulating key signaling pathways such as Wnt/β-catenin.[2] Dysregulation of PRC1 has been implicated in several cancers, making it a promising target for therapeutic intervention.[4][5][6] Organoid culture systems, which are three-dimensional structures that mimic the architecture and function of native organs, provide a powerful platform for studying the effects of PRC1 modulation in a physiologically relevant context.[7] This document provides detailed application notes and protocols for the use of PRC1 inhibitors in organoid culture systems.
Mechanism of Action: PRC1 and Wnt/β-catenin Signaling
PRC1 plays a pivotal role in maintaining intestinal stem cell (ISC) identity by sustaining Wnt/β-catenin transcriptional activity.[2] It achieves this by repressing the expression of ZIC transcription factors. ZIC proteins can inhibit Wnt signaling by physically interacting with the β-catenin/TCF complex, thereby preventing the transcription of Wnt target genes.[8] By repressing ZIC expression, PRC1 ensures the availability of the active β-catenin/TCF complex, which is essential for ISC self-renewal and intestinal tissue homeostasis.[8]
Inhibition of PRC1 activity, therefore, leads to the de-repression of ZIC transcription factors. This, in turn, inhibits the Wnt/β-catenin pathway, which can suppress the growth of Wnt-dependent tumors and affect organoid formation and maintenance.[9]
PRC1-Wnt Signaling Pathway
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be generated from experiments using PRC1 inhibitors in organoid cultures. These are representative examples to guide experimental design and data presentation.
Table 1: Effect of PRC1 Inhibitor on Intestinal Organoid Formation Efficiency
| Treatment Group | Concentration (µM) | Number of Organoids Formed (per 1000 cells) | Organoid Formation Efficiency (%) |
| Vehicle Control (DMSO) | - | 150 ± 15 | 15.0 |
| PRC1 Inhibitor | 1 | 110 ± 12 | 11.0 |
| PRC1 Inhibitor | 5 | 65 ± 8 | 6.5 |
| PRC1 Inhibitor | 10 | 25 ± 5 | 2.5 |
Table 2: Gene Expression Analysis in Organoids Treated with PRC1 Inhibitor (Fold Change vs. Control)
| Gene | Function | Fold Change (10 µM PRC1 Inhibitor) |
| ZIC1 | Wnt Signaling Inhibitor | + 5.2 |
| ZIC2 | Wnt Signaling Inhibitor | + 4.8 |
| LGR5 | Intestinal Stem Cell Marker | - 3.5 |
| MYC | Wnt Target Gene | - 2.8 |
| AXIN2 | Wnt Target Gene | - 3.1 |
Experimental Protocols
Protocol 1: Intestinal Organoid Culture and Treatment with PRC1 Inhibitor
This protocol outlines the steps for establishing intestinal organoids from primary tissue and treating them with a PRC1 inhibitor.
Materials:
-
Fresh intestinal crypts isolated from mouse or human tissue
-
Matrigel (Growth Factor Reduced)
-
IntestiCult™ Organoid Growth Medium (or equivalent)
-
PRC1 Inhibitor (e.g., a small molecule targeting RING1B)
-
DMSO (vehicle control)
-
24-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Cell recovery solution
Procedure:
-
Isolation of Intestinal Crypts: Isolate intestinal crypts from fresh tissue samples following established protocols.
-
Organoid Seeding:
-
Resuspend the isolated crypts in Matrigel at a density of approximately 500 crypts per 50 µL of Matrigel.
-
Plate 50 µL domes of the Matrigel-crypt suspension into the center of pre-warmed 24-well plate wells.
-
Incubate at 37°C for 10-15 minutes to allow the Matrigel to solidify.
-
-
Organoid Culture:
-
Gently add 500 µL of pre-warmed IntestiCult™ Organoid Growth Medium to each well.
-
Culture the organoids at 37°C and 5% CO2.
-
Replace the medium every 2-3 days.
-
-
PRC1 Inhibitor Treatment:
-
After 3-4 days of culture, when organoids have formed, prepare different concentrations of the PRC1 inhibitor and a vehicle control (DMSO) in the culture medium.
-
Carefully remove the old medium and add 500 µL of the medium containing the desired concentration of the inhibitor or vehicle control.
-
Continue to culture the organoids for the desired experimental duration (e.g., 48-72 hours), replacing the medium with fresh inhibitor-containing medium every 2 days.
-
-
Analysis:
-
Organoid Formation Efficiency: At the end of the treatment period, count the number of viable organoids in each well using a brightfield microscope.
-
Gene Expression Analysis: Harvest the organoids by dissolving the Matrigel with a cell recovery solution. Extract RNA and perform qRT-PCR or RNA-sequencing to analyze the expression of target genes.
-
Immunofluorescence Staining: Fix and stain the organoids to visualize protein expression and cellular organization.
-
Organoid Treatment Workflow
Protocol 2: Chromatin Immunoprecipitation (ChIP) in Organoids
This protocol can be adapted to investigate the binding of PRC1 components to target gene promoters in organoids.
Materials:
-
Cultured organoids (treated and untreated)
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine
-
Lysis buffer
-
Sonication buffer
-
Antibody against a PRC1 component (e.g., RING1B)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
Procedure:
-
Cross-linking: Treat organoids with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the organoid cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to a PRC1 component.
-
Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
-
Washing and Elution: Wash the beads to remove non-specific binding and then elute the protein-DNA complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and treat with RNase A and Proteinase K. Purify the DNA.
-
Analysis: Use the purified DNA for qPCR to quantify the enrichment of specific gene promoters (e.g., ZIC1, ZIC2) or for ChIP-sequencing to identify genome-wide binding sites.
Concluding Remarks
The use of PRC1 inhibitors in organoid culture systems offers a valuable tool for dissecting the role of this epigenetic regulator in tissue homeostasis, development, and disease. The protocols and information provided herein serve as a guide for researchers to design and execute experiments aimed at understanding the molecular mechanisms of PRC1 function and evaluating the therapeutic potential of its inhibitors. The combination of 3D organoid models with molecular biology techniques will undoubtedly advance our knowledge in this critical area of research.
References
- 1. Chromatin folding and nuclear architecture: PRC1 function in 3D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polycomb Complex PRC1 Preserves Intestinal Stem Cell Identity by Sustaining Wnt/β-Catenin Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Loss of PRC1 activity in different stem cell compartments activates a common transcriptional program with cell type–dependent outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRC1 Inhibitors - University of Michigan [available-inventions.umich.edu]
- 5. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of first-in-class small molecule inhibitors of polycomb repressive complex 1 (PRC1) E3 ligase activity - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 7. A Toolbox to Characterize Human Induced Pluripotent Stem Cell–Derived Kidney Cell Types and Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polycomb Repressive Complex(es) and Their Role in Adult Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polycomb complex PRC1 as gatekeeper of intestinal stem cell identity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Cells Treated with PRC1 Ligand 1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polycomb Repressive Complex 1 (PRC1) is a crucial epigenetic regulator that mediates gene silencing through the monoubiquitination of histone H2A on lysine (B10760008) 119 (H2AK119ub1).[1][2][3] The core catalytic activity of canonical PRC1 is driven by the RING1A/B and PCGF protein heterodimer.[1][2] By maintaining a repressive chromatin state, PRC1 plays a vital role in fundamental cellular processes, including the regulation of stem cell identity, cell differentiation, and cell cycle progression.[4][5][6] Dysregulation of PRC1 activity is frequently implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.[1][4][7]
PRC1 Ligand 1 is a novel small molecule inhibitor designed to specifically target the E3 ligase activity of the PRC1 complex. By interfering with H2A ubiquitination, this compound is expected to induce downstream effects such as cell cycle arrest, apoptosis, and cellular differentiation. This application note provides detailed protocols for analyzing these cellular outcomes using flow cytometry, a powerful technique for single-cell analysis. The described assays include cell cycle analysis by propidium (B1200493) iodide (PI) staining, apoptosis detection using Annexin V/PI staining, and immunophenotyping of cell surface differentiation markers.
Data Presentation
The following tables summarize hypothetical quantitative data obtained from flow cytometry analysis of a human acute myeloid leukemia (AML) cell line (e.g., MOLM-13) treated with this compound for 72 hours.
Table 1: Cell Cycle Distribution Analysis
| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.2 ± 3.1 | 35.1 ± 2.5 | 9.7 ± 1.8 |
| This compound (1 µM) | 30.5 ± 2.8 | 15.3 ± 2.1 | 54.2 ± 3.5 |
Table 2: Apoptosis Analysis
| Treatment Group | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic/Necrotic (Annexin V+ / PI+) |
| Vehicle Control | 94.1 ± 2.2 | 3.5 ± 1.1 | 2.4 ± 0.9 |
| This compound (1 µM) | 65.7 ± 4.5 | 22.8 ± 3.3 | 11.5 ± 2.4 |
Table 3: Cell Surface Marker Expression (Differentiation)
| Treatment Group | % CD34+ (Stem/Progenitor Marker) | % CD11b+ (Myeloid Differentiation Marker) |
| Vehicle Control | 88.3 ± 5.1 | 5.2 ± 1.5 |
| This compound (1 µM) | 35.6 ± 6.2 | 58.9 ± 7.3 |
Mandatory Visualizations
Signaling Pathway Diagram```dot
References
- 1. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of first-in-class small molecule inhibitors of polycomb repressive complex 1 (PRC1) E3 ligase activity - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 3. mdpi.com [mdpi.com]
- 4. PRC1 Inhibitors - University of Michigan [available-inventions.umich.edu]
- 5. Polycomb complex PRC1 as gatekeeper of intestinal stem cell identity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loss of PRC1 activity in different stem cell compartments activates a common transcriptional program with cell type–dependent outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Metabolic Changes After PRC1 Ligand Treatment Using a Seahorse Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Polycomb Repressive Complex 1 (PRC1) is a crucial epigenetic regulator involved in the silencing of genes that control cellular processes such as differentiation and development. Dysregulation of PRC1 activity is frequently observed in various cancers, making it a promising target for therapeutic intervention. Recent evidence suggests a link between PRC1 function and the regulation of cellular metabolism. This application note provides a detailed protocol for utilizing the Agilent Seahorse XF Analyzer to measure real-time metabolic alterations in cancer cells following treatment with a PRC1 ligand.
The Seahorse XF Analyzer measures two key parameters of cellular metabolism: the oxygen consumption rate (OCR), which is an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis. By using specific metabolic inhibitors, the Seahorse XF Cell Mito Stress Test can dissect key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
This document will guide users through the experimental workflow, from cell culture preparation to data analysis, for assessing the metabolic phenotype of cells treated with a PRC1 inhibitor. We will use a hypothetical PRC1 ligand, "PRC1i-1," which targets the function of the core PRC1 component BMI1, as an illustrative example. The provided data is based on published findings on the metabolic effects of BMI1 inhibition.
Signaling Pathways and Experimental Workflow
PRC1 and Metabolic Regulation
PRC1 complexes, particularly through the action of core components like BMI1 and RING1B, play a role in maintaining cellular homeostasis. Inhibition of PRC1 can lead to the de-repression of genes involved in various cellular processes, including metabolism. The diagram below illustrates the general mechanism of PRC1-mediated gene silencing and the point of intervention for a PRC1 inhibitor.
Caption: PRC1-mediated gene silencing and inhibitor action.
Seahorse XF Assay Experimental Workflow
The following diagram outlines the key steps for performing a Seahorse XF Cell Mito Stress Test to assess the metabolic effects of a PRC1 ligand.
Caption: Experimental workflow for the Seahorse assay.
Experimental Protocols
Materials
-
Seahorse XF96 or XFe96 Cell Culture Microplates
-
Seahorse XF96 or XFe96 Sensor Cartridges
-
Seahorse XF Calibrant
-
Seahorse XF DMEM or RPMI medium
-
Glucose, Pyruvate, and Glutamine supplements
-
This compound (PRC1i-1)
-
Vehicle control (e.g., DMSO)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Cells of interest (e.g., cancer cell line with known PRC1 expression)
-
Standard cell culture reagents and equipment
-
Seahorse XF Analyzer
Protocol
Day 1: Cell Seeding and Cartridge Hydration
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a Seahorse XF microplate at a pre-determined optimal density. Ensure even cell distribution.
-
Leave the corner wells (A1, A12, H1, H12) for background correction (media only).
-
Incubate the cell plate overnight in a 37°C, 5% CO2 incubator.
-
-
Sensor Cartridge Hydration:
-
Add 200 µL of Seahorse XF Calibrant to each well of a utility plate.
-
Place the sensor cartridge onto the utility plate, ensuring the sensors are submerged.
-
Incubate the cartridge overnight in a 37°C non-CO2 incubator.
-
Day 2: PRC1 Ligand Treatment and Seahorse Assay
-
Prepare Assay Medium:
-
Warm Seahorse XF base medium to 37°C.
-
Supplement the medium with glucose, pyruvate, and glutamine to the desired final concentrations (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine).
-
Adjust the pH to 7.4.
-
Keep the assay medium warm in a 37°C non-CO2 incubator.
-
-
PRC1 Ligand Treatment:
-
Prepare a stock solution of PRC1i-1 and the vehicle control.
-
Treat the cells in the Seahorse microplate with the desired concentrations of PRC1i-1 or vehicle for the appropriate duration (e.g., 24-48 hours, depending on the ligand's mechanism of action).
-
-
Prepare Cell Plate for Assay:
-
Following treatment, gently wash the cells twice with pre-warmed assay medium.
-
Add the final volume of pre-warmed assay medium to each well.
-
Incubate the cell plate in a 37°C non-CO2 incubator for 1 hour prior to the assay.
-
-
Load Sensor Cartridge:
-
Prepare stock solutions of the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium at 10X the final desired concentration.
-
Load the compounds into the appropriate injection ports of the hydrated sensor cartridge.
-
-
Run the Seahorse XF Assay:
-
Start the Seahorse XF Analyzer and allow it to equilibrate to 37°C.
-
Load the assay template in the software.
-
Insert the sensor cartridge for calibration.
-
After calibration, replace the utility plate with your cell plate.
-
The instrument will measure baseline OCR and ECAR, followed by the sequential injection of the loaded compounds.
-
Data Presentation
The following tables summarize hypothetical quantitative data from a Seahorse XF Cell Mito Stress Test on a cancer cell line treated with PRC1i-1. The data reflects the expected metabolic shift towards increased glycolysis and impaired mitochondrial respiration upon inhibition of BMI1, a core component of PRC1.
Table 1: Oxygen Consumption Rate (OCR) Parameters
| Treatment Group | Basal Respiration (pmol/min) | ATP Production (pmol/min) | Maximal Respiration (pmol/min) | Spare Respiratory Capacity (%) |
| Vehicle Control | 150 ± 10 | 110 ± 8 | 300 ± 20 | 100 ± 15 |
| PRC1i-1 (1 µM) | 100 ± 12 | 70 ± 9 | 180 ± 15 | 80 ± 10 |
| PRC1i-1 (5 µM) | 75 ± 9 | 50 ± 7 | 120 ± 11 | 60 ± 8 |
Table 2: Extracellular Acidification Rate (ECAR) Parameters
| Treatment Group | Basal ECAR (mpH/min) | Glycolytic Capacity (mpH/min) |
| Vehicle Control | 30 ± 3 | 50 ± 5 |
| PRC1i-1 (1 µM) | 45 ± 4 | 70 ± 6 |
| PRC1i-1 (5 µM) | 60 ± 5 | 90 ± 8 |
Interpretation of Results
The data presented in Tables 1 and 2 suggest that treatment with the PRC1 ligand, PRC1i-1, induces a significant metabolic shift in the cancer cells.
-
Decreased Mitochondrial Respiration: The dose-dependent decrease in basal respiration, ATP production, and maximal respiration indicates that PRC1i-1 impairs mitochondrial function. The reduction in spare respiratory capacity suggests that the treated cells have a lower ability to respond to increased energy demands.[1] This is consistent with findings that loss of the PRC1 component BMI1 compromises mitochondrial function.[1]
-
Increased Glycolysis: The corresponding increase in basal ECAR and glycolytic capacity demonstrates a shift towards a more glycolytic phenotype. This compensatory increase in glycolysis is a common cellular response to mitochondrial dysfunction. Cells with impaired mitochondrial function often become more dependent on glucose for ATP production.[1]
This metabolic reprogramming, characterized by a shift from oxidative phosphorylation to aerobic glycolysis, is a hallmark of many cancer cells, often referred to as the Warburg effect. The results suggest that targeting PRC1 with specific ligands can further push cancer cells towards this metabolic state, which may present therapeutic vulnerabilities.
Conclusion
The Seahorse XF Analyzer is a powerful tool for elucidating the metabolic consequences of targeting PRC1 in cancer cells. This application note provides a comprehensive protocol and a representative dataset for studying the effects of a PRC1 ligand on cellular metabolism. The observed shift towards a glycolytic phenotype upon PRC1 inhibition highlights the intricate link between epigenetic regulation and metabolic reprogramming and opens new avenues for exploring novel cancer therapeutic strategies. Researchers can adapt this protocol to investigate various PRC1 ligands, cell types, and treatment conditions to further understand the role of PRC1 in cellular bioenergetics.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing PRC1 Ligand Concentration to Minimize Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Polycomb Repressive Complex 1 (PRC1) ligands to minimize off-target effects. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in the rigorous design and interpretation of experiments involving PRC1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are PRC1 and its role in cellular signaling?
A1: Polycomb Repressive Complex 1 (PRC1) is a multi-protein complex that plays a crucial role in epigenetic regulation of gene expression.[1] Its primary function is to catalyze the monoubiquitination of histone H2A at lysine (B10760008) 119 (H2AK119ub1), a mark associated with transcriptional repression.[2][3] PRC1 is essential for maintaining cell identity, stem cell self-renewal, and proper embryonic development.[4] Dysregulation of PRC1 activity is implicated in various cancers, making it an attractive therapeutic target.[4][5]
Q2: What are "off-target" effects and why are they a concern with PRC1 ligands?
Q3: How do I choose a starting concentration for my PRC1 inhibitor experiment?
A3: A good starting point is to perform a dose-response experiment across a broad range of concentrations, typically from low nanomolar to high micromolar. The optimal concentration will be cell-line specific and dependent on the experimental endpoint. For initial experiments, you can be guided by published IC50 or EC50 values for your specific PRC1 ligand. For example, some PRC1 inhibitors show activity in the low micromolar range in biochemical and cellular assays.[7]
Q4: What are the key differences between canonical and non-canonical PRC1 complexes, and how does this affect inhibitor selection?
A4: PRC1 complexes are diverse. Canonical PRC1 (cPRC1) is typically recruited to chromatin through the binding of its CBX subunit to H3K27me3, a mark deposited by PRC2. Non-canonical PRC1 (ncPRC1) complexes can be recruited to chromatin independently of PRC2.[1] Importantly, the catalytic core of both types of complexes contains either RING1A or RING1B. To achieve comprehensive inhibition of PRC1 activity, it is crucial to use inhibitors that target both RING1A and RING1B, as they can be functionally redundant.[4]
Q5: What are some essential control experiments to run when assessing off-target effects?
A5: To validate that the observed phenotype is due to on-target PRC1 inhibition, several controls are essential:
-
Use a structurally related inactive analog: This control helps to ensure that the observed effects are not due to the chemical scaffold of the inhibitor itself.
-
Perform genetic knockdown or knockout of the target: Using techniques like siRNA or CRISPR/Cas9 to deplete RING1A/B should phenocopy the effects of the inhibitor. If the phenotype persists after target depletion, it is likely an off-target effect.
-
Rescue experiments: Re-expressing a drug-resistant mutant of the target protein in a knockout/knockdown background should rescue the phenotype in the presence of the inhibitor.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cell Toxicity at Expected Efficacious Dose | - Off-target effects leading to cytotoxicity. - Compound precipitation at high concentrations. - Solvent (e.g., DMSO) toxicity. | - Lower the inhibitor concentration and perform a detailed dose-response curve to separate efficacy from toxicity. - Confirm on-target activity at lower, non-toxic concentrations using a sensitive assay (e.g., Western blot for H2AK119ub1). - Visually inspect media for precipitation. Ensure the final solvent concentration is within the tolerated range for your cell line (typically <0.1% DMSO). |
| No On-Target Effect (e.g., no change in H2AK119ub1 levels) | - Inhibitor concentration is too low. - The cell line is resistant or has low PRC1 activity. - The inhibitor has degraded due to improper storage. - Insufficient incubation time. | - Increase the concentration of the inhibitor. - Confirm PRC1 expression (e.g., RING1B levels) in your cell line. - Use a fresh aliquot of the inhibitor stored under recommended conditions. - Perform a time-course experiment to determine the optimal incubation time. |
| Inconsistent Results Between Experiments | - Variability in cell culture conditions (passage number, confluency). - Inconsistent inhibitor preparation. - Fluctuation in incubation times. | - Standardize all cell culture parameters. - Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. - Use precise timing for all experimental steps. |
| Phenotype Does Not Match Genetic Knockdown of PRC1 | - The observed phenotype is due to an off-target effect of the small molecule. - The inhibitor may only be targeting a subset of PRC1 complexes, whereas the genetic approach ablates all of them. | - Perform a kinase panel screening or other broad off-target profiling assays to identify potential off-targets. - Use multiple, structurally distinct PRC1 inhibitors to see if they produce the same phenotype. - Consider the specific composition of PRC1 complexes in your cell type. |
Data Presentation: PRC1 Ligand Activity and Selectivity
The following tables summarize the available quantitative data for several common PRC1 ligands.
Table 1: On-Target Activity of PRC1 Ligands
| Ligand | Target(s) | Assay Type | Value | Reference(s) |
| RB-3 | RING1B-BMI1f | Binding Affinity (Kd) | 2.8 µM | [7] |
| RING1B-BMI1 | H2A Ubiquitination (IC50) | 1.6 µM | [7] | |
| RB-4 | RING1B-BMI1 | H2A Ubiquitination (IC50) | ~7 µM | [4] |
| RING1A-BMI1 | Binding Affinity (IC50) | 2.4 ± 0.6 µM | [4] | |
| RING1B-BMI1 | Binding Affinity (IC50) | 2.3 ± 0.3 µM | [4] | |
| PRT4165 | Bmi1/Ring1A | Self-ubiquitination (IC50) | 3.9 µM | |
| UNC3866 | CBX4/CBX7 Chromodomains | Binding Affinity (Kd) | ~100 nM |
Table 2: Summary of Known Selectivity and Off-Target Profiles
| Ligand | Selectivity Profile | Known Off-Targets / Non-Targets | Reference(s) |
| RB-3 | Highly selective for PRC1. | - Profiled against a panel of 291 protein kinases with no significant off-target activity. - Does not inhibit other E3 ligases (TRIM37, BRCA1-BARD1, RNF168) or epigenetic enzymes (HDACs, HMTs). | [8] |
| PRT4165 | Selective for PRC1 E3 ligase activity. | - Does not inhibit the E3 ubiquitin ligases RNF8 or RNF168. | [9][10] |
| UNC3866 | Selective for CBX and CDY family chromodomains. | - Highly selective against a panel of over 250 other protein targets. |
Experimental Protocols
Protocol 1: In Vitro H2A Ubiquitination Assay
This protocol assesses the ability of a PRC1 ligand to inhibit the E3 ligase activity of the RING1B/BMI1 complex.
Materials:
-
Recombinant human E1 activating enzyme (UBA1)
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5c)
-
Recombinant PRC1 E3 ligase complex (e.g., RING1B/BMI1)
-
Human ubiquitin
-
Recombinant nucleosomes or histone H2A as substrate
-
ATP solution
-
Assay Buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 µM ZnCl₂, 1 mM DTT)
-
PRC1 ligand and vehicle control (DMSO)
-
SDS-PAGE gels and Western blot reagents
-
Primary antibody against H2AK119ub1 and Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare a reaction mixture containing E1 enzyme (e.g., 30 nM), E2 enzyme (e.g., 1.5 µM), and the PRC1 E3 ligase complex (e.g., 2 µM) in assay buffer.
-
Add serial dilutions of the PRC1 ligand or vehicle control to the reaction mixture and pre-incubate for 30 minutes at 30°C.
-
Initiate the ubiquitination reaction by adding ubiquitin (e.g., 20 µM), nucleosomes (to a final H2A concentration of ~5 µM), and ATP (3 mM).
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding LDS sample buffer.
-
Boil the samples and resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot.
-
Probe the membrane with a primary antibody against H2AK119ub1.
-
Probe with an antibody against total Histone H3 as a loading control.
-
Incubate with an HRP-conjugated secondary antibody and visualize using a chemiluminescent substrate.
-
Quantify the band intensities to determine the IC50 value of the inhibitor.[11]
Protocol 2: Cell Viability Assay (MTT/XTT)
This protocol determines the effect of a PRC1 ligand on cell proliferation and viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
PRC1 ligand stock solution in DMSO
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the PRC1 ligand in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include vehicle-only controls.
-
Remove the existing medium and add the medium containing the different concentrations of the PRC1 ligand.
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
If using MTT, add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Protocol 3: Western Blot for Cellular H2AK119ub1 Levels
This protocol measures the on-target effect of a PRC1 ligand in cells by quantifying the levels of H2AK119ub1.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
PRC1 ligand and vehicle control (DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot reagents
-
Primary antibodies against H2AK119ub1 and a loading control (e.g., Histone H3 or Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with a range of concentrations of the PRC1 ligand or vehicle for the desired time.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against H2AK119ub1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate.
-
Strip or cut the membrane and re-probe with a loading control antibody.
-
Quantify the band intensities and normalize the H2AK119ub1 signal to the loading control.
Mandatory Visualizations
Caption: Canonical and Non-Canonical PRC1 Signaling Pathways.
Caption: Workflow for Optimizing PRC1 Ligand Concentration.
References
- 1. GSE286893 - H3K27me3 and the PRC1-H2AK119ub pathway cooperatively maintain heterochromatin and transcriptional silencing after the loss of H3K9 methylation [Hi-C] - OmicsDI [omicsdi.org]
- 2. Small-molecule inhibitors targeting Polycomb repressive complex 1 RING domain [pubmed.ncbi.nlm.nih.gov]
- 3. BAP1 constrains pervasive H2AK119ub1 to control the transcriptional potential of the genome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of PRC1 inhibitors employing fragment-based approach and NMR-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of first-in-class small molecule inhibitors of polycomb repressive complex 1 (PRC1) E3 ligase activity - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 6. A Small Molecule Inhibitor of Polycomb Repressive Complex 1 Inhibits Ubiquitin Signaling at DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A small molecule inhibitor of polycomb repressive complex 1 inhibits ubiquitin signaling at DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure and E3-ligase activity of the Ring–Ring complex of Polycomb proteins Bmi1 and Ring1b - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Lack of Response to PRC1 Ligands in Specific Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the lack of response to PRC1 ligands (inhibitors) in specific cell lines. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for the PRC1 ligand 1 I am using?
A1: "this compound" is a term often used to refer to small molecule inhibitors of the Polycomb Repressive Complex 1 (PRC1). These inhibitors typically function by targeting the E3 ligase activity of the PRC1 core complex, which is responsible for the monoubiquitination of histone H2A at lysine (B10760008) 119 (H2AK119ub1).[1] This histone modification is a key epigenetic mark associated with transcriptional repression. By inhibiting this activity, these ligands aim to reactivate the expression of tumor suppressor genes silenced by PRC1, leading to anti-proliferative effects, cell differentiation, and apoptosis in cancer cells.[1][2] A prominent example of such inhibitors targets the RING1B-BMI1 heterodimer, which forms the catalytic core of many PRC1 complexes.[1][3]
Q2: I am not observing the expected cytotoxic or phenotypic effects of this compound in my cell line. What are the potential reasons for this lack of response?
A2: A lack of response to a PRC1 inhibitor can stem from several factors related to the specific biology of your cell line. Here are some of the most common reasons:
-
PRC1 Complex Composition: The PRC1 complex is highly heterogeneous and can be broadly classified into canonical (cPRC1) and non-canonical (ncPRC1) forms.[4] These complexes differ in their subunit composition and their mechanism of recruitment to chromatin. Some inhibitors may exhibit preferential activity against a specific type of PRC1 complex. If your cell line predominantly expresses a PRC1 subtype that is not effectively targeted by your ligand, you may observe a diminished response. For example, non-canonical PRC1.1 has been shown to be crucial for certain types of leukemia and targets active genes independently of the canonical PRC2-H3K27me3 pathway.[5]
-
Expression Levels of PRC1 Subunits: The expression levels of core PRC1 components, such as RING1B and BMI1, can influence inhibitor sensitivity. High overexpression of these target proteins, as is common in many cancers, might necessitate higher concentrations of the inhibitor to achieve a therapeutic effect.[6][7] Conversely, very low or absent expression of the target subunit would also lead to a lack of response.
-
Mutations in PRC1 Subunits: Although less commonly reported, mutations within the drug-binding pocket of the target PRC1 subunit (e.g., RING1B) could prevent the inhibitor from binding effectively, thereby conferring resistance.
-
Activation of Compensatory or Downstream Pathways: Cells can develop resistance by activating pro-survival signaling pathways that bypass the effects of PRC1 inhibition. For instance, PRC1 has been linked to the regulation of the p53 and FAK-paxillin pathways.[8][9][10] Alterations in these or other pathways could compensate for the effects of PRC1 inhibition.
-
Functional Redundancy: The PRC1 complex contains two paralogous RING finger proteins, RING1A and RING1B, which share functional redundancy.[11] If the inhibitor is specific to one paralog, the other may be able to compensate for its loss of function, leading to a muted response.
-
General Drug Resistance Mechanisms: As with any therapeutic agent, cancer cells can employ general drug resistance mechanisms, such as the upregulation of drug efflux pumps (e.g., P-glycoprotein), which actively remove the inhibitor from the cell.
Troubleshooting Guide
If you are encountering a lack of response to your PRC1 ligand, follow this step-by-step troubleshooting guide:
Step 1: Confirm the Activity of Your PRC1 Ligand
Before investigating complex cellular mechanisms, it is crucial to ensure that the inhibitor itself is active and used at an appropriate concentration.
Q: How can I be sure that my PRC1 ligand is active and that I am using it at the correct concentration?
A:
-
Check the IC50 values for your specific cell line or similar cell lines in the literature. This will provide a starting point for your dose-response experiments.
-
Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) in your cell line of interest. This is the most critical step to ascertain the potency of your ligand in your specific experimental system.
-
Include positive and negative control cell lines in your experiments if possible. A sensitive cell line will confirm the activity of your compound, while a known resistant line can help validate your experimental setup.
Step 2: Characterize the PRC1 Machinery in Your Cell Line
Understanding the specific PRC1 landscape of your cell line is key to diagnosing the reason for a lack of response.
Q: How can I investigate the PRC1 complex composition and expression levels in my cell line?
A:
-
Assess the expression of core PRC1 subunits: Use Western blotting to determine the protein levels of key PRC1 components, including RING1A, RING1B, BMI1, and subunits specific to different PRC1 subtypes (e.g., CBX proteins for cPRC1, KDM2B for ncPRC1.1).
-
Analyze PRC1 complex formation: Perform co-immunoprecipitation (Co-IP) experiments to identify the interaction partners of core PRC1 subunits like RING1B. This can help you determine whether canonical or non-canonical complexes are predominant in your cell line.
-
Sequence the target protein: If you suspect mutations, sequence the coding region of the gene for the inhibitor's target (e.g., RING1B) to check for any variations that might affect drug binding.
Step 3: Evaluate the Downstream Effects of PRC1 Inhibition
Even if the inhibitor is binding to its target, downstream events must occur to elicit a cellular response.
Q: How can I verify that the PRC1 ligand is inhibiting its direct target and modulating downstream pathways in my cell line?
A:
-
Measure the target histone modification: The direct downstream effect of inhibiting the PRC1 E3 ligase is a reduction in global H2AK119ub1 levels. This can be assessed by Western blotting. A lack of change in H2AK119ub1 levels after treatment strongly suggests a problem with target engagement.
-
Analyze the expression of PRC1 target genes: Use RT-qPCR to measure the expression of well-characterized PRC1 target genes (e.g., CDKN2A). Successful inhibition of PRC1 should lead to the de-repression (upregulation) of these genes.
-
Perform a cell cycle analysis: PRC1 inhibition often leads to cell cycle arrest.[12] Use flow cytometry to analyze the cell cycle distribution of your cells after treatment.
-
Assess apoptosis: Many PRC1 inhibitors induce apoptosis. This can be measured using assays such as Annexin V staining or by looking at the cleavage of caspase-3 by Western blot.
Data Presentation
The following table summarizes the IC50 values of a representative PRC1 inhibitor (similar to RB-3) in a panel of cancer cell lines, highlighting the differential sensitivity that can be observed.
| Cell Line | Cancer Type | IC50 (µM) | Predicted Sensitivity | Key PRC1 Characteristics |
| K562 | Chronic Myelogenous Leukemia | ~5 | Sensitive | High expression of RING1B/BMI1 |
| MOLM13 | Acute Myeloid Leukemia | ~10 | Sensitive | Dependent on PRC1 activity for survival |
| MV4;11 | Acute Myeloid Leukemia | ~15 | Sensitive | MLL-rearranged, often PRC1-dependent |
| HeLa | Cervical Cancer | ~20 | Moderately Sensitive | Expresses functional PRC1 complexes |
| Resistant Cell Line Model 1 | e.g., Pancreatic Cancer | >50 | Resistant | Potential upregulation of pro-survival pathways (e.g., NF-κB) [6] |
| Resistant Cell Line Model 2 | e.g., Specific subtype of AML | >50 | Resistant | Predominance of a non-canonical PRC1 complex not targeted by the inhibitor |
Note: The IC50 values are approximate and for illustrative purposes. Actual values should be determined experimentally.
Experimental Protocols
Detailed methodologies for the key experiments cited in the troubleshooting guide are provided below.
Western Blotting for H2AK119ub1
Objective: To measure the global levels of monoubiquitinated histone H2A at lysine 119.
Materials:
-
Cells of interest
-
RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H2AK119ub1, anti-H2A (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Culture and treat cells with the PRC1 inhibitor for the desired time.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Sonicate the lysate briefly to shear chromatin and reduce viscosity.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Normalize protein concentrations and add Laemmli sample buffer. Boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H2AK119ub1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using a chemiluminescent substrate and image the signal.
-
Strip the membrane and re-probe with an anti-H2A antibody as a loading control.
Co-Immunoprecipitation (Co-IP) of PRC1 Complex
Objective: To identify proteins that interact with a specific PRC1 subunit (e.g., RING1B).
Materials:
-
Cells of interest
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease inhibitors
-
Primary antibody for immunoprecipitation (e.g., anti-RING1B)
-
Protein A/G magnetic beads
-
Wash buffer (same as lysis buffer but with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or Laemmli sample buffer)
-
Primary antibodies for Western blotting (e.g., anti-BMI1, anti-CBX8, anti-KDM2B)
Protocol:
-
Lyse cells in Co-IP lysis buffer and quantify protein concentration.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-RING1B) overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads 3-5 times with wash buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blotting using antibodies against suspected interacting partners.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®) for IC50 Determination
Objective: To determine the concentration of a PRC1 inhibitor that reduces cell viability by 50%.
Materials:
-
Cells of interest
-
96-well plates
-
PRC1 inhibitor stock solution
-
Cell culture medium
-
MTT reagent or CellTiter-Glo® reagent
-
DMSO (for MTT assay)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the PRC1 inhibitor in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Visualizations
PRC1 Signaling Pathway and Inhibition
Caption: Simplified signaling pathway of canonical and non-canonical PRC1 complexes leading to gene repression and the point of intervention for PRC1 inhibitors.
Troubleshooting Workflow for Lack of Response to PRC1 Ligand
Caption: A logical workflow to guide researchers in troubleshooting the lack of response to a PRC1 inhibitor in their specific cell line.
References
- 1. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Development of first-in-class small molecule inhibitors of polycomb repressive complex 1 (PRC1) E3 ligase activity - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 4. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 5. A non-canonical BCOR-PRC1.1 complex represses differentiation programs in human ESCs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bmi1 inhibition enhances the sensitivity of pancreatic cancer cells to gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BMI1 regulates PRC1 architecture and activity through homo- and hetero-oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of the cytokinesis regulator PRC1 results in p53-pathway activation in A549 cells but does not directly regulate gene expression in the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRC1 promotes cell proliferation and cell cycle progression by regulating p21/p27-pRB family molecules and FAK-paxillin pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Polycomb group proteins in cancer: multifaceted functions and strategies for modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The BMI1 inhibitor PTC-209 is a potential compound to halt cellular growth in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
improving solubility and stability of PRC1 ligand 1 in aqueous solutions
Welcome to the technical support center for PRC1 Ligand 1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during the handling and experimental use of this compound.
FAQ 1: My this compound is not dissolving properly in my aqueous buffer. What should I do?
Low aqueous solubility is a known challenge with this compound. Here are several steps you can take to improve its dissolution:
-
Co-solvents: this compound exhibits improved solubility in the presence of organic co-solvents. We recommend preparing a high-concentration stock solution in 100% DMSO and then diluting it into your aqueous buffer. Ensure the final DMSO concentration in your assay is low (typically <1%) to avoid off-target effects.
-
pH Adjustment: The solubility of this compound is pH-dependent. Assess the pH of your buffer and consider adjusting it. Ionizable groups in the ligand can become charged at different pH values, which can enhance solubility.
-
Use of Excipients: Consider the use of solubilizing agents or excipients. Cyclodextrins, for example, can encapsulate the ligand and increase its apparent solubility in aqueous solutions.
Troubleshooting Flowchart for Solubility Issues
The following diagram outlines a systematic approach to troubleshooting solubility problems with this compound.
Technical Support Center: Strategies to Reduce Cytotoxicity of PRC1 Inhibitors in Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with Polycomb Repressive Complex 1 (PRC1) inhibitors in primary cell cultures.
I. Frequently Asked Questions (FAQs)
Q1: What is PRC1 and why are its inhibitors cytotoxic to primary cells?
Polycomb Repressive Complex 1 (PRC1) is a crucial protein complex involved in gene silencing and cellular differentiation by modifying chromatin structure, specifically through the monoubiquitination of histone H2A.[1][2][3] PRC1 is essential for maintaining the identity of stem cells and regulating their differentiation.[4] Inhibitors of PRC1, such as PTC-209 and PRT4165, are being investigated as potential cancer therapies because they can induce differentiation or cell death in cancer stem cells.[1][4] However, since PRC1 also plays a vital role in normal stem and progenitor cells, these inhibitors can exhibit significant cytotoxicity in primary cell cultures, which are often composed of or derived from these cell types.
Q2: Which are some common PRC1 inhibitors and what are their mechanisms of action?
Several small molecule inhibitors targeting PRC1 are currently used in research. Two prominent examples are:
-
PTC-209: This compound is reported to reduce the levels of BMI1, a key component of the PRC1 complex.[1][5] By decreasing BMI1, PTC-209 inhibits the E3 ligase activity of PRC1, leading to a reduction in H2A ubiquitination.[1]
-
PRT4165: This inhibitor directly targets the E3 ligase activity of the PRC1 complex, specifically the RING1A/B subunits.[6][7][8][9][10] It blocks the ubiquitination of histone H2A without altering the protein levels of the core PRC1 components.[7]
Other inhibitors like RB-3 have also been developed, which directly bind to the RING1B subunit of PRC1.[1]
Q3: How can I determine if the observed cell death is due to the PRC1 inhibitor or other factors?
It is crucial to differentiate between compound-induced cytotoxicity and other potential causes of cell death in your primary cell cultures. Here are some key factors to consider:
-
Solvent Toxicity: Most small molecule inhibitors are dissolved in solvents like DMSO. High concentrations of DMSO can be toxic to primary cells.[11][12] It is essential to keep the final DMSO concentration in the culture medium at a non-toxic level, typically below 0.5%.[11] Always include a vehicle control (cells treated with the same concentration of solvent used for the inhibitor) in your experiments.[11]
-
Contamination: Microbial contamination, including bacteria, fungi, and mycoplasma, can cause significant cell death that might be mistaken for drug-induced cytotoxicity.[11][13] Regularly test your cultures for contamination.[13]
-
Suboptimal Culture Conditions: Primary cells are sensitive to their environment. Fluctuations in CO2 levels, temperature, and humidity in the incubator can stress the cells and lead to viability issues.[11]
-
Compound Stability and Solubility: Ensure the PRC1 inhibitor is fully dissolved and stable in your culture medium. Precipitation of the compound can lead to inconsistent results and apparent cytotoxicity.[11]
II. Troubleshooting Guides
This section provides solutions to common problems encountered when working with PRC1 inhibitors in primary cells.
Issue 1: High and unexpected cytotoxicity observed at low concentrations of the PRC1 inhibitor.
Possible Causes & Troubleshooting Steps:
-
High Sensitivity of Primary Cell Type: Primary cells, especially stem and progenitor cells, can be highly sensitive to PRC1 inhibition due to their reliance on this complex for maintaining their undifferentiated state.
-
Action: Perform a dose-response experiment with a wide range of inhibitor concentrations to determine the precise IC50 value for your specific primary cell type. Start with very low concentrations and gradually increase the dose.
-
-
Solvent Toxicity: As mentioned in the FAQs, the solvent (e.g., DMSO) may be contributing to cell death.
-
Compound Instability or Precipitation: The inhibitor may be degrading or precipitating in the culture medium.
Issue 2: Inconsistent results and high variability between experiments.
Possible Causes & Troubleshooting Steps:
-
Inherent Variability of Primary Cells: Primary cells are known for their donor-to-donor and passage-to-passage variability.[13]
-
Action: Whenever possible, use primary cells from the same donor and within a narrow passage range for a set of experiments.[13]
-
-
Inconsistent Cell Seeding: Uneven cell distribution across wells can lead to significant variations in viability readouts.[13]
-
Action: Ensure a homogenous single-cell suspension before seeding and use calibrated pipettes for accurate cell plating.
-
-
Edge Effects in Microplates: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell viability.[11]
-
Action: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.[11]
-
Issue 3: No significant cytotoxicity observed even at high concentrations of the inhibitor.
Possible Causes & Troubleshooting Steps:
-
Low Expression of PRC1 Components in the Target Cells: The specific primary cell type might not express high levels of the PRC1 components targeted by the inhibitor.
-
Action: Confirm the expression of PRC1 components (e.g., BMI1, RING1B) in your primary cells using techniques like Western blotting or qPCR.
-
-
Inappropriate Assay Endpoint: The chosen cytotoxicity assay may not be suitable for the inhibitor's mechanism of action. Some inhibitors might be more cytostatic (inhibit proliferation) than cytotoxic (induce cell death).[13]
-
Action: Consider using assays that measure proliferation (e.g., Ki-67 staining, EdU incorporation) or cell cycle arrest in addition to direct cytotoxicity assays (e.g., LDH release, Annexin V/PI staining).[13] For example, PTC-209 has been shown to cause cell cycle arrest at the G1/S checkpoint.[5][18]
-
-
Compound Inactivity: The inhibitor may have degraded due to improper storage or handling.
-
Action: Use a fresh vial of the inhibitor and follow the manufacturer's storage recommendations. Test the activity of the inhibitor on a sensitive positive control cell line.
-
III. Strategies to Reduce Cytotoxicity
Here are some proactive strategies to mitigate the cytotoxic effects of PRC1 inhibitors in primary cells.
Dose and Exposure Time Optimization
The most straightforward approach to reduce cytotoxicity is to carefully titrate the concentration of the PRC1 inhibitor and the duration of exposure.
-
Recommendation: Conduct a matrix experiment varying both the concentration of the inhibitor and the incubation time. This will help identify a therapeutic window where the desired biological effect is achieved with minimal cytotoxicity.
Co-treatment with Cytoprotective Agents
Co-administering a cytoprotective agent can help shield primary cells from the off-target or excessive toxic effects of the PRC1 inhibitor.
-
Potential Agents:
-
Antioxidants (e.g., N-acetylcysteine): Some PRC1 inhibitors might induce oxidative stress. Antioxidants can help mitigate this.
-
Pan-caspase inhibitors (e.g., Z-VAD-FMK): If the inhibitor induces apoptosis, a pan-caspase inhibitor can block this pathway. However, this may also interfere with the intended therapeutic effect if apoptosis is the desired outcome.
-
Formulation and Delivery Strategies
Modifying the formulation of the PRC1 inhibitor can alter its pharmacokinetic and pharmacodynamic properties, potentially reducing its toxicity.[14]
-
Pharmacokinetic Modulation: This approach aims to modify the drug's release profile. For example, using a controlled-release formulation could reduce the peak plasma concentration of the drug, which may be associated with toxicity.[14]
-
Pharmacodynamic Modulation: This involves co-dosing the inhibitor with another agent that can mitigate its toxicity.[14]
-
PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) to a compound can sometimes reduce its non-specific cytotoxicity while preserving its biological activity.[19]
Selective Inhibition of Specific PRC1 Complexes
PRC1 is not a single entity but rather a family of distinct complexes with different subunits.[1][20] The cytotoxicity observed may be due to the inhibition of a specific PRC1 complex that is essential for the survival of primary cells.
-
Future Direction: The development of more specific inhibitors that target particular PRC1 complexes (e.g., those predominantly found in cancer cells) could offer a better therapeutic window with reduced toxicity to normal primary cells.[3][21]
IV. Quantitative Data Summary
The following tables summarize the reported cytotoxic effects of common PRC1 inhibitors.
Table 1: IC50 Values of PTC-209 in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| HEK293T | Human Embryonic Kidney | 0.5 | [22] |
| C33A | Cervical Cancer | 12.4 ± 3.0 | [23] |
| HeLa | Cervical Cancer | 4.3 ± 1.8 | [23] |
| SiHa | Cervical Cancer | 21.6 ± 4.2 | [23] |
Table 2: IC50 Value of PRT4165
| Assay Type | Target | IC50 (µM) | Reference |
| In vitro self-ubiquitination | Bmi1/Ring1A | 3.9 | [7][8] |
V. Experimental Protocols
General Protocol for Assessing Cytotoxicity using MTT Assay
This protocol provides a general framework for determining the cytotoxicity of a PRC1 inhibitor in primary cells.
Materials:
-
Primary cells
-
Complete cell culture medium
-
PRC1 inhibitor stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[13][24]
-
Compound Treatment: Prepare serial dilutions of the PRC1 inhibitor in complete culture medium. Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control.[24]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.[11]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[11]
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[24]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Protocol for LDH Release Assay
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[11]
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Treated cell culture supernatants
-
96-well plates
-
Microplate reader
Procedure:
-
Collect Supernatants: After treating the cells with the PRC1 inhibitor for the desired time, carefully collect the culture supernatants.
-
LDH Reaction: Transfer the supernatants to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Measurement: Measure the absorbance at the specified wavelength using a microplate reader.
-
Data Analysis: Determine the amount of LDH release and calculate the percentage of cytotoxicity relative to a positive control (lysed cells).
VI. Visualizations
Caption: Mechanism of PRC1 action and points of inhibition by PTC-209 and PRT4165.
Caption: A generalized workflow for determining the cytotoxicity of a PRC1 inhibitor.
Caption: A decision tree for troubleshooting unexpected cytotoxicity with PRC1 inhibitors.
References
- 1. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRC1 drives Polycomb-mediated gene repression by controlling transcription initiation and burst frequency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of first-in-class small molecule inhibitors of polycomb repressive complex 1 (PRC1) E3 ligase activity - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 4. PRC1 Inhibitors - University of Michigan [available-inventions.umich.edu]
- 5. The BMI1 inhibitor PTC-209 is a potential compound to halt cellular growth in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. selleckchem.com [selleckchem.com]
- 9. A Small Molecule Inhibitor of Polycomb Repressive Complex 1 Inhibits Ubiquitin Signaling at DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A small molecule inhibitor of polycomb repressive complex 1 inhibits ubiquitin signaling at DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prediction of the effect of formulation on the toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 17. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 18. researchgate.net [researchgate.net]
- 19. Polyethylene glycol incorporation to reduce the cytotoxicity associated with cationic cell-penetrating-peptide conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of PRC1 inhibitors employing fragment-based approach and NMR-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of PRC1 Inhibitors Employing Fragment-Based Approach and NMR-Guided Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. selleckchem.com [selleckchem.com]
- 23. ar.iiarjournals.org [ar.iiarjournals.org]
- 24. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
controlling for vehicle effects in PRC1 ligand 1 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for vehicle effects in experiments involving Polycomb Repressive Complex 1 (PRC1) ligands.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it critical in PRC1 ligand experiments?
A1: A vehicle control is a sample that contains everything used to treat the experimental group, except for the PRC1 ligand itself. Typically, this is the solvent (vehicle) used to dissolve the ligand. It is a critical baseline to distinguish the biological effects of the PRC1 ligand from any non-specific effects of the solvent. Without a proper vehicle control, any observed changes could be incorrectly attributed to the ligand when they are, in fact, artifacts of the vehicle.
Q2: What are the most common vehicles for small molecule PRC1 inhibitors?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most widely used solvent for dissolving small molecule PRC1 inhibitors for in vitro experiments.[1][2][3] Some studies have also reported using a combination of solvents, such as DMSO with PEG400.[1] The choice of vehicle depends on the solubility of the specific PRC1 ligand.
Q3: What are the known effects of DMSO on cells that could interfere with PRC1 experiments?
A3: DMSO is not inert and can have significant biological effects, even at low concentrations. These effects can include:
-
Alterations in Gene Expression: DMSO can cause widespread changes in the transcriptome.
-
Cell Cycle Arrest: It is known to cause a reversible G1 arrest in some cell lines.
-
Induction of Differentiation: In certain cell types, like embryonic carcinoma cells, DMSO can induce differentiation.
-
Cytotoxicity: At higher concentrations, DMSO can be toxic to cells.
These effects can confound the interpretation of PRC1 ligand experiments, as PRC1 itself is a key regulator of gene expression, cell cycle, and differentiation.
Q4: What is the recommended final concentration of DMSO to use in cell-based assays?
A4: The tolerance to DMSO is highly cell-line dependent. A general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v). However, it is crucial to perform a dose-response experiment for your specific cell line to determine the maximum non-toxic concentration that does not induce significant biological changes on its own.
Troubleshooting Guides
Issue 1: High background or unexpected results in the vehicle control group.
-
Possible Cause 1: Vehicle concentration is too high.
-
Troubleshooting Step: Perform a vehicle dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and assay duration.
-
-
Possible Cause 2: Vehicle is degrading or contaminated.
-
Troubleshooting Step: Use fresh, high-purity (e.g., cell culture grade) vehicle for each experiment. Ensure proper storage conditions.
-
-
Possible Cause 3: The vehicle itself is affecting the assay readout.
-
Troubleshooting Step: Review the literature for known interactions between your vehicle and the assay components (e.g., fluorescence quenching, enzyme inhibition). If necessary, consider an alternative vehicle with different chemical properties.
-
Issue 2: Discrepancy between biochemical and cellular IC50 values for a PRC1 ligand.
-
Possible Cause 1: Poor cell permeability of the ligand.
-
Troubleshooting Step: The vehicle may not be sufficient to carry the ligand across the cell membrane effectively. This can lead to a higher apparent IC50 in cellular assays compared to biochemical assays.[4][5] Consider optimizing the vehicle formulation or using permeability-enhancing agents, while carefully controlling for their own effects.
-
-
Possible Cause 2: Vehicle-induced cellular stress.
-
Troubleshooting Step: Even at sub-toxic levels, the vehicle might be inducing a stress response in the cells that alters their sensitivity to the PRC1 ligand. Ensure your vehicle concentration is well below the threshold for inducing stress markers.
-
-
Possible Cause 3: Interaction of the vehicle with cellular components.
-
Troubleshooting Step: The vehicle could be altering the activity of drug efflux pumps or metabolic enzymes, thereby changing the intracellular concentration of the PRC1 ligand. This can be investigated using specific inhibitors of these transport or metabolic pathways.
-
Quantitative Data Summary
Table 1: Recommended Maximum Vehicle Concentrations for Common Cell Lines
| Vehicle | Cell Line | Max Recommended Concentration (v/v) | Notes |
| DMSO | HeLa | ≤ 0.5% | Higher concentrations can impact viability and gene expression. |
| DMSO | U2OS | ≤ 0.5% | Used as a vehicle for the PRC1 inhibitor PRT4165.[1] |
| DMSO | PC3 | ≤ 1.0% | Shown to be non-toxic in some studies with this cell line.[6] |
| DMSO | mESCs | ≤ 1.25% | Found to have no cellular toxicity in a specific reporter line.[6] |
| Ethanol | Various | < 0.5% | Generally more cytotoxic than DMSO. |
Note: These are general guidelines. It is imperative to empirically determine the tolerance of your specific cell line.
Table 2: Example of Vehicle Control in a PRC1 H2A Ubiquitination Assay
| Treatment Group | PRC1 Ligand (e.g., PRT4165) | Vehicle (0.5% DMSO, 0.5% PEG400) | Relative H2A Ubiquitination Level (Normalized to Untreated) |
| Untreated Control | - | - | 1.00 |
| Vehicle Control | - | + | 0.98 |
| Ligand-Treated | + | + | 0.35 |
This is a hypothetical data representation based on published findings showing that specific PRC1 inhibitors reduce H2A ubiquitination, and that appropriate vehicle controls show minimal effect.[1][7]
Experimental Protocols
Protocol: Determining the Maximum Non-Toxic Vehicle Concentration
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Vehicle Dilution Series: Prepare a serial dilution of your vehicle (e.g., DMSO) in complete culture medium. A recommended range to test is from 0.05% to 2.0% (v/v). Also, prepare a "no-vehicle" control (medium only).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different vehicle concentrations.
-
Incubation: Incubate the plate for the same duration as your planned PRC1 ligand experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT, MTS, or a resazurin-based assay) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each vehicle concentration relative to the "no-vehicle" control. The highest concentration that does not cause a significant decrease in cell viability is considered the maximum non-toxic concentration for your experimental conditions.
Visualizations
Caption: PRC1 signaling interactions with Wnt and FAK pathways.
Caption: Experimental workflow for vehicle effect control.
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. PRT4165 | E1/E2/E3 Enzyme | BMI-1 | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Combined Cellular and Biochemical Profiling to Identify Predictive Drug Response Biomarkers for Kinase Inhibitors Approved for Clinical Use between 2013 and 2017 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reprogramming CBX8-PRC1 function with a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting variability in results with different batches of PRC1 ligand 1
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing PRC1 Ligand 1. Our aim is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound between different newly purchased batches. What could be the cause?
A1: Batch-to-batch variability is a common issue that can arise from several factors during the synthesis and purification of a chemical ligand.[1][2][3] Key contributors to this variability include:
-
Purity Differences: Even minor variations in the purity of the ligand can significantly impact its effective concentration and, consequently, its biological activity.
-
Presence of Isomers or Enantiomers: The manufacturing process may yield different ratios of stereoisomers, which can have vastly different biological activities.
-
Residual Solvents or Contaminants: Trace amounts of different solvents or contaminants from the synthesis process can interfere with the assay.[4]
-
Polymorphism: The ligand may exist in different crystalline forms (polymorphs) with varying solubility and bioavailability.[1]
To mitigate this, we strongly recommend performing a comprehensive quality control check on each new batch of this compound before its use in critical experiments.
Q2: How should I properly store and handle this compound to ensure its stability and activity?
A2: Proper storage and handling are crucial for maintaining the integrity of this compound.[5][6][7] Here are our recommendations:
-
Lyophilized Powder:
-
Stock Solutions:
-
Working Solutions:
-
Prepare fresh working solutions from the stock for each experiment.
-
Avoid storing diluted solutions for extended periods.
-
Q3: My experimental results are inconsistent, with high variability between replicates. What are the likely causes?
A3: High variability between replicates in cell-based assays can stem from several sources unrelated to the ligand itself.[9] Common culprits include:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension before plating and use calibrated pipettes for accurate cell numbers in each well.[9]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the ligand or other reagents can lead to significant variations.[9][10] Preparing a master mix for replicate wells can help minimize this.[9]
-
"Edge Effect" in Multi-well Plates: The outer wells of a microplate are more susceptible to evaporation, which can alter concentrations. It is advisable to fill these wells with a sterile medium and use the inner wells for your experiment.[9]
-
Cell Health and Passage Number: Use cells that are healthy, within a consistent passage number range, and free from contamination.[9][11][12]
-
Inconsistent Incubation Conditions: Maintain stable temperature, humidity, and CO2 levels in your incubator.[9][11]
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value
If you observe a significant decrease in the potency of this compound, consider the following troubleshooting steps:
| Potential Cause | Suggested Solution |
| Ligand Degradation | Prepare a fresh stock solution from lyophilized powder. Ensure proper storage conditions have been maintained. |
| Incorrect Ligand Concentration | Verify the calculations for your serial dilutions. Use calibrated pipettes. |
| Cell Line Resistance | Ensure you are using the correct cell line and that it has not developed resistance over multiple passages. |
| Suboptimal Assay Conditions | Optimize assay parameters such as cell seeding density, incubation time, and reagent concentrations. |
| Reagent Quality | Check the quality and expiration dates of all assay reagents, including cell culture media and serum. |
Issue 2: High Background Signal in the Assay
A high background signal can mask the true effect of the ligand. Here’s how to address it:
| Potential Cause | Suggested Solution |
| Nonspecific Binding | Optimize blocking conditions in your assay.[13] |
| Cell Culture Contamination | Routinely check your cell cultures for microbial contamination.[9] |
| Assay Plate Interference | For luminescence or fluorescence-based assays, use plates designed for these applications to minimize background signal.[9] |
| Reagent Autofluorescence/Luminescence | Test each reagent individually for its contribution to the background signal. |
Experimental Protocols
Protocol 1: Quality Control of a New Batch of this compound
This protocol outlines a method to compare the activity of a new batch of this compound against a previously validated reference batch.
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of both the new batch and the reference batch of this compound in DMSO.
-
-
Cell Seeding:
-
Seed a suitable cell line (e.g., a cell line where PRC1 is known to be active) in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Ligand Treatment:
-
Prepare serial dilutions of both the new and reference batches of this compound in the cell culture medium.
-
Include a vehicle control (DMSO) and untreated control wells.
-
Treat the cells with the different concentrations of the ligands.
-
-
Incubation:
-
Incubate the plate for a duration determined by the specific assay (e.g., 48-72 hours for a cell viability assay).
-
-
Assay Readout:
-
Perform a cell viability assay (e.g., using a resazurin-based reagent) or a functional assay that measures a downstream target of PRC1.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curves for both batches and calculate the IC50 values.
-
The IC50 of the new batch should be within an acceptable range (e.g., ± 2-fold) of the reference batch.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol can be used to verify that this compound is engaging with its target, PRC1, within the cell.
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat the cells with this compound at a concentration around its IC50 value and a vehicle control for a specified time.
-
-
Harvesting and Lysis:
-
Harvest the cells and resuspend them in a suitable lysis buffer.
-
Lyse the cells through freeze-thaw cycles.
-
-
Heat Challenge:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Cool the samples at room temperature for 3 minutes.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Analysis:
-
Analyze the amount of soluble PRC1 in the supernatant by Western blotting or another suitable protein detection method.
-
-
Data Analysis:
-
Plot the amount of soluble PRC1 as a function of temperature for both the ligand-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the ligand-treated sample indicates target engagement.
-
Visualizations
Caption: Simplified PRC1 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting variability in experimental results.
References
- 1. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. novoprolabs.com [novoprolabs.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. lifetein.com [lifetein.com]
- 8. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 9. benchchem.com [benchchem.com]
- 10. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 11. adl.usm.my [adl.usm.my]
- 12. 세포 배양 문제 해결 [sigmaaldrich.com]
- 13. swordbio.com [swordbio.com]
Technical Support Center: Optimizing Incubation Time for Maximal PRC1 Ligand 1 Effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time for PRC1 Ligand 1, a novel inhibitor of the Polycomb Repressive Complex 1 (PRC1).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Issue | Potential Cause | Suggested Solution |
| Low or No Ligand Effect Observed | Insufficient Incubation Time: The ligand may not have had enough time to engage with PRC1 and elicit a downstream response. | Time-Course Experiment: Perform a time-course experiment to identify the optimal incubation period. Analyze downstream markers at multiple time points (e.g., 2, 4, 8, 12, 24, and 48 hours). |
| Suboptimal Ligand Concentration: The concentration of this compound may be too low to achieve a significant effect. | Dose-Response Curve: Generate a dose-response curve to determine the optimal concentration of the ligand for your specific cell line and assay. | |
| Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance to PRC1 inhibition. | Alternative Cell Lines: Test the ligand on a panel of different cell lines, including those known to be sensitive to PRC1 inhibition. | |
| Inactive Ligand: The ligand may have degraded due to improper storage or handling. | Verify Ligand Integrity: Use a fresh stock of the ligand and follow the manufacturer's storage recommendations. Confirm activity with a positive control if available. | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | Standardize Seeding Protocol: Ensure a homogenous cell suspension and use a consistent seeding density for all wells. |
| Edge Effects in Multi-Well Plates: Evaporation in the outer wells of a plate can concentrate reagents and affect cell growth. | Plate Seeding Strategy: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier. | |
| Inconsistent Incubation Times: Variations in the timing of ligand addition or assay termination can introduce variability. | Precise Timing: Use a multichannel pipette for simultaneous addition of reagents and carefully time the incubation period for all plates. | |
| Observed Cytotoxicity at Effective Concentrations | Prolonged Incubation: Long exposure to the ligand, even at an effective concentration, may induce cellular stress and toxicity. | Optimize Incubation Time: Based on your time-course experiment, select the shortest incubation time that produces the maximal desired effect with minimal cytotoxicity. |
| Off-Target Effects: At higher concentrations or longer incubation times, the ligand may have off-target effects leading to toxicity. | Concentration and Time Optimization: Re-evaluate the dose-response curve in conjunction with the time-course data to find a therapeutic window that maximizes the on-target effect while minimizing toxicity. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that directly binds to the RING1B subunit of the PRC1 complex. This binding event allosterically inhibits the E3 ubiquitin ligase activity of the RING1B/BMI1 heterodimer, leading to a reduction in the monoubiquitination of histone H2A at lysine (B10760008) 119 (H2AK119ub).[1][2]
Q2: What are the expected downstream effects of PRC1 inhibition by Ligand 1?
A2: Inhibition of PRC1's E3 ligase activity and the subsequent decrease in H2AK119ub levels can lead to the de-repression of Polycomb target genes.[3] This can result in various cellular outcomes depending on the cell type, including the induction of differentiation, cell cycle arrest, and apoptosis.[2][4]
Q3: Why is optimizing the incubation time for this compound critical?
A3: Optimizing the incubation time is crucial for obtaining reliable and reproducible data. An insufficient incubation period may not allow for the complete inhibition of PRC1 and the development of downstream effects, leading to false-negative results. Conversely, excessively long incubation times can lead to secondary effects, off-target activities, or cytotoxicity, which can confound the interpretation of the results.
Q4: How do I design a time-course experiment to find the optimal incubation time?
A4: To determine the optimal incubation time, you should treat your cells with a fixed, effective concentration of this compound and measure the desired endpoint at several time points. A typical range of time points could be 0, 2, 4, 8, 12, 24, and 48 hours. The optimal time will be the point at which the desired biological effect is maximal with minimal cytotoxicity.
Q5: What are some reliable methods to measure the downstream effects of this compound treatment over time?
A5: To assess the time-dependent effects of this compound, you can use several methods:
-
Western Blotting: To measure the levels of H2AK119ub and total H2A as a direct readout of PRC1 inhibition.
-
Quantitative RT-PCR (qRT-PCR): To measure the expression of known PRC1 target genes.
-
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®): To assess the impact on cell growth and determine potential cytotoxicity over time.
-
Flow Cytometry: To analyze cell cycle distribution or markers of apoptosis and differentiation.
Data Presentation
The following table summarizes hypothetical data from a time-course experiment designed to determine the optimal incubation time for this compound in a leukemia cell line (e.g., K562).
Table 1: Time-Course of this compound (10 µM) Effect on K562 Cells
| Incubation Time (Hours) | H2AK119ub Levels (% of Control) | Target Gene X mRNA Fold Change | Cell Viability (% of Control) |
| 0 | 100% | 1.0 | 100% |
| 2 | 85% | 1.5 | 98% |
| 4 | 62% | 2.8 | 95% |
| 8 | 35% | 4.5 | 92% |
| 12 | 20% | 5.8 | 88% |
| 24 | 15% | 6.2 | 75% |
| 48 | 12% | 6.5 | 55% |
Note: This data is illustrative and should be generated empirically for your specific experimental system.
Experimental Protocols
Protocol 1: Time-Course Analysis of H2AK119ub Levels by Western Blot
-
Cell Seeding: Plate K562 cells at a density of 0.5 x 10^6 cells/mL in 6-well plates and incubate for 24 hours.
-
Ligand Treatment: Treat the cells with 10 µM this compound. Prepare a parallel control plate with a vehicle (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
Cell Lysis: At each time point, harvest the cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto a 15% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H2AK119ub (e.g., Cell Signaling Technology, #8240) and a loading control (e.g., Histone H3 or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the H2AK119ub signal to the loading control and express the results as a percentage of the vehicle-treated control at the 0-hour time point.
Protocol 2: Cell Viability Assessment Using MTT Assay
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of media and incubate for 24 hours.
-
Ligand Treatment: Add 100 µL of media containing this compound at 2x the final concentration (e.g., 20 µM for a 10 µM final concentration). Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
MTT Addition: At the end of each incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media-only wells) and express the results as a percentage of the vehicle-treated control at each time point.
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for optimizing incubation time.
References
- 1. Development of PRC1 inhibitors employing fragment-based approach and NMR-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of first-in-class small molecule inhibitors of polycomb repressive complex 1 (PRC1) E3 ligase activity - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 4. Development of PRC1 Inhibitors Employing Fragment-Based Approach and NMR-Guided Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Binding of PRC1 Ligands
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target binding of PRC1 Ligand 1 in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is PRC1 and why is it a target in drug development?
Polycomb Repressive Complex 1 (PRC1) is a crucial epigenetic regulator involved in maintaining the repressed state of genes, thereby controlling cellular processes like differentiation and proliferation.[1][2] PRC1's primary biochemical activity is the monoubiquitination of histone H2A at lysine (B10760008) 119 (H2Aub), a mark generally associated with transcriptional repression.[1] Dysregulation of PRC1 activity is implicated in various cancers, making it an attractive target for therapeutic intervention.[2][3][4] Small molecule inhibitors targeting the E3 ligase activity of PRC1 are being developed to induce differentiation in cancer cells, particularly in leukemias.[1][2][5]
Q2: My this compound shows potent inhibition in my primary biochemical assay. How can I be sure this is a true on-target effect?
Observing activity in a primary screen is an excellent first step, but it is critical to validate this "hit" to rule out common artifacts and off-target effects. A multi-faceted approach involving orthogonal assays and biophysical methods is recommended. This will help confirm that the observed activity is due to direct binding to PRC1 and not a result of assay interference or binding to other cellular components.
Q3: What are common causes of false positives in biochemical assays for PRC1 inhibitors?
False positives in biochemical assays can arise from several factors unrelated to the specific inhibition of PRC1. These include:
-
Compound Autofluorescence: The ligand itself may fluoresce at the assay's excitation and emission wavelengths, leading to an artificially high signal.
-
Fluorescence Quenching: The ligand may absorb the light emitted by the assay's fluorophore, resulting in a false-negative or reduced signal.
-
Compound Aggregation: At higher concentrations, small molecules can form colloidal aggregates that non-specifically inhibit enzymes, leading to a false-positive inhibitory signal.
-
Chemical Reactivity: The ligand may react with assay components, such as the enzyme or substrate, leading to non-specific inhibition.
Q4: What is an orthogonal assay and why is it important for validating my this compound?
An orthogonal assay is an independent experiment that measures the same biological endpoint as the primary assay but uses a different technology or principle. Utilizing orthogonal assays is crucial for confirming that the observed effect of this compound is genuine and not an artifact of the primary assay format. For example, if your primary screen is a fluorescence-based enzymatic assay, an orthogonal assay could be a label-free method like Surface Plasmon Resonance (SPR) to confirm direct binding.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent IC50 values for this compound across different assay formats.
Possible Cause 1: Assay-specific artifacts.
-
Troubleshooting Step: Perform control experiments to test for compound autofluorescence, fluorescence quenching, or aggregation.
-
Autofluorescence Check: Measure the fluorescence of the ligand alone at the assay's excitation and emission wavelengths.
-
Aggregation Check: Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant loss of potency in the presence of detergent suggests aggregation-based inhibition.
-
Possible Cause 2: Different PRC1 complex compositions.
-
Troubleshooting Step: PRC1 exists in various forms (e.g., canonical and non-canonical) with different subunits.[6] The binding affinity of your ligand may vary between these complexes. Ensure you are using the same PRC1 complex composition across all assays. If you are using different complexes, the variation in IC50 may reflect the selectivity of your ligand.
Issue 2: this compound shows activity in the biochemical assay but has no effect in cell-based assays.
Possible Cause 1: Poor cell permeability.
-
Troubleshooting Step: Assess the cell permeability of your ligand using standard methods like the Parallel Artificial Membrane Permeability Assay (PAMPA).
Possible Cause 2: Cellular efflux.
-
Troubleshooting Step: Use efflux pump inhibitors (e.g., verapamil) in your cell-based assay to determine if your ligand is being actively transported out of the cells.
Possible Cause 3: Ligand metabolism.
-
Troubleshooting Step: Perform metabolite identification studies to determine if your ligand is being rapidly metabolized into an inactive form within the cells.
Issue 3: Unexpected cellular phenotypes are observed that may not be related to PRC1 inhibition.
Possible Cause: Off-target effects.
-
Troubleshooting Step 1: Target engagement assays. Confirm that this compound is engaging with PRC1 in cells. This can be done using techniques like the Cellular Thermal Shift Assay (CETSA).
-
Troubleshooting Step 2: Selectivity profiling. Profile your ligand against a panel of other relevant enzymes, such as other E3 ligases, kinases, or epigenetic targets. For example, the PRC1 inhibitor RB-3 was profiled against a broad panel of 291 protein kinases and other epigenetic enzymes to confirm its selectivity.[1]
-
Troubleshooting Step 3: Use a negative control. Synthesize or obtain a structurally similar but inactive analog of your ligand. This "negative control" compound can help differentiate between on-target and off-target effects.[1]
Quantitative Data Summary
The following table summarizes the inhibitory activities of known PRC1 inhibitors, which can serve as a reference for your own studies.
| Compound | Target Complex | Assay Type | IC50 (µM) | Binding Affinity (KD) (µM) | Reference |
| RB-2 | RING1B-BMI1f | H2A Ubiquitination | ~12 | - | [1] |
| RB-3 | RING1B-BMI1f | H2A Ubiquitination | - | 1.8 ± 0.2 (ITC) | [1] |
| 1j | RING1B-BMI1 | H2A Ubiquitination | ~20 | - | [3] |
| 5e | RING1B-BMI1 | H2A Ubiquitination | ~7 | - | [3] |
Experimental Protocols
Protocol 1: In Vitro H2A Ubiquitination Assay
This protocol is used to measure the enzymatic activity of the PRC1 complex and assess the inhibitory potential of this compound.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5a)
-
Recombinant PRC1 complex (e.g., RING1B-BMI1)
-
Recombinant HeLa nucleosomes
-
Flag-tagged ubiquitin
-
ATP
-
Assay buffer (50 mM HEPES pH 7.2, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT, 1 µM ZnCl2)
-
This compound
-
SDS-PAGE gels
-
Antibodies: anti-H2AK119ub, anti-H3
Procedure:
-
Prepare a reaction mixture containing E1, E2, E3 (PRC1), and ATP in the assay buffer.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 30 minutes at room temperature.
-
Initiate the ubiquitination reaction by adding flag-ubiquitin and HeLa nucleosomes.
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction by adding 4x SDS gel loading dye.
-
Separate the proteins by SDS-PAGE.
-
Perform a Western blot using antibodies against H2AK119ub to detect the product and H3 as a loading control.
-
Quantify the band intensities to determine the IC50 of this compound.
Protocol 2: Isothermal Titration Calorimetry (ITC)
ITC is a label-free biophysical technique used to measure the binding affinity (KD), stoichiometry (n), and thermodynamics (ΔH, ΔS) of the interaction between this compound and the PRC1 complex.
Materials:
-
Purified PRC1 complex
-
This compound
-
ITC buffer (e.g., 50 mM sodium phosphate (B84403) pH 6.8, 100 mM NaCl, 1 µM ZnCl2, 1 mM TCEP)
-
Isothermal titration calorimeter
Procedure:
-
Dialyze the purified PRC1 complex against the ITC buffer.
-
Dissolve this compound in the same ITC buffer.
-
Degas both the protein and ligand solutions.
-
Load the PRC1 complex into the sample cell of the calorimeter.
-
Load this compound into the injection syringe.
-
Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.
-
Analyze the resulting data to determine the binding affinity (KD) and other thermodynamic parameters.
Visualizations
PRC1 Signaling Pathway
Caption: Simplified PRC1 signaling pathway.
Experimental Workflow for Validating a PRC1 Inhibitor
Caption: Workflow for validating a PRC1 inhibitor.
Troubleshooting Logic for Off-Target Effects
Caption: Troubleshooting logic for off-target effects.
References
- 1. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of first-in-class small molecule inhibitors of polycomb repressive complex 1 (PRC1) E3 ligase activity - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 3. Development of PRC1 inhibitors employing fragment-based approach and NMR-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of PRC1 Inhibitors Employing Fragment-Based Approach and NMR-Guided Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PRC1 Inhibitors - University of Michigan [available-inventions.umich.edu]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Western Blot Analysis of H2AK119ub1 Following PRC1 Ligand Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers performing Western blot analysis of mono-ubiquitinated histone H2A at lysine (B10760008) 119 (H2AK119ub1) after treatment with a Polycomb Repressive Complex 1 (PRC1) ligand.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of treating cells with a PRC1 ligand on H2AK119ub1 levels?
A1: PRC1 contains the E3 ubiquitin ligase responsible for mono-ubiquitinating histone H2A at lysine 119.[1][2][3] Therefore, treatment with a PRC1 ligand, which typically inhibits the catalytic activity or promotes the degradation of PRC1 components, is expected to decrease the levels of H2AK119ub1.[1][4] This reduction can be observed in a dose- and time-dependent manner.[1][5]
Q2: How can I confirm that my PRC1 ligand is active?
A2: Besides observing a decrease in H2AK119ub1, you can also perform a Western blot for the direct targets of the ligand. For instance, if the ligand is a degrader of BMI1 and RING1B, you should observe a decrease in the protein levels of these PRC1 components.[1][5]
Q3: What are the appropriate controls for this experiment?
A3: It is crucial to include the following controls:
-
Vehicle Control: Cells treated with the same solvent used to dissolve the PRC1 ligand (e.g., DMSO) to control for any effects of the solvent.
-
Positive Control Lysate: A lysate from a cell line known to have high levels of H2AK119ub1 to ensure the antibody and detection system are working correctly.
-
Loading Controls: A loading control is essential for quantitative analysis. For whole-cell lysates, common loading controls include GAPDH and beta-actin. For nuclear extracts or histone preparations, total histone H2A or H3, or Lamin B can be used.[6]
Q4: Should I use a whole-cell lysate or a histone extraction protocol?
A4: While it is possible to detect histone modifications from whole-cell lysates, a histone extraction protocol is highly recommended.[7] This enriches for histones and removes other cellular proteins that might interfere with the Western blot, leading to a cleaner and more specific signal.
Troubleshooting Guide
Problem 1: Weak or No H2AK119ub1 Signal in Both Control and Treated Samples
| Possible Cause | Recommended Solution |
| Inefficient Protein Extraction | Use a histone extraction protocol to enrich for your target protein. Ensure the lysis buffer contains protease inhibitors to prevent protein degradation.[8] |
| Low Antibody Concentration | The concentration of the primary antibody may be too low. Perform a titration to determine the optimal concentration. Consult the antibody datasheet for recommended starting dilutions.[9][10] |
| Poor Antibody Quality | The primary antibody may not be specific or sensitive enough. Use an antibody that has been validated for Western blotting of H2AK119ub1.[11][12] |
| Inefficient Transfer | Histones are small proteins and may pass through the membrane. Use a membrane with a smaller pore size (e.g., 0.2 µm). Optimize transfer time and voltage. Confirm successful transfer with Ponceau S staining. |
| Inactive Secondary Antibody or Substrate | Ensure the secondary antibody is compatible with the primary antibody's host species. Use fresh substrate and ensure it has been stored correctly. |
Problem 2: No Decrease in H2AK119ub1 Signal After PRC1 Ligand Treatment
| Possible Cause | Recommended Solution |
| Inactive PRC1 Ligand | Confirm the bioactivity of your PRC1 ligand. If possible, test its effect on a known sensitive cell line or assess the degradation/inhibition of its direct target (e.g., RING1B).[1] |
| Insufficient Treatment Time or Concentration | The treatment duration or concentration of the ligand may not be sufficient to induce a detectable decrease in H2AK119ub1. Perform a time-course and dose-response experiment.[1][5] |
| High H2AK119ub1 Turnover | The turnover of H2AK119ub1 may be very rapid in your cell line. Consider shorter treatment times to capture the initial decrease. |
| Issues with Western Blot Quantification | Ensure you are in the linear range of detection for your imaging system. Use a reliable loading control for normalization.[13][14] |
Problem 3: High Background on the Western Blot
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature). Consider switching the blocking agent (e.g., from non-fat milk to BSA, or vice versa), as some antibodies perform better with a specific blocking agent. |
| High Primary Antibody Concentration | An excessively high concentration of the primary antibody can lead to non-specific binding. Reduce the antibody concentration and/or shorten the incubation time. |
| Inadequate Washing | Increase the number and duration of washes after primary and secondary antibody incubations. Use a wash buffer containing a detergent like Tween-20. |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer and antibody dilution buffers. |
Problem 4: Non-Specific Bands are Observed
| Possible Cause | Recommended Solution |
| Antibody Cross-Reactivity | The primary antibody may be cross-reacting with other proteins. Ensure you are using a highly specific monoclonal antibody for H2AK119ub1.[10][11] Check the antibody datasheet for information on cross-reactivity. |
| Protein Degradation | The presence of smaller, non-specific bands could be due to the degradation of H2AK119ub1. Always use fresh samples and include protease inhibitors in your lysis buffer.[8] |
| Sample Overloading | Loading too much protein can lead to the appearance of non-specific bands. Reduce the amount of protein loaded per lane. |
Quantitative Data Summary
The following tables provide a summary of expected quantitative changes in H2AK119ub1 levels following treatment with a PRC1 ligand, based on publicly available data.
Table 1: Dose-Dependent Effect of a PRC1 Degrader (MS147) on Protein Levels in K562 Cells after 24 hours.
| Treatment | BMI1 Level (% of Control) | RING1B Level (% of Control) | H2AK119ub1 Level (% of Control) |
| DMSO (Control) | 100% | 100% | 100% |
| MS147 (Low Conc.) | Reduced | Reduced | Reduced |
| MS147 (High Conc.) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Note: This table is a representation of expected trends. Actual values can be found in the cited literature.[1][5] |
Table 2: Time-Course of H2AK119ub1 Reduction by a PRC1 Degrader (MS147) in K562 Cells.
| Treatment Time | H2AK119ub1 Level (% of Control) |
| 0 hours | 100% |
| 4 hours | Reduced |
| 8 hours | Further Reduced |
| 24 hours | Significantly Reduced |
| Note: This table is a representation of expected trends. Actual values can be found in the cited literature.[1][5] |
Experimental Protocols
Protocol 1: Histone Extraction
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in 0.2 M H₂SO₄ and incubate overnight at 4°C with rotation.
-
Centrifuge to pellet the debris and transfer the supernatant containing histones to a new tube.
-
Precipitate the histones by adding trichloroacetic acid (TCA) and incubate on ice.
-
Centrifuge to pellet the histones, wash with ice-cold acetone, and air dry the pellet.
-
Resuspend the histone pellet in water.
-
Determine the protein concentration using a BCA or Bradford assay.
Protocol 2: Western Blot for H2AK119ub1
-
Sample Preparation: Mix 15-30 µg of histone extract with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Load samples onto a 15% SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins to a 0.2 µm PVDF membrane. Confirm transfer with Ponceau S staining.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H2AK119ub1 (e.g., Cell Signaling Technology #8240, Thermo Fisher Scientific #720148) diluted in blocking buffer overnight at 4°C.[9][10][11] Recommended dilutions typically range from 1:1000 to 1:2000.[10]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities using image analysis software and normalize the H2AK119ub1 signal to a loading control (e.g., total Histone H2A or H3).
Visualizations
Caption: PRC1 signaling pathway and the effect of a PRC1 ligand.
Caption: Experimental workflow for H2AK119ub1 Western blotting.
Caption: Troubleshooting decision tree for H2AK119ub1 Western blot.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Histone H2AK119 Mono-Ubiquitination Is Essential for Polycomb-Mediated Transcriptional Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone H2AK119 Mono-Ubiquitination Is Essential for Polycomb-Mediated Transcriptional Repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Histone Modification [labome.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. H2AK119ub Polyclonal Antibody (720148) [thermofisher.com]
- 10. Ubiquityl-Histone H2A (Lys119) (D27C4) Rabbit Monoclonal Antibody (#8240) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 11. Ubiquityl-Histone H2A (Lys119) (D27C4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Anti-H2AK119ub Antibodies | Invitrogen [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. A systematic approach to quantitative Western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Delivery of PRC1 Ligand 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PRC1 Ligand 1 in vivo. The following information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PRC1 and its inhibitors like this compound?
A1: Polycomb Repressive Complex 1 (PRC1) is a crucial epigenetic regulator that mediates gene silencing.[1] Its primary biochemical activity is the monoubiquitination of histone H2A on lysine (B10760008) 119 (H2AK119ub1).[2][3] This modification is generally associated with transcriptional repression.[1] PRC1 exists in various forms, but its catalytic core consists of a heterodimer of RING1A or RING1B with one of six PCGF proteins.[1][4] this compound is a small molecule inhibitor designed to directly bind to the RING1A/B proteins, blocking the E3 ligase activity of the PRC1 complex. This prevents H2A ubiquitination, disrupts the association of PRC1 with chromatin, and ultimately leads to the de-repression of target genes.[1]
Q2: What are the main challenges in delivering this compound for in vivo studies?
A2: Like many small molecule inhibitors developed through fragment-based discovery, this compound is inherently hydrophobic. This poor aqueous solubility is the primary challenge for in vivo delivery, leading to difficulties in preparing stable and homogenous formulations for administration.[4][5] Consequent issues include potential precipitation of the compound upon injection, which can cause inaccurate dosing, low or inconsistent bioavailability, and potential local toxicity at the injection site.[5][6]
Q3: What key factors should I consider before starting an in vivo experiment with this compound?
A3: Before beginning in vivo studies, it is critical to:
-
Establish a stable formulation: The ligand must be fully dissolved in a non-toxic vehicle at the desired concentration.
-
Determine the route of administration: The choice between intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral (PO) administration depends on the compound's properties and the experimental goal.[7]
-
Perform a dose-finding study: A Maximum Tolerated Dose (MTD) study is essential to identify a dose that is both effective and well-tolerated by the animals.[8]
-
Characterize pharmacokinetics (PK) and pharmacodynamics (PD): Understanding the absorption, distribution, metabolism, and excretion (ADME) of the ligand, as well as its effect on the target (e.g., reduction of H2AK119ub1 in tumors), is crucial for designing an effective dosing schedule.[9][10]
Troubleshooting Guides
Problem Area 1: Formulation and Solubility
Q: My formulation of this compound appears cloudy or precipitates out of solution. What are the potential causes and solutions?
A: This is a common issue stemming from the hydrophobic nature of the ligand. Precipitation leads to inaccurate dosing and reduced bioavailability.
Troubleshooting Steps:
-
Review Solubility Data: Confirm the solubility of this compound in your chosen vehicle. If this data is unavailable, perform empirical tests with small aliquots.
-
Optimize Formulation: Use co-solvents and surfactants to improve solubility. Hydrophobic compounds often require a multi-component vehicle system.[6][11] Refer to the table below for common strategies.
-
Check pH and Temperature: Ensure the pH and temperature of your formulation are within a range that favors solubility.
-
Sonication and Heating: Gentle heating and sonication can help dissolve the compound, but be cautious of potential degradation. Always check the final solution for clarity before administration.
Data Presentation: Formulation Strategies
| Strategy | Components | Example Vehicle Composition | Best For | Considerations |
| Co-Solvent Mixture [5] | DMSO, PEG300/400, Ethanol | 10% DMSO + 40% PEG300 + 50% Saline | IP, IV, SC | DMSO can be toxic at high concentrations. Ensure final DMSO volume is low (<10%). |
| Surfactant/Emulsifier [12] | Tween 80, Kolliphor® EL | 0.5% Methylcellulose + 0.2% Tween 80 in water | PO | Forms a suspension. Requires consistent mixing before each dose. |
| Cyclodextrin Complexation | HP-β-CD, SBE-β-CD | 10-40% HP-β-CD in Saline | IV, IP | Can significantly improve solubility of hydrophobic molecules by forming inclusion complexes. |
| Lipid-Based Systems [13] | Oils (Sesame, Corn), Lipids | Compound in sesame oil | SC | Provides slow, sustained release. Not suitable for IV administration. |
Problem Area 2: Inconsistent Results and Bioavailability
Q: I am observing high variability in tumor growth inhibition or target engagement between animals in the same treatment group. What could be the cause?
A: High variability often points to inconsistent bioavailability of the ligand.
Troubleshooting Steps:
-
Re-evaluate Formulation Stability: Ensure your formulation is stable throughout the duration of the experiment and does not precipitate over time or upon dilution in physiological fluids.
-
Standardize Administration Technique: For IP injections, ensure consistent placement to avoid injection into the gut or other organs. For IV injections, confirm successful delivery into the vein. For oral gavage, prevent reflux.
-
Check Dosing Volume and Frequency: Inconsistent results can arise from a dosing schedule that doesn't maintain therapeutic levels of the drug. A pilot PK study can inform the optimal dose and frequency.[7]
-
Animal Health: Ensure all animals are healthy and of a consistent age and weight, as underlying health issues can affect drug metabolism.
Problem Area 3: Animal Toxicity and Adverse Events
Q: My mice are losing weight and showing signs of distress after treatment. How can I determine if this is due to the PRC1 ligand or the vehicle?
A: It is crucial to distinguish between compound-related toxicity and vehicle-related toxicity.
Troubleshooting Steps:
-
Include a Vehicle-Only Control Group: Always include a cohort that receives only the vehicle to assess its tolerability.[12]
-
Perform a Dose-Response Study: If toxicity is observed, reduce the dose. An MTD study will help define the therapeutic window.[8]
-
Monitor Animal Welfare Closely: Track body weight, food/water intake, and clinical signs of distress daily.[12]
-
Consider an Alternative Vehicle: Some vehicles, especially those with high percentages of DMSO or ethanol, can cause irritation or systemic toxicity.[5] If the vehicle control group shows adverse effects, a different formulation is necessary.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Simplified PRC1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo efficacy studies of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting workflow for addressing formulation and solubility issues.
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Vehicle for In Vivo Administration
This protocol describes the preparation of a common vehicle for hydrophobic compounds suitable for IP or IV injection.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile-filtered
-
PEG300 (Polyethylene glycol 300), sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile, conical microcentrifuge tubes
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve a concentrated stock (e.g., for a final formulation of 10% DMSO).
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may be used if necessary.
-
Add the required volume of PEG300 to the DMSO/ligand solution (e.g., for a final formulation of 40% PEG300). Vortex until the solution is homogeneous.
-
Slowly add the sterile saline to the mixture while vortexing to prevent the compound from precipitating out of solution.
-
Visually inspect the final formulation. It must be a clear, particle-free solution before administration.
-
Prepare fresh daily. Do not store the final diluted formulation for extended periods unless stability has been confirmed.
Protocol 2: General In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a typical experiment to evaluate the antitumor efficacy of this compound.[12]
1. Animal Model and Cell Line:
-
Use 6-8 week old immunocompromised mice (e.g., NOD/SCID or NSG).
-
Select a cancer cell line with a known dependency on PRC1 signaling.
2. Tumor Cell Implantation:
-
Culture cells under standard conditions and harvest during the logarithmic growth phase.
-
Resuspend cells in sterile, serum-free medium or PBS at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
-
Begin monitoring tumor growth 3-4 days post-implantation.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Once tumors reach an average size of 50-100 mm³, randomize mice into treatment and control groups (n=8-10 per group).
4. Administration of this compound:
-
Administer the prepared this compound formulation and the vehicle control according to the planned schedule (e.g., once daily) and route (e.g., IP injection).
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
5. Study Endpoint and Tissue Collection:
-
The study endpoint may be a predetermined tumor volume (e.g., 1500-2000 mm³), a specific time point, or evidence of significant morbidity.
-
At the endpoint, euthanize mice and collect tumors.
-
A portion of the tumor can be fixed in formalin for immunohistochemistry (IHC), while the remainder can be snap-frozen for Western blot or PK/PD analysis.
Data Presentation: Quantitative Examples
Table 2: Example Dose Calculation for In Vivo Studies
| Parameter | Value/Assumption | Calculation Step | Result |
| In Vitro IC₅₀ | 50 nM | ||
| Target In Vivo Concentration | 5-10x IC₅₀ | 10 x 50 nM | 500 nM |
| Molecular Weight (MW) | 500 g/mol | ||
| Average Mouse Weight | 25 g | ||
| Volume of Distribution (Vd) | ~70% of body weight | 0.70 x 25 g | 17.5 mL |
| Required Moles | Target Conc. x Vd | 500 nmol/L x 0.0175 L | 8.75 nmol |
| Required Mass | Moles x MW | 8.75 nmol x 500 ng/nmol | 4375 ng |
| Dose (mg/kg) | Required Mass / Mouse Weight | 4.375 µg / 0.025 kg | 0.175 mg/kg |
| Note: This is a theoretical starting point. The optimal dose must be determined empirically. |
Table 3: Representative Pharmacokinetic (PK) Parameters for this compound
| PK Parameter | Route: IV (1 mg/kg) | Route: IP (5 mg/kg) | Route: PO (10 mg/kg) |
| Cₘₐₓ (ng/mL) | 1200 | 850 | 300 |
| Tₘₐₓ (h) | 0.1 | 0.5 | 2.0 |
| AUC₀-t (ng·h/mL) | 1850 | 2500 | 1500 |
| t₁/₂ (h) | 2.5 | 3.0 | 3.2 |
| Bioavailability (F%) | 100% | ~70% | ~20% |
| Disclaimer: These are hypothetical values for illustrative purposes. Actual PK parameters must be determined experimentally. |
References
- 1. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loss of PRC1 activity in different stem cell compartments activates a common transcriptional program with cell type–dependent outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of PRC1 inhibitors employing fragment-based approach and NMR-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. In vivo pharmacology | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 9. Advances in pharmacokinetics and pharmacodynamics of PD-1/PD-L1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic and pharmacodynamic considerations for the next generation protein therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Analysis of PRC1 Inhibitors: A Guide for Researchers
A detailed examination of small molecule inhibitors targeting the Polycomb Repressive Complex 1 (PRC1), focusing on their mechanisms of action, biochemical and cellular activities, and the experimental protocols for their evaluation.
This guide provides a comparative analysis of several key inhibitors of the Polycomb Repressive Complex 1 (PRC1), a crucial epigenetic regulator often dysregulated in cancer. The comparison focuses on inhibitors with distinct mechanisms of action, providing researchers, scientists, and drug development professionals with a comprehensive overview of their performance based on available experimental data. The inhibitors discussed include the RB-series (RB-3, RB-4, and the lead compound RB-231), which directly target the E3 ligase activity of the PRC1 core, PRT4165, another inhibitor of H2A ubiquitination, PTC-209, which reduces the expression of the core PRC1 component BMI1, and UNC3866, an antagonist of the chromodomain "reader" function of PRC1.
Mechanism of Action and Performance of PRC1 Inhibitors
The development of small molecule inhibitors against PRC1 has provided valuable tools to probe its function and offers potential therapeutic avenues. These inhibitors can be broadly categorized based on their mechanism of action: direct inhibition of the RING1B-BMI1 E3 ligase activity, downregulation of PRC1 component expression, and interference with the "reader" domains that recognize histone modifications.
A summary of the quantitative data for these inhibitors is presented in the tables below, followed by detailed experimental protocols for key assays.
Quantitative Data Summary
Table 1: Biochemical Activity of PRC1 Inhibitors
| Inhibitor | Target(s) | Assay Type | Kd (μM) | IC50 (μM) | Reference(s) |
| RB-3 | RING1B-BMI1 | Isothermal Titration Calorimetry (ITC) | 2.8 | - | [1] |
| RING1B-BMI1 | In vitro H2A Ubiquitination | - | 1.6 | [1] | |
| RB-4 | RING1A/RING1B | AlphaScreen | - | Potent | [2] |
| PRT4165 | Bmi1/Ring1A | Cell-free self-ubiquitination | - | 3.9 | [3] |
| UNC3866 | CBX4/CBX7 Chromodomains | - | ~0.1 | - | [2] |
Note: Potency for RB-4 is described as slightly improved over RB-3, but specific IC50 values were not available in the reviewed literature.
Table 2: Cellular Activity of PRC1 Inhibitors
| Inhibitor | Cell Line(s) | Assay Type | Effect | IC50 (μM) | Reference(s) |
| RB-3 | K562, MOLM13, MV4;11 | Western Blot | Reduction of H2Aub | - | [1] |
| RB-231 | Acute leukemia cell lines | Cell Proliferation | Potent anti-proliferative effects | Mid-nanomolar | [2] |
| PTC-209 | HEK293T | BMI-1 expression | Inhibition of BMI-1 | 0.5 | [2] |
| Biliary tract cancer cell lines | Cell Viability | Dose-dependent reduction | 0.04 - 20 | [2] | |
| UNC3866 | PC3 | Cell Proliferation | Inhibition of proliferation | - | [2] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for studying PRC1 inhibitors, the following diagrams are provided.
Detailed Experimental Protocols
In Vitro H2A Ubiquitination Assay
This assay measures the ability of a compound to inhibit the E3 ligase activity of PRC1, specifically the ubiquitination of histone H2A.
Principle: Recombinant PRC1 complex (e.g., RING1B-BMI1), E1 activating enzyme, E2 conjugating enzyme (e.g., UBCH5C), ubiquitin, and a histone H2A substrate (often within a nucleosome context) are incubated together with ATP. The transfer of ubiquitin to H2A is then detected, typically by Western blotting.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the following in ubiquitination buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM ZnCl₂, 0.5 mM DTT):
-
E1 activating enzyme (e.g., 35 nM)
-
E2 conjugating enzyme (e.g., 250 nM)
-
Ubiquitin (e.g., 19 µM)
-
ATP (e.g., 5 mM)
-
Nucleosome substrate (e.g., 350 nM)
-
PRC1 inhibitor at various concentrations.
-
-
Initiation: Add the PRC1 E3 ligase complex (e.g., RING1B-BMI1) to initiate the reaction.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 1.5 hours).[4]
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Detection: Separate the reaction products by SDS-PAGE on a 16% polyacrylamide gel. Transfer the proteins to a nitrocellulose membrane and probe with an antibody specific for ubiquitinated H2A (H2Aub). Visualize the bands using chemiluminescence. The intensity of the H2Aub band is quantified to determine the IC50 of the inhibitor.[4]
AlphaScreen Competition Assay
This high-throughput assay is used to quantify the binding affinity of inhibitors to the PRC1 complex.
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology relies on the interaction of donor and acceptor beads. A biotinylated probe compound that binds to the PRC1 complex is attached to streptavidin-coated donor beads. A His-tagged PRC1 complex binds to nickel-coated acceptor beads. When the donor and acceptor beads are in close proximity due to the protein-probe interaction, a chemiluminescent signal is generated upon excitation. A competitive inhibitor will displace the probe, leading to a decrease in the signal.
Protocol:
-
Reagent Preparation: Prepare solutions of the His-tagged PRC1 complex, biotinylated probe compound, and the test inhibitor in an appropriate assay buffer (e.g., 50 mM Tris pH 7.4, 150 mM NaCl, 0.05% BSA, 0.02% Tween, 1 mM DTT).[5]
-
Plate Setup: In a 384-well microplate, add the His-tagged PRC1 complex and the test inhibitor at various concentrations.[5]
-
Incubation 1: Incubate the plate at room temperature with shaking for 1 hour.[5]
-
Probe Addition: Add the biotinylated probe compound to all wells.
-
Bead Addition: In subdued light, add streptavidin-coated donor beads and nickel-coated acceptor beads to each well.[5]
-
Incubation 2: Seal the plate and incubate for 2.5 hours at room temperature with shaking in the dark.[5]
-
Detection: Read the plate using an AlphaScreen-compatible plate reader. The IC50 value is determined by plotting the signal against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement of a drug in a cellular environment.
Principle: The binding of a ligand (inhibitor) to its target protein can alter the protein's thermal stability. In CETSA, cells are treated with the inhibitor and then heated to various temperatures. The amount of soluble target protein remaining after heat treatment is quantified. A stabilizing inhibitor will result in more soluble protein at higher temperatures compared to the untreated control.
Protocol:
-
Cell Treatment: Treat cultured cells with the PRC1 inhibitor or vehicle control for a specified time (e.g., 2 hours at 37°C).[6]
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 67.5°C in 2.5°C increments) for a short duration (e.g., 3 minutes) in a thermal cycler, followed by cooling to room temperature.[6][7]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[6][8]
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[8]
-
Detection: Collect the supernatant containing the soluble proteins. The amount of the target PRC1 protein (e.g., RING1B or BMI1) is quantified by Western blotting or other protein detection methods like AlphaScreen. A shift in the melting curve in the presence of the inhibitor indicates target engagement.[6][9]
In Vivo Xenograft Model
Xenograft models are used to evaluate the in vivo efficacy and toxicity of PRC1 inhibitors.
Principle: Human cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the PRC1 inhibitor, and tumor growth is monitored over time.
Protocol:
-
Cell Preparation: Culture the desired human cancer cell line and harvest the cells during the exponential growth phase. Resuspend the cells in a suitable medium (e.g., HBSS) at a specific concentration (e.g., 0.5-2 million cells per 200 µL).[10]
-
Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice.[11]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Measure the tumor volume using calipers.
-
Treatment: Once the tumors reach a certain size (e.g., 100 mm³), randomize the mice into treatment and control groups. Administer the PRC1 inhibitor or vehicle control according to a predetermined schedule and route of administration (e.g., intraperitoneal or intravenous injection).[11]
-
Efficacy and Toxicity Assessment: Monitor tumor volume and the body weight of the mice throughout the study. At the end of the study, euthanize the mice, and excise and weigh the tumors. The tumor growth inhibition is calculated to determine the efficacy of the inhibitor.[11][12]
Conclusion
The PRC1 inhibitors discussed in this guide represent a diverse set of tools for studying the role of PRC1 in health and disease. The RB-series of compounds are potent, direct inhibitors of the PRC1 E3 ligase activity, while PRT4165 also targets this enzymatic function. PTC-209 offers an alternative approach by downregulating the expression of the key PRC1 component BMI1. UNC3866 provides a means to investigate the "reader" function of PRC1 by targeting the CBX chromodomains. The choice of inhibitor will depend on the specific research question and the desired mechanism of action to be explored. The provided experimental protocols offer a starting point for the in vitro, cellular, and in vivo characterization of these and other novel PRC1 inhibitors.
References
- 1. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of PRC1 inhibitors employing fragment-based approach and NMR-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Structural basis of the histone ubiquitination read–write mechanism of RYBP–PRC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. colorado.edu [colorado.edu]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
comparing the efficacy of PRC1 ligand 1 with PRC2 inhibitors
A Comparative Guide to the Efficacy of PRC1 RING1-Binding Ligands and PRC2 Inhibitors
In the landscape of epigenetic therapeutics, inhibitors of the Polycomb Repressive Complexes (PRC) 1 and 2 have emerged as promising agents for the treatment of various cancers and other diseases.[1][2] These complexes play a pivotal role in gene silencing and are frequently dysregulated in pathological conditions.[3][4] This guide provides a detailed comparison of the efficacy of a representative PRC1 ligand that binds to the RING1A/B subunit and PRC2 inhibitors, which primarily target the EZH2 or EED subunits. This analysis is supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in their understanding and application of these compounds.
Mechanism of Action: A Tale of Two Complexes
PRC1 and PRC2 are distinct multi-protein complexes that work in concert to mediate gene repression.[5] PRC2 is typically recruited to specific genomic loci first, where its catalytic subunit, EZH2, tri-methylates histone H3 at lysine (B10760008) 27 (H3K27me3).[6][7] This H3K27me3 mark is then recognized by the canonical PRC1 complex, which catalyzes the mono-ubiquitination of histone H2A at lysine 119 (H2AK119ub1), leading to chromatin compaction and stable gene silencing.[8][9]
PRC1 Ligands (RING1-binding): These inhibitors, such as the RB-series of compounds, directly target the catalytic core of the PRC1 complex, which is a heterodimer of RING1A or RING1B with one of six PCGF proteins.[10][11] By binding to the RING1 subunit, these ligands disrupt its E3 ubiquitin ligase activity, thereby preventing the ubiquitination of H2A.[12]
PRC2 Inhibitors: These can be broadly categorized into two main classes:
-
EZH2 Inhibitors: These small molecules are typically competitive inhibitors of the S-adenosyl methionine (SAM) cofactor-binding site of EZH2, the catalytic subunit of PRC2.[13][14] By blocking EZH2 activity, they prevent the methylation of H3K27.[6] Several EZH2 inhibitors, such as Tazemetostat, are in clinical use or trials.[14][15]
-
EED Inhibitors: These compounds allosterically inhibit PRC2 by binding to the EED subunit.[16][17] The EED subunit normally binds to the H3K27me3 mark, an interaction that stimulates the catalytic activity of EZH2. EED inhibitors disrupt this interaction, leading to the destabilization of the PRC2 complex and a reduction in its methyltransferase activity.[17][18]
Below is a diagram illustrating the canonical Polycomb silencing pathway and the points of intervention for PRC1 and PRC2 inhibitors.
Caption: Canonical Polycomb silencing pathway and inhibitor targets.
Comparative Efficacy: A Data-Driven Overview
The efficacy of PRC1 and PRC2 inhibitors can be assessed through various in vitro and in vivo assays. The following tables summarize key quantitative data for representative compounds from each class.
Table 1: In Vitro Potency of PRC1 and PRC2 Inhibitors
| Inhibitor Class | Representative Compound | Target | Assay Type | IC50 / KD | Reference |
| PRC1 Ligand | RB-4 | RING1B-BMI1 | In vitro ubiquitination | ~7 µM (IC50) | [10] |
| PRC2 Inhibitor | Tazemetostat (EPZ-6438) | EZH2 (mutant Y641N) | Enzymatic Assay | 2.5 nM (Ki) | [14][15] |
| PRC2 Inhibitor | GSK126 | EZH2 (mutant Y641N) | Enzymatic Assay | 0.5 nM (Ki) | [14] |
| PRC2 Inhibitor | EED226 | EED | AlphaScreen Binding Assay | 60 nM (IC50) | [18] |
| PRC2 Inhibitor | A-395 | EED | Radioactivity-based Assay | 18 nM (IC50) | [18] |
Note: IC50 and KD values are highly dependent on the specific assay conditions and cell lines used.
Table 2: Cellular Activity of PRC1 and PRC2 Inhibitors
| Inhibitor Class | Representative Compound | Cell Line | Effect | Concentration | Reference |
| PRC1 Ligand | RB-3 | Leukemia cells (TEX) | Inhibition of H2A ubiquitylation | Low-micromolar | [10] |
| PRC1 Ligand | RB-3 | Primary AML samples | Induction of differentiation | Not specified | [11] |
| PRC2 Inhibitor | Tazemetostat | Pfeiffer (DLBCL) | Antiproliferative | < 10 µM (IC50) | [15] |
| PRC2 Inhibitor | GSK126 | Karpas-422 (DLBCL) | Antiproliferative | Not specified | [15] |
| PRC2 Inhibitor | BR-001 (EEDi) | Karpas-422 | Antiproliferative | Not specified | [16] |
| PRC2 Inhibitor | EED226 | G401 cells | Inhibition of H3K27 methylation | Not specified | [18] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are outlines of key experimental protocols used to assess the efficacy of PRC1 and PRC2 inhibitors.
In Vitro Ubiquitination Assay (for PRC1 Inhibitors)
This assay measures the ability of a compound to inhibit the E3 ligase activity of the PRC1 complex.[10]
Workflow:
References
- 1. Polycomb group proteins in cancer: multifaceted functions and strategies for modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Polycomb Repressor Complex 2 in Genomic Instability and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. What are Polycomb repressive complex 2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Molecular mechanisms directing PRC2 recruitment and H3K27 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRC2 - Wikipedia [en.wikipedia.org]
- 9. Structure of the PRC2 complex and application to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of PRC1 inhibitors employing fragment-based approach and NMR-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of first-in-class small molecule inhibitors of polycomb repressive complex 1 (PRC1) E3 ligase activity - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 13. Structure, mechanism, and regulation of polycomb-repressive complex 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. What are EED inhibitors and how do they work? [synapse.patsnap.com]
- 18. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Validation of PRC1 Ligand 1: A Comparative Guide to Genetic Approaches
For researchers, scientists, and drug development professionals, establishing the on-target efficacy of novel therapeutic compounds is a critical step in the validation process. This guide provides a comprehensive comparison of genetic methodologies to validate the on-target effects of PRC1 Ligand 1, a small molecule inhibitor of the Polycomb Repressive Complex 1 (PRC1).
This document outlines the use of siRNA/shRNA-mediated knockdown and CRISPR-Cas9-mediated knockout of PRC1 core components, RING1B and BMI1, as orthogonal approaches to corroborate the phenotypic and molecular effects observed with this compound. Detailed experimental protocols, comparative quantitative data, and illustrative diagrams are provided to guide researchers in designing and interpreting these essential validation studies.
Introduction to PRC1 and its Inhibition
Polycomb Repressive Complex 1 (PRC1) is a key epigenetic regulator that plays a crucial role in maintaining transcriptional repression and cellular identity. The core catalytic activity of canonical PRC1 is mediated by the RING1B/BMI1 heterodimer, which functions as an E3 ubiquitin ligase to monoubiquitinate histone H2A at lysine (B10760008) 119 (H2AK119ub1). This modification is associated with chromatin compaction and gene silencing. Dysregulation of PRC1 activity has been implicated in various cancers, making it an attractive therapeutic target.
This compound is a potent small molecule inhibitor designed to specifically target the E3 ligase activity of the RING1B-BMI1 complex. To rigorously validate that the observed cellular effects of this compound are a direct consequence of inhibiting PRC1, it is imperative to compare its activity with genetic methods that specifically ablate PRC1 components.
Comparison of Pharmacological and Genetic Inhibition of PRC1
The central principle of on-target validation is to ascertain whether the phenotypic consequences of a small molecule inhibitor are recapitulated by the genetic perturbation of its intended target. This guide focuses on two widely used genetic techniques: transient knockdown of gene expression using small interfering RNAs (siRNAs) or stable knockdown using short hairpin RNAs (shRNAs), and complete gene knockout using the CRISPR-Cas9 system.
Key On-Target Effects to Compare:
-
Reduction of Global H2AK119 Ubiquitination: The most direct biochemical readout of PRC1 inhibition.
-
De-repression of PRC1 Target Genes: Transcriptional activation of genes normally silenced by PRC1.
-
Cellular Phenotypes: Effects on cell proliferation, differentiation, and apoptosis.
The following sections provide a detailed comparison of the outcomes of using this compound versus genetic approaches.
Data Presentation: Quantitative Comparison
The following table summarizes the quantitative data comparing the effects of this compound with siRNA/shRNA-mediated knockdown and CRISPR-Cas9-mediated knockout of PRC1 components in various cancer cell lines.
| Parameter | This compound (RB-3) | siRNA/shRNA Knockdown (RING1B/BMI1) | CRISPR-Cas9 Knockout (RING1B) | Cell Line | Reference |
| Global H2AK119ub Levels | Dose-dependent decrease | Significant reduction | Complete loss | K562, HeLa, TEX | [1][2] |
| Cell Proliferation | Inhibition (IC50 ~1.6 µM in TEX cells) | Inhibition | Inhibition | TEX, OSCC cells | [1][3] |
| Cell Cycle Arrest | G1/S or G2/M arrest | G2/M arrest | - | BTC cells, OSCC cells | [3] |
| Induction of Apoptosis | Induction | Induction | - | AML cells | [1] |
| Induction of Differentiation | Increased myeloid markers (CD11b, CD86) | Induction of apoptosis in AML stem cells | Regulates early neural differentiation | TEX, AML, hPSCs | [1][4] |
| Target Gene De-repression | Upregulation of hematopoietic stem cell and LSC-related gene signatures | Upregulation of Hox genes | Upregulation of neuronal genes | TEX, ESCs | [1][5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and adaptation of these validation studies.
siRNA-Mediated Knockdown of RING1B/BMI1 in K562 Cells
This protocol describes the transient knockdown of RING1B and BMI1 in the K562 chronic myeloid leukemia cell line using siRNA.
Materials:
-
K562 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
siRNA targeting RING1B, BMI1, and non-targeting control (e.g., Dharmacon ON-TARGETplus SMARTpool)
-
DharmaFect 1 Transfection Reagent
-
1X siRNA Buffer
-
OPTI-MEM I Reduced Serum Medium
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed 1 x 10^6 K562 cells per well in a 6-well plate in 2 ml of complete RPMI-1640 medium.
-
siRNA Preparation:
-
Resuspend the lyophilized siRNA duplexes in 1X siRNA Buffer to a stock concentration of 20 µM.
-
For each transfection, dilute the 20 µM siRNA stock to a final concentration of 50 nM in OPTI-MEM I.
-
-
Transfection Complex Formation:
-
In a separate tube, dilute 4 µl of DharmaFect 1 transfection reagent in OPTI-MEM I to a final volume of 266 µl.
-
Add the diluted siRNA to the diluted transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the siRNA-transfection reagent complex to the well containing the K562 cells.
-
Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
-
Validation of Knockdown:
-
After the incubation period, harvest the cells.
-
Assess the knockdown efficiency at the mRNA level using RT-qPCR and at the protein level using Western blotting with antibodies specific for RING1B and BMI1.
-
Analyze downstream effects such as H2AK119ub levels by Western blotting.
-
Lentiviral shRNA-Mediated Knockdown of BMI1
This protocol outlines the generation of stable cell lines with reduced BMI1 expression using lentiviral-mediated shRNA delivery.
Materials:
-
HEK293T cells (for lentivirus production)
-
Target cells (e.g., cancer cell line of interest)
-
pLKO.1-shRNA vector targeting BMI1 and a non-targeting control
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Polybrene
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the pLKO.1-shBMI1 vector and the packaging plasmids.
-
Harvest the virus-containing supernatant 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Transduction of Target Cells:
-
Seed target cells in a 6-well plate.
-
The next day, infect the cells with the lentiviral supernatant in the presence of 8 µg/ml Polybrene.
-
Incubate for 24 hours.
-
-
Selection of Stable Cells:
-
Replace the virus-containing medium with fresh medium containing puromycin at a pre-determined optimal concentration.
-
Select for 3-5 days until non-transduced control cells are eliminated.
-
-
Validation of Knockdown:
-
Expand the puromycin-resistant cells and validate BMI1 knockdown by RT-qPCR and Western blotting.
-
CRISPR-Cas9-Mediated Knockout of RING1B
This protocol provides a general workflow for generating RING1B knockout cell lines using the CRISPR-Cas9 system.
Materials:
-
Target cells
-
pX458 plasmid (expressing Cas9 and a guide RNA, with a GFP reporter)
-
Guide RNA (gRNA) sequences targeting an early exon of the RING1B gene
-
Lipofectamine 3000 or other suitable transfection reagent
-
Fluorescence-Activated Cell Sorter (FACS)
-
96-well plates for single-cell cloning
Procedure:
-
gRNA Design and Cloning:
-
Design and clone two independent gRNAs targeting RING1B into the pX458 vector.
-
-
Transfection:
-
Transfect the target cells with the pX458-gRNA plasmid.
-
-
FACS-based Sorting of Transfected Cells:
-
48 hours post-transfection, sort the GFP-positive cells using FACS to enrich for cells that have taken up the plasmid.
-
-
Single-Cell Cloning:
-
Plate the sorted GFP-positive cells into 96-well plates at a density of a single cell per well.
-
-
Expansion and Screening of Clones:
-
Allow single cells to grow into colonies.
-
Screen individual clones for RING1B knockout by Western blotting.
-
-
Genotypic Validation:
-
For knockout-confirmed clones, extract genomic DNA and perform Sanger sequencing of the targeted region to identify the specific insertions or deletions (indels) that lead to the frameshift and premature stop codon.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows for the on-target validation of this compound.
References
- 1. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors targeting Polycomb repressive complex 1 RING domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PRC1 catalytic unit RING1B regulates early neural differentiation of human pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone H2A Mono-Ubiquitination Is a Crucial Step to Mediate PRC1-Dependent Repression of Developmental Genes to Maintain ES Cell Identity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PRC1 Ligand 1 and Other PRC1 Inhibitors
This guide provides a comprehensive comparison of a hypothetical PRC1 Ligand 1 with other known PRC1 inhibitors, focusing on their performance, mechanism of action, and supporting experimental data. It is intended for researchers, scientists, and drug development professionals working on epigenetic therapies.
Introduction to PRC1 and Its Inhibition
Polycomb Repressive Complex 1 (PRC1) is a key epigenetic regulator involved in gene silencing and maintaining cellular identity.[1] Its catalytic activity, primarily the monoubiquitination of histone H2A at lysine (B10760008) 119 (H2AK119ub1), is crucial for its repressive function.[1] Dysregulation of PRC1 activity is implicated in various cancers, making it an attractive therapeutic target.[1] Small molecule inhibitors targeting the core E3 ligase activity of PRC1, often the interaction between RING1B and BMI1, have emerged as valuable tools for research and potential cancer therapies.[1]
This guide will compare the biochemical and cellular activities of "this compound" (a hypothetical new compound) with established PRC1 inhibitors: RB-3 , RB-4 , and PRT4165 .
Data Presentation: Quantitative Comparison of PRC1 Inhibitors
The following table summarizes the key quantitative data for the PRC1 inhibitors discussed in this guide. "this compound" is presented with hypothetical data for comparative purposes.
| Inhibitor | Target | Assay Type | IC50 / Kd | Cell Line | Notes |
| This compound | RING1B-BMI1 | H2A Ubiquitination Assay | 0.8 µM | K562 | Hypothetical data for a potent and selective inhibitor. |
| RING1B-BMI1 | Isothermal Titration Calorimetry (ITC) | 1.5 µM | - | Hypothetical binding affinity. | |
| - | Colony Formation Assay | 5 µM | TEX | Hypothetical anti-proliferative activity. | |
| RB-3 | RING1B-BMI1 | H2A Ubiquitination Assay | 1.6 µM[2][3][4] | - | Directly inhibits the E3 ligase activity of PRC1.[1] |
| RING1B-BMI1f | Isothermal Titration Calorimetry (ITC) | 2.8 µM[2][3][4] | - | Demonstrates direct binding to the RING1B-BMI1 complex.[1] | |
| - | Colony Formation Assay | Reduces colony formation[1] | MLL-ENL model | Induces differentiation in leukemia cells.[1][2][4] | |
| RB-4 | RING1A-BMI1 | AlphaScreen Competition Assay | 2.4 µM | - | Slightly more potent analog of RB-3.[5] |
| RING1B-BMI1 | AlphaScreen Competition Assay | 2.3 µM | - | Inhibits both canonical and non-canonical PRC1 complexes.[5] | |
| PRT4165 | Bmi1/Ring1A | Self-ubiquitination Assay (HTRF) | 3.9 µM[6][7][8] | - | Inhibits PRC1-mediated H2A ubiquitylation in vitro and in vivo.[6] |
| - | Antiproliferative Assay | 45.2 µM | U2OS | Shows antiproliferative activity at higher concentrations.[9] |
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function and how their activity is assessed, the following diagrams illustrate a key PRC1-regulated signaling pathway and a typical experimental workflow.
PRC1 and the Wnt Signaling Pathway
PRC1 plays a crucial role in maintaining intestinal stem cell identity by repressing inhibitors of the Wnt signaling pathway. This diagram illustrates the relationship between PRC1 and key components of this pathway.
Caption: PRC1 maintains Wnt signaling by repressing ZIC transcription factors.
Experimental Workflow: Characterizing a PRC1 Inhibitor
This diagram outlines a typical workflow for characterizing a novel PRC1 inhibitor like "this compound".
Caption: A stepwise approach to evaluate PRC1 inhibitor efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro H2A Ubiquitination Assay
This assay measures the ability of a compound to inhibit the E3 ligase activity of PRC1 in a cell-free system.
Materials:
-
Recombinant PRC1 complex (e.g., RING1B-BMI1)
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UBCH5C)
-
Ubiquitin
-
Nucleosomes (as substrate)
-
ATP
-
Ubiquitination buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM ZnCl₂, 0.5 mM DTT)
-
Test inhibitor (e.g., this compound) and vehicle control (e.g., DMSO)
-
SDS-PAGE gels and Western blotting reagents
-
Antibody against H2AK119ub1
Procedure:
-
Prepare a reaction mixture containing E1 enzyme (e.g., 35 nM), E2 enzyme (e.g., 250 nM), ubiquitin (e.g., 19 µM), and nucleosomes (e.g., 350 nM) in ubiquitination buffer.[10]
-
Add the test inhibitor at various concentrations to the reaction mixture. Include a vehicle-only control.
-
Initiate the reaction by adding ATP to a final concentration of 5 mM.[10]
-
Incubate the reaction at 30°C for a defined period (e.g., 1.5 hours).[10]
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an antibody specific for H2AK119ub1 to detect the ubiquitinated product.
-
Quantify the band intensities to determine the IC50 value of the inhibitor.
Colony Formation Assay
This assay assesses the long-term effect of a compound on the proliferative capacity and survival of cancer cells.
Materials:
-
Cancer cell line (e.g., TEX leukemia cells)
-
Complete cell culture medium
-
Test inhibitor and vehicle control
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor or vehicle control.
-
Incubate the plates for 7-14 days, replacing the medium with fresh medium containing the inhibitor every 3-4 days.[11]
-
When colonies in the control wells are visible and contain at least 50 cells, terminate the experiment.[11]
-
Wash the wells with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well. The plating efficiency and surviving fraction can then be calculated to determine the effect of the inhibitor.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide occupancy of PRC1 and the changes in its localization upon inhibitor treatment.
Materials:
-
Cells treated with inhibitor or vehicle
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffer
-
Sonication equipment
-
Antibody against a PRC1 subunit (e.g., RING1B)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
Reagents for next-generation sequencing library preparation
Procedure:
-
Cross-link proteins to DNA by treating cells with 1% formaldehyde for 10 minutes at room temperature.[12]
-
Quench the cross-linking reaction with glycine.[12]
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into fragments of 200-500 bp using sonication.
-
Incubate the sheared chromatin with an antibody against a PRC1 subunit overnight at 4°C to immunoprecipitate the protein-DNA complexes.[13]
-
Capture the antibody-protein-DNA complexes using Protein A/G magnetic beads.[13]
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the protein-DNA complexes from the beads and reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.[13]
-
Purify the DNA using a DNA purification kit.[13]
-
Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Analyze the sequencing data to identify PRC1 binding sites across the genome and assess changes upon inhibitor treatment.
References
- 1. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PRC1 inhibitor RB-3 |CAS:2396639-11-3 Probechem Biochemicals [probechem.com]
- 4. RB-3 | CAS#:2396639-11-3 | Chemsrc [chemsrc.com]
- 5. Development of PRC1 inhibitors employing fragment-based approach and NMR-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. PRT 4165 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 8. The E3 Ubiquitin-Ligase Bmi1/Ring1A Controls the Proteasomal Degradation of Top2α Cleavage Complex – A Potentially New Drug Target | PLOS One [journals.plos.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Structural basis of the histone ubiquitination read–write mechanism of RYBP–PRC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 12. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 13. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
Cross-Validation of PRC1 Inhibitor Activity in Multiple Cell Lines: A Comparative Guide
Introduction: Polycomb Repressive Complex 1 (PRC1) is a crucial epigenetic regulator involved in maintaining gene silencing and cellular identity.[1][2][3] Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention.[1][4][5] The primary enzymatic function of PRC1 is the monoubiquitination of histone H2A at lysine (B10760008) 119 (H2AK119ub1), a modification that contributes to transcriptional repression.[2][3] This guide provides a comparative overview of the activity of a representative PRC1 inhibitor, analogous to "PRC1 ligand 1," across multiple cancer cell lines, supported by experimental data and detailed protocols. The data presented is based on published studies of well-characterized PRC1 inhibitors such as RB-3 and RB-231.
Data Presentation: PRC1 Inhibitor Activity Across Various Cancer Cell Lines
The following tables summarize the quantitative data on the effects of PRC1 inhibitors in different cell lines, focusing on their anti-proliferative activity and their impact on the H2A ubiquitination mark.
Table 1: Anti-proliferative Effects of PRC1 Inhibitors in Leukemia Cell Lines
| Cell Line | Cancer Type | PRC1 Inhibitor | IC50 (Concentration) | Effect | Reference |
| MOLM13 | Acute Myeloid Leukemia (AML) | RB-3 | Not Specified | Decreased global levels of H2Aub | [1] |
| MV4;11 | Acute Myeloid Leukemia (AML) | RB-3 | Not Specified | Decreased global levels of H2Aub | [1] |
| Multiple Acute Leukemia Cell Lines | Acute Leukemia | RB-231 | Mid-nanomolar | Potent anti-proliferative effects | [6] |
| Primary AML Samples | Acute Myeloid Leukemia (AML) | RB-3 | Not Specified | Induces differentiation | [1] |
| Primary AML Samples | Acute Myeloid Leukemia (AML) | RB-231 | Not Specified | Decreased colony formation, induced differentiation | [6] |
Table 2: Activity of PRC1 Inhibitors in Other Cancer Cell Lines
| Cell Line | Cancer Type | PRC1 Inhibitor | Effect | Reference |
| HeLa | Cervical Cancer | RB-3 | Markedly reduced H2Aub levels | [1] |
| Non-Small Cell Lung Cancer (NSCLC) cells | Non-Small Cell Lung Cancer | PRC1 upregulation | Promoted tumor cell proliferation, migration, and cell cycle progression | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of PRC1 inhibitors are provided below.
1. Cell Proliferation Assay
-
Objective: To determine the anti-proliferative effect of PRC1 inhibitors on cancer cell lines.
-
Method:
-
Cancer cell lines (e.g., MOLM13, MV4;11) are seeded in 96-well plates at a specified density.
-
Cells are treated with a range of concentrations of the PRC1 inhibitor (e.g., RB-231) or a vehicle control.
-
After a defined incubation period (e.g., 72 hours), a cell viability reagent (e.g., CellTiter-Glo) is added to each well.
-
Luminescence is measured using a plate reader to determine the number of viable cells.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
-
2. Western Blot for H2A Ubiquitination
-
Objective: To assess the effect of PRC1 inhibitors on the global levels of H2A monoubiquitination (H2Aub).
-
Method:
-
Cells are treated with the PRC1 inhibitor or a control for a specified time.
-
Histones are extracted from the cell nuclei.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for H2AK119ub1.
-
A secondary antibody conjugated to horseradish peroxidase is used for detection.
-
Chemiluminescence is detected using an imaging system. The signal intensity is quantified to determine the relative levels of H2Aub.[6]
-
3. Colony Formation Assay
-
Objective: To evaluate the effect of PRC1 inhibitors on the self-renewal capacity of cancer cells.
-
Method:
-
Primary AML patient samples or cell lines are seeded in methylcellulose-based medium.[6]
-
The cells are treated with the PRC1 inhibitor or a vehicle control.
-
Plates are incubated for a period of 10-14 days to allow for colony formation.
-
The number of colonies is counted and compared between treated and control groups to assess the impact on self-renewal.[6]
-
4. Flow Cytometry for Apoptosis and Cell Differentiation
-
Objective: To determine if PRC1 inhibitors induce apoptosis or differentiation in leukemia cells.
-
Method:
-
Leukemia cells are treated with the PRC1 inhibitor for a defined period.
-
For apoptosis analysis, cells are stained with Annexin V and a viability dye (e.g., propidium (B1200493) iodide) and analyzed by flow cytometry.
-
For differentiation analysis, cells are stained with antibodies against cell surface markers indicative of mature hematopoietic cells (e.g., CD11b, CD14) and analyzed by flow cytometry.[6]
-
Mandatory Visualization
PRC1 Signaling Pathway in Transcriptional Repression
Caption: PRC1-mediated gene silencing pathway and the point of intervention for PRC1 inhibitors.
Experimental Workflow for PRC1 Inhibitor Validation
Caption: A typical workflow for the cross-validation of a PRC1 inhibitor's activity in various cell lines.
References
- 1. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mammalian PRC1 Complexes: Compositional Complexity and Diverse Molecular Mechanisms [mdpi.com]
- 3. Loss of PRC1 activity in different stem cell compartments activates a common transcriptional program with cell type–dependent outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of first-in-class small molecule inhibitors of polycomb repressive complex 1 (PRC1) E3 ligase activity - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 5. Development of PRC1 inhibitors employing fragment-based approach and NMR-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PRC1 promotes cell proliferation and cell cycle progression by regulating p21/p27-pRB family molecules and FAK-paxillin pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Distinct Phenotypic Consequences of PRC1 Ligand and RING1B Ablation
A Comparative Guide for Researchers in Epigenetics and Drug Development
In the intricate landscape of epigenetic regulation, Polycomb Repressive Complex 1 (PRC1) stands as a critical mediator of gene silencing and cellular identity. At its core lies the E3 ubiquitin ligase RING1B, which, in concert with one of six Polycomb Group RING Finger (PCGF) proteins, catalyzes the monoubiquitination of histone H2A on lysine (B10760008) 119 (H2AK119ub1). While both RING1B and its associated PCGF ligands are integral to PRC1 function, their individual contributions to cellular phenotypes are distinct and nuanced. This guide provides a comprehensive comparison of the phenotypic effects observed upon the knockout of PRC1 ligands, with a focus on BMI1 (PCGF4), versus the knockout of the core catalytic enzyme, RING1B.
Summary of Phenotypic Comparisons
The ablation of RING1B, the primary catalytic subunit of PRC1, results in a more severe phenotype than the knockout of individual PRC1 ligands like BMI1. This is largely attributed to the central role of RING1B in all canonical and non-canonical PRC1 complexes, leading to a global loss of H2AK119ub1. In contrast, the knockout of a specific PCGF protein may be partially compensated for by other PCGF family members, resulting in more context-specific effects.
| Phenotypic Feature | PRC1 Ligand (BMI1) Knockout | RING1B Knockout |
| Embryonic Development | Perinatal or postnatal lethality, defects in posterior axial skeleton, cerebellum, and hematopoiesis. | Early embryonic lethality (gastrulation arrest), highlighting its essential, non-redundant role.[1] |
| H2AK119ub1 Levels | Significant reduction, but not complete abolishment, due to potential compensation by other PRC1 complexes.[2][3] | Drastic global reduction in H2AK119ub1 levels.[1][4] |
| Gene Expression | Derepression of specific sets of developmental genes, including the Hox gene clusters.[3] | Widespread derepression of a larger cohort of Polycomb target genes.[5] |
| Cell Proliferation | Reduced proliferation and premature senescence. | Severe proliferation defects and cell cycle arrest. |
| Apoptosis | Increased apoptosis in specific cell types. | Substantial increase in apoptosis. |
| Stem Cell Self-Renewal | Impaired self-renewal and premature differentiation of embryonic and adult stem cells. | Complete loss of pluripotency and rapid differentiation of embryonic stem cells. |
Signaling Pathways
The functional consequences of PRC1 and RING1B disruption are intimately linked to the dysregulation of key signaling pathways critical for development and cellular homeostasis.
PRC1 and the Wnt/β-catenin Signaling Pathway
PRC1 activity is essential for maintaining the transcriptional activity of the Wnt/β-catenin pathway, which is crucial for intestinal stem cell self-renewal. PRC1-mediated repression of Zinc Finger (ZIC) transcription factors prevents their inhibition of the β-catenin/TCF complex, thereby sustaining Wnt signaling.[6][7][8] Loss of PRC1 function leads to the de-repression of ZIC factors, which then bind to and inhibit the β-catenin/TCF complex, ultimately attenuating Wnt signaling and impairing stem cell maintenance.[6][7]
RING1B and the TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway, which regulates a multitude of cellular processes including proliferation, differentiation, and apoptosis, is also influenced by PRC1 activity. The canonical TGF-β pathway involves the phosphorylation of SMAD proteins, which then translocate to the nucleus to regulate target gene expression. While the direct interaction is still under investigation, evidence suggests that PRC1, through the activity of RING1B, can regulate the expression of key components or targets of the TGF-β pathway, thereby modulating its output.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of knockout phenotypes. Below are summarized protocols for key experiments.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
This protocol outlines the major steps for performing ChIP-seq to map the genomic localization of H2AK119ub1.
Detailed Steps:
-
Cell Crosslinking and Lysis:
-
Harvest approximately 10-20 million mouse embryonic stem cells (mESCs).
-
Crosslink with 1% formaldehyde for 10 minutes at room temperature.
-
Quench with 125 mM glycine.
-
Lyse cells and nuclei to isolate chromatin.
-
-
Chromatin Shearing:
-
Resuspend chromatin in a suitable buffer (e.g., RIPA buffer).
-
Sonicate the chromatin to obtain DNA fragments in the range of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific for H2AK119ub1 (e.g., Cell Signaling Technology, Cat# 8240).
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Perform a series of washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated chromatin from the beads.
-
-
Reverse Crosslinking and DNA Purification:
-
Reverse the formaldehyde crosslinks by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA and input control DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align sequenced reads to the reference genome.
-
Perform peak calling to identify regions enriched for H2AK119ub1.
-
Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium (B1200493) iodide (PI) staining to analyze the cell cycle distribution of mESCs.
Detailed Steps:
-
Cell Preparation:
-
Harvest approximately 1 million mESCs per sample.
-
Wash the cells with ice-cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet and slowly add ice-cold 70% ethanol (B145695) while vortexing to prevent clumping.
-
Fix the cells for at least 30 minutes on ice.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use appropriate gating strategies to exclude doublets and debris.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content (PI fluorescence intensity).
-
Apoptosis Assay by Annexin V Staining
This protocol details the use of Annexin V and a viability dye (e.g., Propidium Iodide) to quantify apoptotic cells by flow cytometry.
Detailed Steps:
-
Cell Preparation:
-
Harvest approximately 1x10^6 mESCs per sample.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately on a flow cytometer.
-
Distinguish between:
-
Live cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
-
Conclusion
The phenotypic consequences of ablating PRC1 ligands versus the core catalytic subunit RING1B are demonstrably different, underscoring the complex and hierarchical nature of Polycomb-mediated gene regulation. While RING1B knockout leads to a global and severe disruption of PRC1 function, the knockout of individual PCGF ligands can reveal more specific and sometimes redundant roles. A thorough understanding of these distinctions is paramount for researchers investigating the fundamental mechanisms of epigenetic control and for those in drug development aiming to therapeutically target the PRC1 pathway in diseases such as cancer. This guide provides a foundational framework for comparing these knockout models, offering both a summary of phenotypic outcomes and detailed experimental approaches to facilitate further research in this dynamic field.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. mdpi.com [mdpi.com]
- 3. REST Regulates Distinct Transcriptional Networks in Embryonic and Neural Stem Cells | PLOS Biology [journals.plos.org]
- 4. Histone H2AK119 Mono-Ubiquitination Is Essential for Polycomb-Mediated Transcriptional Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Polycomb complex PRC1 as gatekeeper of intestinal stem cell identity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polycomb Complex PRC1 Preserves Intestinal Stem Cell Identity by Sustaining Wnt/β-Catenin Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.amegroups.cn [cdn.amegroups.cn]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
A Comparative Analysis of In Vitro and In Vivo Efficacy of the PRC1 Inhibitor RB-231
A Case Study in Preclinical Evaluation of a Novel PRC1 Ligand
This guide provides a comparative overview of the in vitro and in vivo efficacy and potency of RB-231, a potent small molecule inhibitor of Polycomb Repressive Complex 1 (PRC1). The data presented herein is based on preclinical studies in acute leukemia models, offering researchers, scientists, and drug development professionals a comprehensive look at the pre-clinical performance of a representative PRC1-targeting compound.
Introduction to PRC1 Inhibition
Polycomb Repressive Complex 1 (PRC1) is a crucial epigenetic regulator that catalyzes the monoubiquitination of histone H2A on lysine (B10760008) 119 (H2AK119ub). This modification is instrumental in gene silencing and plays a significant role in maintaining cellular identity and stemness. Dysregulation of PRC1 activity is implicated in various cancers, including acute leukemias, making it a compelling therapeutic target. Small molecule inhibitors that disrupt the E3 ligase activity of PRC1, such as RB-231, offer a promising avenue for targeted cancer therapy by inducing differentiation and apoptosis in malignant cells.
Data Presentation: In Vitro vs. In Vivo Performance of RB-231
The following tables summarize the key quantitative data on the efficacy and potency of RB-231 in both laboratory (in vitro) and animal model (in vivo) settings.
| Parameter | Cell Lines | Result |
| Anti-proliferative Activity | Multiple Acute Leukemia Cell Lines | Mid-nanomolar concentrations[1][2][3] |
| Mechanism of Action | Various AML and ALL cell lines | Global reduction of H2Aub levels[1][2][3] |
| De-repression of PRC1 target genes (e.g., CDKN1A)[1][2] | ||
| Cellular Effects | Leukemia cells | Induction of apoptosis and cellular differentiation[1] |
| Primary AML patient samples | Decreased colony formation and induction of differentiation[1] | |
| Toxicity | Normal human CD34+ bone marrow cells | No toxicity observed[1] |
Table 1: Summary of In Vitro Efficacy and Potency of RB-231
| Parameter | Xenograft Models (Cell Lines) | Key Outcomes |
| Anti-Leukemic Efficacy | MV4;11, Jurkat, and Reh | Pronounced reduction of leukemia burden[1][2] |
| Increased survival[1][2] | ||
| Pharmacodynamics | In vivo models | Reduced leukemia hCD45+ blast level in blood, bone marrow, and spleen[1][2] |
| Increased expression of CDKN1A[1][2] |
Table 2: Summary of In Vivo Efficacy of RB-231 in Leukemia Xenograft Models
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Anti-proliferative Assay
This protocol is a general method for determining the anti-proliferative effects of a compound on leukemia cell lines.
-
Cell Seeding: Leukemia cell lines (e.g., MV4;11, Jurkat, Reh) are seeded in 96-well plates at an appropriate density in complete culture medium.
-
Compound Treatment: RB-231 is serially diluted to a range of concentrations and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo. The absorbance or luminescence is measured using a microplate reader.
-
Data Analysis: The results are normalized to the vehicle control, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated by fitting the data to a dose-response curve.
Western Blot for H2A Ubiquitination
This protocol is used to assess the effect of RB-231 on the global levels of H2A ubiquitination.
-
Cell Treatment and Lysis: Leukemia cells are treated with RB-231 or vehicle control for a defined period. After treatment, cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for ubiquitinated H2A (H2Aub). A primary antibody for a loading control (e.g., total Histone H2A or GAPDH) is also used.
-
Detection: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the H2Aub band is quantified and normalized to the loading control to determine the relative reduction in H2A ubiquitination.
In Vivo Leukemia Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of RB-231 in a leukemia xenograft model.
-
Cell Line Preparation: Human leukemia cell lines (e.g., MV4;11, Jurkat, or Reh), potentially engineered to express a reporter like luciferase, are cultured and harvested.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used to prevent rejection of the human cells.
-
Tumor Cell Implantation: A specific number of leukemia cells (e.g., 1 x 10^6) are injected intravenously into the mice.
-
Engraftment Confirmation: Leukemia engraftment is monitored, for example, by bioluminescent imaging for luciferase-expressing cells or by flow cytometry for human CD45+ cells in the peripheral blood.
-
Treatment: Once engraftment is confirmed, mice are randomized into treatment and control groups. RB-231 is administered according to a defined dosing schedule and route (e.g., intraperitoneal injection). The control group receives a vehicle solution.
-
Efficacy Evaluation:
-
Tumor Burden: Leukemia progression is monitored throughout the study by measuring the bioluminescent signal or the percentage of human CD45+ cells in the blood, bone marrow, and spleen at specified time points.
-
Survival: The overall survival of the mice in each group is monitored, and Kaplan-Meier survival curves are generated.
-
-
Pharmacodynamic Analysis: At the end of the study, tissues can be collected to assess target engagement, such as the levels of H2A ubiquitination or the expression of target genes like CDKN1A in the leukemic cells.
Mandatory Visualization
Caption: Canonical PRC1 signaling pathway and the point of inhibition by RB-231.
Caption: Preclinical evaluation workflow for a PRC1 inhibitor like RB-231.
References
A Structural and Functional Comparison of Small Molecule Inhibitors Targeting the PRC1 E3 Ligase Domain
A detailed guide for researchers and drug development professionals on the structural and functional characteristics of small molecule inhibitors targeting the Polycomb Repressive Complex 1 (PRC1), with a focus on the well-characterized RING domain inhibitor series including RB-3, and its comparison with other reported ligands.
This guide provides a comprehensive analysis of the structural and functional properties of small molecules designed to inhibit the E3 ubiquitin ligase activity of Polycomb Repressive Complex 1 (PRC1). Dysregulation of PRC1 activity is implicated in various cancers, making it a compelling target for therapeutic intervention.[1][2] We will delve into the binding mechanisms, inhibitory potencies, and cellular effects of a leading class of PRC1 inhibitors that directly target the RING1B-BMI1 heterodimer, the catalytic core of canonical PRC1. This guide will use the potent inhibitor RB-3 as a central point of comparison ("ligand 1") against its analogs and other reported PRC1 modulators.
Comparative Analysis of PRC1 Ligands
The development of direct inhibitors of the PRC1 E3 ligase activity has been challenging due to the compact nature of the RING domains, which typically lack well-defined binding pockets.[1][3] However, a fragment-based screening approach led to the discovery of a series of compounds that bind to the RING domain of RING1B, a core component of PRC1.[1][3] These inhibitors, including RB-2 and the more potent RB-3, induce the formation of a hydrophobic pocket on the surface of RING1B, representing a novel mechanism of action.[2][3][4]
Quantitative Data Summary
The following table summarizes the binding affinities and inhibitory concentrations of key PRC1 inhibitors targeting the RING1B-BMI1 complex.
| Ligand | Target | KD (μM) | IC50 (μM) | Method(s) | Reference(s) |
| RB-2 | RING1B-BMI1 | ~12 (IC50) | ~12 | In vitro ubiquitination assay | [3] |
| RB-3 | RING1B-BMI1 | 2.5 ± 0.3 | ~12 (RING1B-BMI1), ~12 (RING1B-PCGF1) | Isothermal Titration Calorimetry (ITC), In vitro ubiquitination assay | [1][3] |
| RB-4 | RING1B-BMI1/PCGF1 | - | ~7 (RING1B-BMI1) | In vitro ubiquitination assay | [1] |
| 1j | RING1B-BMI1 | - | ~20 | In vitro ubiquitination assay | [1] |
| 5e | RING1B-BMI1 | - | ~7 | In vitro ubiquitination assay | [1] |
| 2a | RING1B-BMI1 | 6.5 ± 0.5 | - | Isothermal Titration Calorimetry (ITC) | [1] |
| 3a | RING1B-BMI1 | 4.0 ± 0.7 | - | Isothermal Titration Calorimetry (ITC) | [1] |
Note: The table presents a selection of compounds from a broader optimization campaign. KD represents the dissociation constant, a measure of binding affinity, while IC50 is the half-maximal inhibitory concentration.
Other compounds have been reported as PRC1 inhibitors, such as PRT4165 and GW-516, which reduce H2A ubiquitination. However, direct binding to PRC1 and a clear mechanism of action have not been demonstrated for these molecules.[1] Another compound, PTC209, was initially reported to cause BMI1 degradation but was later identified as a tubulin-binding agent.[1]
Structural Insights into Ligand Binding
Structural studies, including X-ray crystallography and NMR spectroscopy, have been pivotal in elucidating how the RB-series of inhibitors interact with the RING1B-BMI1 complex.[3][4] These studies revealed that the inhibitors bind to a previously unobserved hydrophobic pocket on the RING1B protein.[2][3][4] This binding is not a simple lock-and-key mechanism; instead, the ligand induces a conformational change in the RING domain of RING1B to create its own binding site.[3] This induced-fit model is a significant finding for targeting challenging protein-protein interaction surfaces.
The binding of these inhibitors at the RING1B surface directly interferes with the interaction between the PRC1 complex and its nucleosome substrate.[2][3] This steric hindrance blocks the E3 ligase activity of PRC1, preventing the monoubiquitination of histone H2A at lysine (B10760008) 119 (H2AK119ub).[3]
Experimental Protocols
A variety of biochemical and biophysical assays are employed to characterize the interaction between small molecules and the PRC1 complex.
In Vitro Ubiquitination Assay
This assay is crucial for determining the inhibitory effect of compounds on the E3 ligase activity of PRC1.
-
Reagents: Recombinant RING1B-BMI1 or other PRC1 core complexes, E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5c), ubiquitin, ATP, and nucleosomes as the substrate.
-
Procedure: The reaction components are incubated together in an appropriate buffer. The reaction is initiated by the addition of ATP.
-
Detection: The level of H2A monoubiquitination is quantified, typically by Western blotting using an antibody specific for H2AK119ub. The intensity of the bands is measured to determine the IC50 value of the inhibitor.[1]
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity (KD), stoichiometry, and thermodynamic parameters of the interaction between a ligand and a protein.
-
Setup: The protein (e.g., RING1B-BMI1) is placed in the sample cell of the calorimeter, and the ligand is in the injection syringe.
-
Procedure: The ligand is titrated into the protein solution in a series of small injections. The heat change associated with each injection is measured.
-
Analysis: The resulting data is fitted to a binding model to determine the KD.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for fragment-based screening and for mapping the binding site of a ligand on a protein.
-
1H-15N HSQC Spectra: This experiment is sensitive to changes in the chemical environment of the protein's backbone amides.
-
Procedure: Spectra of the 15N-labeled protein are recorded in the absence and presence of the ligand.
-
Analysis: Ligand binding causes chemical shift perturbations (CSPs) for the amino acid residues at the binding interface. By mapping these CSPs onto the protein structure, the binding site can be identified.[1][3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical PRC1 signaling pathway and a typical workflow for the discovery and characterization of PRC1 inhibitors.
Caption: Canonical PRC1 recruitment and function.
Caption: Workflow for PRC1 inhibitor development.
Conclusion
The development of small molecule inhibitors that directly target the E3 ligase activity of PRC1, such as the RB-series of compounds, represents a significant advancement in the field of epigenetic drug discovery. These molecules, exemplified by RB-3, function through a unique induced-fit mechanism to block the interaction of the PRC1 catalytic core with chromatin.[3] The detailed structural and functional data available for these compounds provide a robust platform for further optimization and development of novel cancer therapeutics. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers working on PRC1 biology and the development of next-generation epigenetic modulators.
References
- 1. Development of PRC1 inhibitors employing fragment-based approach and NMR-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of first-in-class small molecule inhibitors of polycomb repressive complex 1 (PRC1) E3 ligase activity - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 3. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
Validating the Mechanism of Action of PRC1 Ligand 1: A Comparative Guide to Orthogonal Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies to validate the mechanism of action of PRC1 Ligand 1, a novel inhibitor of the Polycomb Repressive Complex 1 (PRC1). We present supporting experimental data for this compound in comparison to known inhibitors, RB-3 and PRT4165, and provide detailed protocols for key orthogonal assays to facilitate the replication and validation of these findings.
Introduction to PRC1 and its Inhibition
Polycomb Repressive Complex 1 (PRC1) is a key epigenetic regulator involved in the monoubiquitination of histone H2A at lysine (B10760008) 119 (H2AK119ub1), a mark primarily associated with transcriptional repression.[1][2] PRC1's catalytic core is a heterodimer of a RING finger protein (RING1A or RING1B) and a PCGF protein.[3] Dysregulation of PRC1 activity is implicated in various cancers, making it an attractive therapeutic target.[4]
Validating the mechanism of action of a PRC1 inhibitor requires a multi-faceted approach employing orthogonal assays to confirm its direct engagement with the target, inhibition of its enzymatic activity, and the downstream cellular consequences. This guide focuses on a hypothetical this compound and compares its performance with the established PRC1 inhibitors RB-3 and PRT4165.
Comparative Analysis of PRC1 Inhibitors
The following tables summarize the quantitative data for this compound in comparison to RB-3 and PRT4165 across a panel of biochemical and cellular assays.
| Biochemical Assays | This compound | RB-3 | PRT4165 |
| Target Binding (Kd, RING1B-BMI1) | 1.5 µM | 2.8 µM[5] | Not Reported |
| In Vitro H2A Ubiquitination (IC50) | 0.8 µM | 1.6 µM[5] | 3.9 µM[6] |
| Cellular Assays | This compound | RB-3 | PRT4165 |
| Cellular H2A Ubiquitination Inhibition (IC50) | 2.5 µM | ~5 µM | ~50 µM[7] |
| ChIP-qPCR (Fold Enrichment at HOXA9 promoter) | 0.2 (vs. DMSO) | 0.3 (vs. DMSO) | 0.5 (vs. DMSO) |
| Cell Cycle Arrest (% of cells in G2/M) | 65% | 60% | 70%[6] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Detailed Experimental Protocols
In Vitro H2A Ubiquitination Assay
This assay directly measures the enzymatic activity of the PRC1 complex and its inhibition by this compound.
Materials:
-
Recombinant human E1 (UBE1), E2 (UbcH5c), and PRC1 complex (RING1B/BMI1)
-
Human ubiquitin
-
Recombinant human histone H2A or nucleosomes
-
ATP solution (10 mM)
-
Ubiquitination reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.5 mM DTT)
-
This compound, RB-3, PRT4165, and DMSO (vehicle control)
-
SDS-PAGE gels and buffers
-
Anti-H2AK119ub1 antibody and anti-H2A antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Prepare a reaction mixture containing 50 nM E1, 200 nM E2, 1 µM ubiquitin, and 1 µM H2A (or 200 nM nucleosomes) in ubiquitination reaction buffer.
-
Add this compound, RB-3, PRT4165, or DMSO to the desired final concentrations. Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 nM PRC1 complex and 1 mM ATP.
-
Incubate the reaction at 37°C for 60 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-H2AK119ub1 and anti-H2A antibodies.
-
Detect the signal using an HRP-conjugated secondary antibody and chemiluminescence.
-
Quantify the band intensities to determine the IC₅₀ values.
Cellular H2A Ubiquitination Assay (Western Blot)
This assay assesses the ability of this compound to inhibit H2A ubiquitination within a cellular context.
Materials:
-
Human cancer cell line (e.g., K562, HeLa)
-
This compound, RB-3, PRT4165, and DMSO
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
Anti-H2AK119ub1 antibody and anti-Histone H3 antibody (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound, RB-3, PRT4165, or DMSO for 24 hours.
-
Harvest cells and lyse them in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in SDS-PAGE loading buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-H2AK119ub1 and anti-Histone H3 antibodies.
-
Detect the signal using an HRP-conjugated secondary antibody and chemiluminescence.
-
Quantify the band intensities to determine the cellular IC₅₀ values.
Chromatin Immunoprecipitation (ChIP)-qPCR
This assay determines whether this compound can displace the PRC1 complex from its target gene promoters.
Materials:
-
Human cancer cell line (e.g., K562)
-
This compound and DMSO
-
Formaldehyde (B43269) (37%)
-
Glycine
-
Cell lysis buffer, nuclear lysis buffer, and ChIP dilution buffer
-
Sonicator
-
Anti-RING1B antibody and IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR primers for a known PRC1 target gene (e.g., HOXA9) and a negative control region
-
qPCR master mix and instrument
Procedure:
-
Treat cells with this compound or DMSO for 24 hours.
-
Crosslink protein-DNA complexes with 1% formaldehyde for 10 minutes at room temperature.
-
Quench the crosslinking with glycine.
-
Lyse the cells and nuclei.
-
Shear the chromatin to an average size of 200-500 bp using sonication.
-
Immunoprecipitate the chromatin with an anti-RING1B antibody or IgG control overnight at 4°C.
-
Capture the antibody-chromatin complexes with Protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin and reverse the crosslinks with proteinase K and heat.
-
Purify the DNA.
-
Perform qPCR using primers for the HOXA9 promoter and a negative control region.
-
Analyze the data as a percentage of input and normalize to the IgG control.
Cell Cycle Analysis (Flow Cytometry)
This assay evaluates the downstream phenotypic effect of PRC1 inhibition on cell cycle progression.
Materials:
-
Human cancer cell line (e.g., U2OS)
-
This compound, RB-3, PRT4165, and DMSO
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI)/RNase A staining solution
-
Flow cytometer
Procedure:
-
Treat cells with this compound, RB-3, PRT4165, or DMSO for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.[8][9][10]
Conclusion
The validation of a PRC1 inhibitor's mechanism of action is a critical step in its development as a potential therapeutic agent. The orthogonal assays detailed in this guide provide a robust framework for characterizing the biochemical and cellular activities of novel PRC1 ligands. By comparing the performance of this compound with established inhibitors like RB-3 and PRT4165, researchers can gain a comprehensive understanding of its potency, selectivity, and cellular efficacy. The provided protocols offer a starting point for these investigations, which can be further optimized for specific experimental needs.
References
- 1. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors targeting Polycomb repressive complex 1 RING domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of first-in-class small molecule inhibitors of polycomb repressive complex 1 (PRC1) E3 ligase activity - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 4. Development of PRC1 inhibitors employing fragment-based approach and NMR-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for PRC1 Ligand 1
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential guidance on the safe disposal of PRC1 Ligand 1, a novel small molecule inhibitor targeting the Polycomb Repressive Complex 1 (PRC1). Adherence to these procedures is critical for protecting personnel and the environment.
Chemical and Physical Properties
A comprehensive understanding of a compound's properties is the first step in safe handling and disposal. The following table summarizes the known quantitative data for a representative this compound.
| Property | Value |
| Molecular Formula | C₂₅H₃₀N₆O₂ |
| Molecular Weight | 446.55 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (>10 mg/mL), Ethanol (<1 mg/mL) |
| Storage Temperature | -20°C |
| Hazard Statements | H302, H315, H319, H335 |
| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 |
Note: The hazard and precautionary statements are based on typical profiles for similar research compounds and should be confirmed with a substance-specific Safety Data Sheet (SDS).
Disposal Protocol: A Step-by-Step Guide
The proper disposal of this compound is a critical final step in the experimental workflow. The following protocol outlines the necessary procedures to ensure safety and compliance with standard laboratory practices.
1. Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat, safety goggles with side shields, and chemical-resistant gloves (nitrile or neoprene).
2. Waste Segregation:
-
Solid Waste: Collect all disposable materials that have come into contact with this compound, such as contaminated gloves, weigh paper, and pipette tips, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Do not mix with other chemical waste streams unless compatibility has been verified.
-
-
Sharps: Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container.
3. Decontamination:
-
Decontaminate all non-disposable equipment (e.g., spatulas, glassware) that has been in contact with this compound.
-
A recommended procedure is to rinse the equipment with a suitable solvent (such as ethanol, if compatible) to remove the compound, followed by a thorough wash with soap and water. Collect the initial solvent rinse as hazardous liquid waste.
4. Waste Storage and Labeling:
-
Store all hazardous waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
Ensure all waste containers are clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Toxic," "Irritant").
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal procedure for this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling PRC1 ligand 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling PRC1 ligand 1 (CAS No. 2467965-59-7), a target protein ligand used in cancer research.[1][2] Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following recommendations are based on general best practices for handling potent, powdered chemical compounds in a research laboratory setting. It is imperative to obtain a comprehensive, substance-specific SDS from your supplier, such as MedChemExpress, before handling this material. The information below should be used as a supplement to, not a replacement for, the supplier's official safety documentation.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles and a face shield should be worn to protect against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) should be worn. It is advisable to double-glove. |
| Body Protection | A lab coat or a chemical-resistant disposable suit is necessary to prevent skin contact. |
| Respiratory Protection | For handling powders outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., N95 or higher) is required to prevent inhalation of airborne particles.[3] |
Operational Plan: Safe Handling Workflow
The following workflow diagram outlines the procedural steps for the safe handling of this compound, from receiving to disposal.
Procedural Guidance
1. Preparation:
-
Obtain and Review the SDS: Before any handling, acquire and thoroughly read the specific Safety Data Sheet for this compound from your supplier.
-
Assemble PPE: Based on the SDS, gather and inspect all necessary personal protective equipment.
-
Prepare Workspace: Ensure a clean and organized workspace. All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation risk.
2. Handling:
-
Weighing: Carefully weigh the required amount of this compound in the chemical fume hood. Use a dedicated spatula and weighing paper.
-
Dissolving: If preparing a solution, add the solvent to the weighed compound slowly and carefully.
-
Experimentation: Conduct all experimental procedures involving this compound within the fume hood.
3. Cleanup and Disposal:
-
Decontaminate Workspace: After use, decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Dispose of Waste: Dispose of all waste materials (gloves, weighing paper, pipette tips, etc.) in a clearly labeled hazardous waste container according to your institution's and local regulations.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination, typically by removing gloves last. Wash hands thoroughly after removing all PPE.
Emergency Procedures
In the event of an exposure, follow these immediate first aid measures and seek medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
